molecular formula C22H29N3O4S B1141186 Lafutidine CAS No. 206449-93-6

Lafutidine

Número de catálogo: B1141186
Número CAS: 206449-93-6
Peso molecular: 431.6 g/mol
Clave InChI: KMZQAVXSMUKBPD-DJWKRKHSSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Lafutidine is a second-generation histamine H2-receptor antagonist (H2RA) that serves as a valuable compound for gastrointestinal research. Its primary mechanism involves the selective blockade of histamine H2 receptors on gastric parietal cells, leading to a significant reduction in gastric acid secretion . Beyond this antisecretory action, this compound possesses unique gastroprotective properties mediated through a distinct pathway involving capsaicin-sensitive afferent neurons (CSAN) . Research indicates that this gastroprotective effect is linked to the drug's ability to promote the release of neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP), and enhance mucosal defense mechanisms . Studies have shown that this compound increases gastric mucosal blood flow and elevates interstitial pH in the esophagus, effects that are abolished by the chemical ablation of sensory nerves . Furthermore, this compound has been demonstrated to inhibit distention-induced gastric acid secretion through an H2 receptor-independent, nitric oxide-mediated mechanism, highlighting a unique aspect of its pharmacology . Its research applications extend to models of colonic inflammation, where it has shown a protective effect that is also dependent on capsaicin-sensitive sensory nerves . Due to its dual action—potent acid suppression and neuron-mediated mucosal protection—this compound is a compound of significant interest for investigating the pathophysiology and potential interventions for acid-related disorders, including peptic ulcers and gastroesophageal reflux disease (GERD), particularly in the context of nocturnal acid breakthrough .

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-(furan-2-ylmethylsulfinyl)-N-[(Z)-4-[4-(piperidin-1-ylmethyl)pyridin-2-yl]oxybut-2-enyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O4S/c26-21(18-30(27)17-20-7-6-14-28-20)23-9-2-5-13-29-22-15-19(8-10-24-22)16-25-11-3-1-4-12-25/h2,5-8,10,14-15H,1,3-4,9,11-13,16-18H2,(H,23,26)/b5-2-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMZQAVXSMUKBPD-DJWKRKHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC(=NC=C2)OCC=CCNC(=O)CS(=O)CC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)CC2=CC(=NC=C2)OC/C=C\CNC(=O)CS(=O)CC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0046434
Record name Lafutidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118288-08-7, 206449-93-6
Record name Lafutidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118288-08-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(2-Furanylmethyl)sulfinyl]-N-[(2Z)-4-[[4-(1-piperidinylmethyl)-2-pyridinyl]oxy]-2-buten-1-yl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=206449-93-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lafutidine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118288087
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lafutidine [INN:JAN:WHO-DD]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0206449936
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lafutidine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12770
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lafutidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LAFUTIDINE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49S4O7ADLC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Lafutidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0240216
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Lafutidine's Multifaceted Gastroprotective Mechanisms Beyond H2 Blockade: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lafutidine (B194869), a second-generation histamine (B1213489) H2 receptor antagonist, has demonstrated a broader spectrum of gastroprotective activities than can be attributed solely to its potent acid suppression. Emerging evidence reveals that this compound actively engages in mucosal defense and repair through various mechanisms independent of its primary pharmacological target. This technical guide provides an in-depth exploration of these non-H2 blockade-mediated actions, offering a comprehensive overview of the signaling pathways, supporting quantitative data, and detailed experimental methodologies for the cited research. This document is intended to serve as a valuable resource for researchers and professionals in the fields of gastroenterology, pharmacology, and drug development, facilitating a deeper understanding of this compound's unique therapeutic profile and inspiring further investigation into its cytoprotective properties.

Core Mechanisms of Action Beyond H2 Receptor Blockade

This compound's gastroprotective effects are multifaceted, primarily involving the modulation of sensory nerves, enhancement of mucosal barrier components, and anti-inflammatory actions.

Activation of Capsaicin-Sensitive Afferent Nerves (CSANs) and Subsequent Signaling

A pivotal mechanism underlying this compound's protective effects is its ability to activate capsaicin-sensitive afferent nerves (CSANs). This activation triggers a cascade of downstream events crucial for mucosal defense.[1][2][3]

  • Calcitonin Gene-Related Peptide (CGRP) Release: Activation of CSANs by this compound leads to the release of calcitonin gene-related peptide (CGRP), a potent vasodilator neuropeptide.[1][4]

  • Nitric Oxide (NO) Production: The released CGRP stimulates the production of nitric oxide (NO) in endothelial cells.[1][2] NO is a key signaling molecule that mediates vasodilation and other cytoprotective effects.

  • Increased Gastric Mucosal Blood Flow (GMBF): The synergistic action of CGRP and NO results in a significant increase in gastric mucosal blood flow.[3] This enhanced microcirculation is vital for delivering oxygen and nutrients, removing toxic metabolic byproducts, and promoting tissue repair.

The following diagram illustrates the signaling pathway from CSAN activation to increased GMBF.

G This compound This compound CSANs Capsaicin-Sensitive Afferent Nerves (CSANs) This compound->CSANs Activates CGRP CGRP Release CSANs->CGRP NO_Synthase Endothelial NO Synthase (eNOS) Activation CGRP->NO_Synthase NO Nitric Oxide (NO) Production NO_Synthase->NO Vasodilation Vasodilation NO->Vasodilation GMBF Increased Gastric Mucosal Blood Flow (GMBF) Vasodilation->GMBF

This compound's activation of the CSAN-CGRP-NO pathway.
Stimulation of Somatostatin (B550006) Release

This compound has been observed to increase plasma levels of somatostatin.[4][5] Somatostatin is a peptide hormone that inhibits gastric acid secretion through both direct and indirect pathways, acting on parietal cells and G cells, respectively. This mechanism contributes to the overall reduction in gastric acidity, complementing the H2 receptor blockade.

Enhancement of the Gastric Mucosal Barrier

This compound reinforces the integrity of the gastric mucosal barrier through multiple actions:

  • Increased Mucus Secretion: It stimulates the production of gastric mucus, including MUC2, which forms a protective layer shielding the epithelium from acid and pepsin.[6][7]

  • Strengthening of Tight Junctions: this compound has been shown to increase the expression of the tight junction proteins Occludin and Zonula Occludens-1 (ZO-1).[6] These proteins are critical for maintaining the paracellular barrier, preventing the back-diffusion of luminal acid.

The following diagram depicts a simplified experimental workflow for assessing changes in tight junction protein expression.

G cluster_0 In Vivo/In Vitro Model cluster_1 Treatment cluster_2 Analysis Animal_Model Rat Model of Intestinal Injury Lafutidine_Treatment This compound Administration Animal_Model->Lafutidine_Treatment Cell_Culture Intestinal Epithelial Cell Culture Cell_Culture->Lafutidine_Treatment Tissue_Harvest Tissue/Cell Lysate Preparation Lafutidine_Treatment->Tissue_Harvest Western_Blot Western Blotting Tissue_Harvest->Western_Blot IHC Immunohistochemistry Tissue_Harvest->IHC Quantification Protein Quantification (Occludin, ZO-1) Western_Blot->Quantification IHC->Quantification

Workflow for analyzing tight junction protein expression.
Anti-inflammatory and Other Protective Mechanisms

  • Inhibition of Neutrophil Infiltration: this compound has been shown to decrease the infiltration of neutrophils into inflamed gastric tissue, thereby reducing the inflammatory damage caused by the release of reactive oxygen species and proteolytic enzymes.[6]

  • Inhibition of Helicobacter pylori Adhesion: Some studies suggest that this compound can inhibit the adhesion of H. pylori to gastric epithelial cells, a critical step in the pathogenesis of H. pylori-induced gastritis and ulcers.

  • Modulation of Gut Microbiota: There is emerging evidence that this compound may help in ameliorating dysbiosis in the small intestine.[6]

Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies on this compound's non-H2 blockade mechanisms.

Table 1: Effects of this compound on Gastric Lesions and Mucosal Blood Flow

ParameterSpeciesModelThis compound DoseEffectReference
HCl/Ethanol-induced Gastric LesionsRatIn vivo1-10 mg/kg, p.o.Dose-dependent prevention[3]
Gastric Mucosal Blood FlowRatIn vivo0.1 and 1 mM (topical)Dose-dependent increase

Table 2: Effects of this compound on Key Biomarkers

BiomarkerSpeciesThis compound DoseTime Point% Increase (approx.)Reference
Plasma CGRPHuman10 mg, p.o.60 min~40%[4][5]
Plasma CGRPHuman10 mg, p.o.90 min~50%[4][5]
Plasma SomatostatinHuman10 mg, p.o.60 min~30%[4][5]
Plasma SomatostatinHuman10 mg, p.o.90 min~40%[4][5]

Detailed Experimental Protocols

This section provides an overview of the methodologies used in key experiments investigating this compound's mechanisms of action.

Measurement of Gastric Mucosal Blood Flow (GMBF) in Rats
  • Objective: To quantify changes in GMBF in response to this compound administration.

  • Animal Model: Male Sprague-Dawley rats.

  • Anesthesia: Urethane.

  • Surgical Procedure: A chamber is placed on the exposed stomach to isolate a section of the gastric mucosa.

  • Measurement Technique: A laser Doppler flowmeter probe is positioned over the mucosal surface to continuously record blood flow.

  • Experimental Groups:

    • Control group (vehicle administration).

    • This compound-treated group (intraperitoneal or topical administration).

    • Groups with co-administration of inhibitors (e.g., indomethacin (B1671933) for prostaglandin (B15479496) synthesis, L-NAME for NO synthesis) to elucidate the signaling pathway.

  • Data Analysis: Changes in GMBF are recorded and compared between the different experimental groups.

Quantification of Plasma CGRP and Somatostatin in Humans
  • Objective: To measure the effect of this compound on plasma levels of CGRP and somatostatin.

  • Study Design: A randomized, crossover study in healthy male volunteers.

  • Procedure:

    • Subjects receive a single oral dose of this compound (e.g., 10 mg), a comparator drug (e.g., famotidine), or placebo after a standardized meal.

    • Blood samples are collected at baseline and at various time points post-administration (e.g., 30, 60, 90, 120, 180 minutes).

    • Plasma is separated by centrifugation.

  • Assay: Plasma concentrations of CGRP and somatostatin are determined using a specific and sensitive enzyme immunoassay (EIA) or radioimmunoassay (RIA).

  • Data Analysis: Plasma concentration-time profiles are generated and compared between treatment groups.

Western Blot Analysis of Tight Junction Proteins
  • Objective: To assess the effect of this compound on the expression of occludin and ZO-1 in intestinal epithelial cells.

  • Cell Culture: A suitable intestinal epithelial cell line (e.g., Caco-2) is cultured to confluence.

  • Treatment: Cells are incubated with this compound at various concentrations and for different durations.

  • Protein Extraction: Cells are lysed, and total protein is extracted.

  • SDS-PAGE and Electrotransfer: Protein samples are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies specific for occludin and ZO-1.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: The intensity of the bands is quantified using densitometry and normalized to a loading control (e.g., β-actin or GAPDH).

Myeloperoxidase (MPO) Assay for Neutrophil Infiltration
  • Objective: To quantify neutrophil infiltration in gastric tissue as a marker of inflammation.

  • Tissue Preparation: Gastric tissue samples from control and this compound-treated animals are homogenized in a buffer containing hexadecyltrimethylammonium bromide (HTAB).

  • Assay Principle: MPO, an enzyme abundant in neutrophils, catalyzes the oxidation of a substrate (e.g., o-dianisidine dihydrochloride) in the presence of hydrogen peroxide, leading to a color change that can be measured spectrophotometrically.

  • Procedure:

    • The tissue homogenate is centrifuged, and the supernatant is collected.

    • The supernatant is added to a reaction mixture containing the substrate and hydrogen peroxide.

    • The change in absorbance is measured over time at a specific wavelength (e.g., 460 nm).

  • Data Analysis: MPO activity is calculated based on the rate of change in absorbance and normalized to the tissue weight.

Conclusion and Future Directions

The evidence presented in this guide clearly demonstrates that this compound's therapeutic benefits extend beyond its H2 receptor-antagonistic effects. Its ability to activate capsaicin-sensitive afferent nerves, stimulate the release of CGRP and NO, enhance gastric mucosal blood flow, increase somatostatin levels, and fortify the mucosal barrier underscores its unique position as a gastroprotective agent. These multifaceted mechanisms contribute to its efficacy in healing and preventing gastric mucosal injury.

Further research is warranted to fully elucidate the molecular targets and signaling pathways involved in this compound's actions. For instance, its interaction with transient receptor potential (TRP) channels other than TRPV1 on sensory nerves remains an area for investigation. Additionally, while a direct link to trefoil factors—peptides crucial for mucosal repair—has not been definitively established, exploring this potential connection could reveal further dimensions of this compound's protective capabilities. A deeper understanding of these non-H2 blockade mechanisms will not only optimize the clinical application of this compound but also pave the way for the development of novel gastroprotective drugs with enhanced efficacy.

References

Lafutidine's Modulation of Capsaicin-Sensitive Afferent Neurons: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lafutidine (B194869), a second-generation histamine (B1213489) H2-receptor antagonist, exhibits significant gastroprotective effects that extend beyond its primary acid-suppressing activity. A substantial body of evidence indicates that these protective mechanisms are intricately linked to the modulation of capsaicin-sensitive afferent neurons. Unlike prototypical activators of these neurons, such as capsaicin (B1668287), this compound does not directly engage the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. Instead, it appears to sensitize these sensory nerves, amplifying their response to stimuli and enhancing the release of key signaling molecules involved in mucosal defense, namely Calcitonin Gene-Related Peptide (CGRP) and Nitric Oxide (NO). This whitepaper provides an in-depth technical overview of the molecular interactions between this compound and capsaicin-sensitive afferent neurons, summarizing key quantitative data, detailing experimental methodologies, and visualizing the proposed signaling pathways.

Introduction

Capsaicin-sensitive afferent neurons are crucial components of the gastric mucosal defense system.[1][2] Activation of these neurons triggers the release of neuropeptides, most notably CGRP, which in turn stimulates the production of protective factors like nitric oxide.[1][2] This signaling cascade enhances gastric mucosal blood flow and fortifies the mucosal barrier.[3][4] this compound, while developed as a histamine H2 receptor antagonist for acid suppression, demonstrates a unique, additional mechanism of action by modulating these sensory nerves.[1][5][6] This document synthesizes the current understanding of this interaction, providing a valuable resource for researchers in gastroenterology and pharmacology.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on capsaicin-sensitive afferent neuron activity and its gastroprotective outcomes.

Table 1: Effect of this compound on Capsaicin-Stimulated CGRP Release in Rat Stomach [1]

Treatment GroupCGRP Release (pg/mg wet weight)
BasalNot specified
This compound (10⁻⁸–10⁻⁵ M) aloneNo effect on basal release
Capsaicin (3x10⁻⁷ M)0.256 ± 0.018
This compound (10⁻⁶ M) + Capsaicin (3x10⁻⁷ M)0.573 ± 0.041
Capsazepine (10⁻⁵ M) + Capsaicin (3x10⁻⁷ M)Basal level
Capsazepine (10⁻⁵ M) + this compound (10⁻⁶ M) + Capsaicin (3x10⁻⁷ M)Basal level

Table 2: Effect of this compound on Capsaicin-Induced Nitric Oxide (NO) Metabolite Production in Rat Gastric Wall [1]

Treatment Group (Intragastric Administration)Increased NO Metabolite Production (pmol/60 min)
Vehicle119.9 ± 25.8
This compound (30 mg/kg)157.6 ± 18.8
Low-dose Capsaicin (0.3 mg/kg)123.0 ± 44.9
This compound (3 mg/kg) + Capsaicin (0.3 mg/kg)217.0 ± 38.6
This compound (10 mg/kg) + Capsaicin (0.3 mg/kg)239.1 ± 27.8
This compound (30 mg/kg) + Capsaicin (0.3 mg/kg)411.4 ± 90.0
Basal NO metabolite level before treatment was 199.5 ± 7.0 pmol per 10 µl of dialysate per 10 min.[1]

Table 3: Gastroprotective Effects of this compound and Capsaicin Against HCl/Ethanol-Induced Gastric Lesions in Rats [7]

Treatment Group (p.o.)Lesion Inhibition (%)ED₅₀ (mg/kg)
This compound (1-10 mg/kg)Dose-dependent1.4
Capsaicin (1-10 mg/kg)Dose-dependent3.1
This compound (10 mg/kg) in deafferented ratsEffect almost totally reversed-
Capsaicin (10 mg/kg) in deafferented ratsEffect almost totally reversed-

Table 4: Effect of this compound on Serum CGRP and Somatostatin (B550006) Levels in Humans [8]

ParameterControl GroupThis compound (10 mg) Group
Total CGRP Release (pg·h/mL)128 ± 21.5192 ± 14.0
Total Somatostatin Release (pg·h/mL)78.4 ± 7.70107 ± 18.2

Signaling Pathways and Mechanisms of Action

This compound's interaction with capsaicin-sensitive afferent neurons involves a distinct signaling pathway that diverges from that of direct TRPV1 agonists.

This compound's Sensitizing Effect

This compound does not directly activate TRPV1 receptors.[3][7][9] Studies have shown that this compound has no effect on specific [³H]-resiniferatoxin (RTX) binding to TRPV1 and does not induce an increase in intracellular calcium ([Ca²⁺]i) in TRPV1-transfected cells, a hallmark of direct channel activation.[1][3][7][9] Instead, this compound is proposed to sensitize the afferent nerves, lowering their threshold for activation by other stimuli, such as a submaximal dose of capsaicin.[1] The precise molecular target for this sensitizing action remains unidentified but is independent of prostaglandin (B15479496) synthesis, a pathway implicated in the gastroprotective effects of capsaicin.[7][9]

Lafutidine_Signaling_Pathway cluster_neuron Capsaicin-Sensitive Afferent Neuron cluster_effects Physiological Effects This compound This compound UnknownReceptor Putative Sensitizing Site This compound->UnknownReceptor Binds & Sensitizes TRPV1 TRPV1 Channel UnknownReceptor->TRPV1 Lowers activation threshold Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Capsaicin Capsaicin Capsaicin->TRPV1 Activates CGRP_NO_release ↑ CGRP & NO Release Ca_influx->CGRP_NO_release Gastroprotection Gastroprotection CGRP_NO_release->Gastroprotection Mucosal_Blood_Flow ↑ Mucosal Blood Flow CGRP_NO_release->Mucosal_Blood_Flow

Caption: Proposed signaling pathway for this compound's modulation of capsaicin-sensitive afferent neurons.

Downstream Mediators: CGRP and NO

The sensitization of afferent neurons by this compound leads to an enhanced release of CGRP and subsequent NO production upon stimulation.[1] CGRP is a potent vasodilator and plays a critical role in maintaining gastric mucosal integrity.[2] NO, a second messenger stimulated by CGRP, also contributes to increased mucosal blood flow and cytoprotection.[1] The gastroprotective effects of this compound are significantly attenuated by chemical ablation of these sensory nerves, underscoring their essential role.[5][7][9]

Experimental Protocols

This section provides a detailed methodology for key experiments cited in the literature, offering a reproducible framework for further investigation.

Measurement of CGRP Release
  • Model: Isolated rat stomach.

  • Procedure:

    • The stomach is isolated and perfused with a Krebs-Ringer solution.

    • After a stabilization period, the stomach is challenged with a submaximal dose of capsaicin (e.g., 3x10⁻⁷ M) in the presence or absence of varying concentrations of this compound (e.g., 10⁻⁸–10⁻⁵ M).

    • The perfusate is collected at regular intervals.

    • CGRP concentration in the perfusate is quantified using a specific enzyme immunoassay (EIA).[1][2]

    • Results are typically expressed as pg of CGRP released per mg of wet tissue weight.[1]

In Vivo Microdialysis for Nitric Oxide (NO) Metabolite Measurement
  • Model: Anesthetized rats.

  • Procedure:

    • A microdialysis probe is inserted into the gastric wall.

    • The probe is perfused with Ringer's solution.

    • After baseline collection, this compound and/or capsaicin are administered intragastrically.

    • Dialysate samples are collected at set intervals (e.g., every 10 minutes for 60 minutes).

    • The concentration of NO metabolites (nitrite and nitrate) in the dialysate is measured, often using a Griess reagent-based assay.

    • The cumulative increase in NO metabolite production over the experimental period is calculated.[1]

Experimental_Workflow_NO_Measurement start Start anesthetize Anesthetize Rat start->anesthetize insert_probe Insert Microdialysis Probe into Gastric Wall anesthetize->insert_probe perfuse Perfuse with Ringer's Solution insert_probe->perfuse baseline Collect Baseline Dialysate perfuse->baseline administer_drugs Administer this compound/Capsaicin (i.g.) baseline->administer_drugs collect_samples Collect Dialysate Samples (e.g., every 10 min for 60 min) administer_drugs->collect_samples measure_NO Measure NO Metabolites (Griess Assay) collect_samples->measure_NO calculate Calculate Cumulative Increased NO Production measure_NO->calculate end End calculate->end

Caption: Experimental workflow for in vivo measurement of nitric oxide metabolites.

Induction of Gastric Lesions
  • Model: Fasted rats or mice.[7][9]

  • Procedure:

    • Animals are fasted for approximately 18 hours with free access to water.[7][9]

    • This compound, capsaicin, or vehicle is administered orally (p.o.).[7]

    • After a set period (e.g., 30 minutes), gastric lesions are induced by oral administration of a necrotizing agent, such as 60% ethanol (B145695) in 150 mmol/L HCl.[7]

    • One hour after the administration of the necrotizing agent, the animals are euthanized.

    • The stomachs are removed, inflated with formalin, and opened along the greater curvature.

    • The area of hemorrhagic lesions in the glandular mucosa is measured, often using image analysis software.

Assessment of TRPV1 Activation via Intracellular Calcium Imaging
  • Model: HEK293 cells transfected with the rat TRPV1 gene.[7][9]

  • Procedure:

    • TRPV1-transfected HEK293 cells are cultured on glass coverslips.

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • The coverslip is mounted in a chamber on an inverted microscope equipped for fluorescence imaging.

    • Cells are superfused with a standard salt solution.

    • Changes in intracellular calcium concentration ([Ca²⁺]i) are monitored by measuring the ratio of fluorescence at two excitation wavelengths.

    • The response to the application of capsaicin (positive control) and this compound is recorded.[3][7][9]

Conclusion

This compound's mechanism of action is multifaceted, combining histamine H2 receptor antagonism with a distinct ability to modulate capsaicin-sensitive afferent neurons. This latter action, characterized by the sensitization of these nerves and the enhanced release of CGRP and NO, contributes significantly to its gastroprotective properties. This interaction occurs independently of the TRPV1 receptor, distinguishing this compound from direct sensory nerve activators like capsaicin. A thorough understanding of these pathways is critical for the development of novel gastroprotective agents and for optimizing the clinical application of this compound. Further research is warranted to identify the specific molecular target through which this compound exerts its sensitizing effect on these crucial sensory neurons.

References

Lafutidine's Gastroprotective Mechanisms Beyond Acid Suppression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the gastroprotective effects of lafutidine (B194869) that are independent of its well-established acid-suppressing properties. This compound, a second-generation histamine (B1213489) H2-receptor antagonist, exhibits a unique multi-modal mechanism of action that enhances the gastric mucosal defense systems. This document details the underlying signaling pathways, summarizes key quantitative data from preclinical and clinical studies, and provides an overview of the experimental protocols used to elucidate these effects.

Core Gastroprotective Mechanisms Independent of Acid Suppression

This compound's protective effects on the gastric mucosa extend beyond its ability to block histamine H2 receptors. The core of its non-acid suppressive gastroprotection lies in its ability to modulate the activity of capsaicin-sensitive afferent neurons. This initial trigger sets off a cascade of events leading to enhanced mucosal defense.[1][2][3][4][5][6]

The primary mechanism involves the activation of these sensory nerves, which leads to the release of key signaling molecules, most notably Calcitonin Gene-Related Peptide (CGRP).[5][7][8][9][10][11] CGRP, in turn, stimulates the production of nitric oxide (NO), a potent vasodilator.[2][5][9][11][12] This vasodilation increases gastric mucosal blood flow, a critical factor in maintaining mucosal integrity, delivering nutrients, and removing harmful substances.[1][11][13][14][15]

Furthermore, this compound has been shown to increase the secretion of gastric mucus, which forms a protective barrier against various insults.[6][12][13][14][16][17] This effect is also linked to the activation of capsaicin-sensitive neurons and subsequent NO production.[12]

Interestingly, while this compound's actions are mediated by capsaicin-sensitive neurons, it does not appear to directly interact with the Transient Receptor Potential Vanilloid 1 (TRPV1), the receptor for capsaicin (B1668287).[2][4][18] This suggests a distinct binding site or an indirect mode of activation on these sensory nerves.

In addition to the CGRP-NO pathway, this compound has been observed to increase plasma levels of somatostatin (B550006), which can contribute to the regulation of gastrointestinal functions.[7][8][15]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and a typical experimental workflow for studying this compound's gastroprotective effects.

Lafutidine_Signaling_Pathway cluster_1 Sensory Neuron cluster_2 Downstream Effects This compound This compound unknown_receptor Unidentified Site (Not TRPV1) This compound->unknown_receptor csan Capsaicin-Sensitive Afferent Neuron unknown_receptor->csan Activation cgrp CGRP Release csan->cgrp somatostatin Somatostatin Release csan->somatostatin neutrophil ↓ Neutrophil Activation csan->neutrophil Inhibition no_synthase NO Synthase Activation cgrp->no_synthase no Nitric Oxide (NO) Production no_synthase->no blood_flow ↑ Gastric Mucosal Blood Flow no->blood_flow mucus ↑ Gastric Mucus Secretion no->mucus

Caption: this compound's core gastroprotective signaling pathway.

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_treatment Treatment Administration cluster_lesion_induction Lesion Induction cluster_assessment Assessment of Gastroprotection fasting Fasting of Animals (e.g., 18-24h) grouping Grouping of Animals (Control, this compound, etc.) fasting->grouping pretreatment Pretreatment (Optional) (e.g., L-NAME, CGRP8-37) grouping->pretreatment drug_admin Administration of this compound or Vehicle (p.o.) pretreatment->drug_admin lesion_agent Administration of Lesion-Inducing Agent (e.g., HCl/Ethanol) drug_admin->lesion_agent euthanasia Euthanasia and Stomach Removal lesion_agent->euthanasia lesion_measurement Measurement of Lesion Area (mm²) euthanasia->lesion_measurement biochemical_assays Biochemical Assays (e.g., MPO, PGE2) euthanasia->biochemical_assays blood_flow_measurement Gastric Mucosal Blood Flow Measurement euthanasia->blood_flow_measurement

Caption: A generalized experimental workflow for evaluating gastroprotective agents.

Quantitative Data Summary

The following tables summarize quantitative data from various studies, highlighting the dose-dependent and comparative effects of this compound.

Table 1: Effect of this compound on Gastric Lesions and Mucosal Defense Parameters
ParameterSpeciesModelTreatmentDoseOutcomeReference
Gastric Lesion AreaRatHCl/Ethanol-inducedThis compound1-10 mg/kg, p.o.Dose-dependent reduction in lesion area[4][18][19]
Gastric Lesion AreaMouseHCl/Ethanol-inducedThis compound1-10 mg/kg, p.o.Dose-dependent reduction in lesion area[4][18]
Intestinal LesionsRatIndomethacin-inducedThis compound1-10 mg/kg, p.o.Dose-dependent reduction in ulcer occurrence[6]
Intestinal Mucus SecretionRatIndomethacin-inducedThis compound10 mg/kg, p.o.Significant increase in mucus secretion[6][12]
Gastric Mucosal Blood Flow (GMBF)RatAcid-stimulatedThis compoundi.p.Augmentation of acid-induced GMBF increase[1]
Duodenal HCO3- Secretion (DAS)RatAcid-stimulatedThis compoundi.p.Augmentation of acid-induced DAS increase[1]
Table 2: Effect of this compound on Plasma Peptides in Humans
PeptideTreatmentTime Post-Administration% Change vs. Placebo/ControlReference
Calcitonin Gene-Related Peptide (CGRP)This compound (10 mg, single oral dose)60 minSignificant Increase[8][20]
Calcitonin Gene-Related Peptide (CGRP)This compound (10 mg, single oral dose)90 minSignificant Increase[8][20]
SomatostatinThis compound (10 mg, single oral dose)60 minSignificant Increase[8][20]
SomatostatinThis compound (10 mg, single oral dose)90 minSignificant Increase[8][20]

Detailed Experimental Protocols

This section provides an overview of the methodologies employed in key studies investigating the gastroprotective effects of this compound.

HCl/Ethanol-Induced Gastric Lesion Model in Rats

This is a widely used acute model to evaluate the gastroprotective potential of a compound.

  • Animals: Male Sprague-Dawley rats are typically used, fasted for 18-24 hours with free access to water.

  • Treatment: this compound (e.g., 1-10 mg/kg) or vehicle is administered orally (p.o.) 30-60 minutes before the lesion induction. In some studies, antagonists like L-NAME (NO synthase inhibitor) or CGRP8-37 (CGRP antagonist) are administered prior to this compound to investigate the mechanism of action.

  • Lesion Induction: Gastric lesions are induced by oral administration of 1-1.5 mL of a solution containing 60% ethanol (B145695) in 150 mM HCl.

  • Assessment: One hour after the administration of the necrotizing agent, the animals are euthanized. The stomachs are removed, inflated with formalin, and opened along the greater curvature. The area of hemorrhagic lesions in the glandular part of the stomach is measured, often using a dissecting microscope or image analysis software.[4][18][19]

Measurement of Gastric Mucosal Blood Flow (GMBF)

Laser Doppler flowmetry is a common technique to assess changes in GMBF.

  • Animals and Anesthesia: Rats are anesthetized (e.g., with urethane) and the stomach is exposed.

  • Procedure: A laser Doppler flowmeter probe is placed on the gastric mucosa. A chamber may be placed over a portion of the stomach to allow for topical application of substances.

  • Measurement: Baseline GMBF is recorded. Subsequently, an injurious agent (e.g., taurocholate plus HCl) can be applied to the mucosa, and the effect of this compound (administered intraperitoneally or intravenously) on the GMBF response is measured.[1]

Measurement of Plasma CGRP and Somatostatin in Humans

Clinical studies have been conducted to measure the systemic effects of this compound on gastrointestinal peptides.

  • Subjects: Healthy human volunteers are recruited.

  • Study Design: A randomized, crossover design is often employed where subjects receive this compound (e.g., 10 mg), a comparator drug (e.g., famotidine), or a placebo on different occasions.

  • Procedure: A standardized meal may be given, followed by drug administration. Blood samples are collected at baseline and at various time points after drug administration.

  • Analysis: Plasma concentrations of CGRP and somatostatin are determined using specific enzyme immunoassay (EIA) or radioimmunoassay (RIA) kits.[8][20]

Chemical Ablation of Capsaicin-Sensitive Afferent Neurons

To confirm the involvement of these sensory nerves, a chemical deafferentation protocol is used.

  • Procedure: Rats are pretreated with high doses of capsaicin (e.g., a total dose of 100-125 mg/kg administered subcutaneously over a few days). This selectively destroys the capsaicin-sensitive sensory neurons.

  • Confirmation: The effectiveness of the deafferentation is often confirmed by a lack of response to a chemical irritant (e.g., ammonia (B1221849) solution) applied to the eye (the wiping test).

  • Experiment: The gastroprotective effect of this compound is then evaluated in these deafferented animals and compared to sham-treated controls. The abolition or significant reduction of this compound's protective effect in deafferented animals indicates the involvement of capsaicin-sensitive neurons.[3][6][21]

Conclusion

This compound possesses significant gastroprotective properties that are mechanistically distinct from its H2 receptor-mediated acid suppression. The activation of capsaicin-sensitive afferent neurons, leading to the release of CGRP and subsequent NO production, plays a central role in enhancing gastric mucosal blood flow and mucus secretion. These effects contribute to a more robust mucosal defense system. Understanding these unique pharmacological actions is crucial for the rational design of novel gastroprotective therapies and for positioning this compound in the clinical management of various gastrointestinal disorders. The experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development in this area.

References

Lafutidine's Role in Stimulating Nitric Oxide Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Lafutidine (B194869), a second-generation histamine (B1213489) H2-receptor antagonist, is distinguished from its predecessors by a potent gastroprotective mechanism that extends beyond gastric acid suppression. A significant component of this protective action is its ability to stimulate the production of nitric oxide (NO). This technical guide delineates the molecular pathways and experimental evidence underlying this compound's role in NO stimulation. The core mechanism involves the sensitization of capsaicin-sensitive afferent nerves (CSAN), leading to the release of calcitonin gene-related peptide (CGRP).[1][2] CGRP, in turn, activates constitutive nitric oxide synthase (cNOS) in endothelial cells, culminating in NO production.[3] This cascade enhances gastric mucosal blood flow and mucus secretion, contributing to mucosal defense.[4][5][6] This document provides a comprehensive overview of the signaling pathways, summarizes key quantitative data from preclinical studies, and details the experimental protocols used to elucidate this mechanism.

The Core Mechanism: Sensitization of Capsaicin-Sensitive Afferent Nerves (CSAN)

This compound's unique gastroprotective effects are primarily initiated through its interaction with the peripheral nervous system, specifically the capsaicin-sensitive afferent nerves (CSAN). These neurons are crucial components of the gastric mucosal defense system.[1]

Unlike direct agonists, this compound appears to sensitize these nerves, amplifying their response to stimuli.[1][4] This modulation enhances the release of key neurotransmitters, most notably calcitonin gene-related peptide (CGRP).[1] Studies have shown that the gastroprotective actions of this compound are significantly diminished by the chemical ablation of these afferent nerves, confirming their central role in its mechanism.[2][7] Interestingly, this compound does not appear to interact directly with the transient receptor potential vanilloid 1 (TRPV1), the receptor that capsaicin (B1668287) binds to.[2][7] This suggests that this compound interacts with CSAN at an unidentified site, modulating their activity without direct TRPV1 agonism.[2]

CGRP-Mediated Stimulation of Nitric Oxide (NO) Production

The sensitization of CSAN by this compound culminates in the release of CGRP.[8][9] CGRP is a potent vasodilator peptide that plays a critical role in maintaining gastric mucosal integrity. The released CGRP acts on receptors located on vascular endothelial cells, triggering a signaling cascade that results in the synthesis of nitric oxide.[4]

This process is dependent on the activation of constitutive nitric oxide synthase (cNOS, which includes endothelial NOS or eNOS).[3] cNOS catalyzes the conversion of L-arginine to L-citrulline, producing NO in the process.[10] The resulting NO then acts as a second messenger, promoting vasodilation and increasing local mucosal blood flow.[4][11] This enhanced microcirculation is vital for delivering oxygen and nutrients while removing harmful agents, thereby protecting the gastric mucosa. Furthermore, this NO-mediated pathway also stimulates the biosynthesis of mucin in surface mucous cells, further reinforcing the protective mucosal barrier.[5]

The dependence of this compound's protective effects on this pathway has been experimentally confirmed. The administration of N(G)-nitro-L-arginine methyl ester (L-NAME), an inhibitor of NO synthase, abolishes the gastroprotective and mucus-stimulating effects of this compound.[3][5] This inhibition can be reversed by the co-administration of L-arginine, the substrate for NO synthase, confirming the essential role of endogenous NO production.[3][5]

Quantitative Evidence of this compound's Effects

Multiple preclinical studies have quantified the effects of this compound on CGRP release, mucosal protection, and other related parameters. The data below is summarized from key experiments in rat models.

Table 1: Effect of this compound on Gastric Mucosal Injury and Serum CGRP Data from a water-immersion restraint stress (WRS) model in rats.

Treatment GroupGastric Mucosal Erosive Injury (mm²)Serum CGRP Concentration (pg/mL)
Control (WRS only)7.79 ± 2.0258.43 ± 6.07
Famotidine (B1672045) (20 mg/kg) + WRS4.05 ± 1.1847.55 ± 4.35
This compound (10 mg/kg) + WRS3.09 ± 0.7486.64 ± 9.52
Source:[9]

Table 2: Influence of NO Synthase Inhibition on this compound's Protective Effect Data from an indomethacin-induced intestinal damage model in rats.

Treatment GroupLesion Severity (Qualitative)Bacterial Translocation (Qualitative)
Indomethacin (B1671933) OnlySevereIncreased
This compound (10 mg/kg) + IndomethacinSignificantly ReducedSuppressed
This compound + L-NAME (NOS Inhibitor) + IndomethacinProtection AbolishedSuppression Abolished
Source:[3]

Key Experimental Protocols

The elucidation of this compound's mechanism has relied on established preclinical models and measurement techniques.

Animal Models for Gastric Injury
  • Water-Immersion Restraint Stress (WRS) Model : As described in studies, male Sprague-Dawley rats are fasted prior to the experiment.[9] The animals are then pretreated orally with this compound, famotidine, or a vehicle control. Subsequently, they are placed in restraint cages and immersed vertically in a water bath at a controlled temperature to induce stress-related gastric lesions. After a set period, the animals are euthanized, and the stomachs are examined to quantify the area of mucosal erosions.[9]

  • Indomethacin-Induced Intestinal Damage Model : In this model, male Sprague-Dawley rats are administered indomethacin subcutaneously to induce intestinal lesions.[3] this compound or a vehicle is given orally at specific time points before and after the indomethacin injection. To investigate the role of NO, a separate group of animals is pretreated with the NO synthase inhibitor L-NAME before this compound administration. After 24 hours, the small intestine is excised and examined for damage.[3]

Measurement of Calcitonin Gene-Related Peptide (CGRP)
  • Enzyme Immunometric Assay (EIA) : Serum or plasma samples are collected from the experimental animals. The concentration of CGRP is measured using a commercially available EIA kit.[9] This assay typically involves a solid phase (e.g., microplate wells) coated with an antibody specific to CGRP. The sample is added, and CGRP binds to the antibody. A second, enzyme-labeled antibody is then added, which also binds to the captured CGRP, forming a "sandwich". After washing away unbound reagents, a substrate is added that reacts with the enzyme to produce a colored product. The intensity of the color, measured with a spectrophotometer, is directly proportional to the CGRP concentration in the sample.

Measurement of Nitric Oxide (NO) Production

Direct measurement of NO is challenging due to its short half-life.[12] Therefore, its production is typically assessed by measuring its stable end products, nitrite (B80452) (NO₂⁻) and nitrate (B79036) (NO₃⁻).

  • Microdialysis System : This technique allows for the in vivo sampling of NO release from specific tissues like the rat stomach.[1] A microdialysis probe is inserted into the stomach wall, and a physiological solution is perfused through it. NO and its metabolites diffuse across the probe's semipermeable membrane into the perfusate, which is then collected for analysis.[1]

  • Griess Reaction Assay : This is a common colorimetric method to quantify nitrite concentration.[12][13] The collected sample (e.g., from microdialysis or cell culture media) is first treated to deproteinize it.[12] Then, the Griess reagent, which is a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine in an acidic solution, is added. Nitrite in the sample reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to form a stable, purple-colored azo compound. The absorbance of this solution is measured at approximately 540 nm, and the nitrite concentration is determined by comparison to a standard curve.[12] To measure total NO production (nitrite + nitrate), nitrate in the sample must first be converted to nitrite using a nitrate reductase enzyme.[13]

Visualized Signaling Pathways and Workflows

The following diagrams illustrate the key mechanisms and experimental procedures discussed.

Lafutidine_NO_Pathway cluster_CSAN Capsaicin-Sensitive Afferent Neuron cluster_Endothelium Vascular Endothelial Cell cluster_Effect Physiological Effect This compound This compound csan Sensitizes CSAN (TRPV1-Independent) This compound->csan cgrp_release CGRP Release csan->cgrp_release cgrp_receptor CGRP Receptor cgrp_release->cgrp_receptor cnos cNOS Activation cgrp_receptor->cnos no_synthesis NO Synthesis cnos->no_synthesis citrulline L-Citrulline no_synthesis->citrulline vasodilation Vasodilation & Increased Blood Flow no_synthesis->vasodilation mucin Mucus Secretion no_synthesis->mucin arginine L-Arginine arginine->no_synthesis

Caption: this compound-induced nitric oxide signaling pathway.

Experimental_Workflow cluster_measurement Data Collection & Analysis start Start: Select Animal Model (e.g., WRS, Indomethacin) group_laf This compound group_ctrl Control (Vehicle) group_inhibitor This compound + L-NAME (NOS Inhibitor) induce Induce Gastric/Intestinal Injury group_laf->induce group_ctrl->induce group_inhibitor->induce measure_lesion Quantify Mucosal Lesion Area induce->measure_lesion measure_cgrp Measure Serum CGRP (EIA) induce->measure_cgrp measure_no Measure NO Metabolites (Griess Assay) induce->measure_no analysis Statistical Analysis & Comparison of Groups measure_lesion->analysis measure_cgrp->analysis measure_no->analysis

Caption: Workflow for evaluating this compound's protective effects.

Conclusion and Implications

The evidence strongly supports that this compound's gastroprotective properties are, in large part, mediated by its ability to stimulate endogenous nitric oxide production. This action is not a direct pharmacological effect but rather an indirect consequence of its ability to sensitize capsaicin-sensitive afferent nerves, triggering a CGRP-dependent signaling cascade. This mechanism, which enhances mucosal blood flow and mucus secretion, is distinct from its primary function as a histamine H2-receptor antagonist. For researchers and drug development professionals, this dual mechanism of action presents this compound as a compound of interest, not only for acid-related disorders but potentially for conditions characterized by compromised mucosal defense. Further research could focus on identifying the specific molecular target of this compound on CSAN, which could pave the way for a new class of gastroprotective agents that harness this neuro-vascular signaling pathway.

References

The Pharmacological Profile of Lafutidine: A Technical Overview of its Multifaceted Gastroprotective Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Lafutidine (B194869), a second-generation histamine (B1213489) H₂ receptor antagonist, presents a unique pharmacological profile that extends beyond simple gastric acid suppression. While its primary mechanism involves the blockade of H₂ receptors, this compound also exhibits significant gastroprotective effects through a distinct pathway involving capsaicin-sensitive afferent neurons. This technical guide provides an in-depth review of the pharmacological properties of this compound, with a focus on its dual-action mechanism. Contrary to the initial inquiry regarding its active metabolites, extensive literature review indicates that this compound is primarily metabolized into inactive compounds. Therefore, the therapeutic efficacy of this compound is attributed to the parent molecule. This document summarizes the key pharmacological actions of this compound, presents available quantitative data, and outlines relevant experimental methodologies.

Introduction

This compound is clinically utilized for the management of peptic ulcers and gastroesophageal reflux disease (GERD). Its chemical structure, 2-(furfurylsulfinyl)-N-[4-[4-(piperidinomethyl)-2-pyridyl]oxy-(Z)-2-butenyl]acetamide, confers a high affinity for the histamine H₂ receptor. However, a significant body of research has demonstrated that its therapeutic benefits are not solely dependent on its potent antisecretory activity. This compound possesses a distinct gastroprotective mechanism that involves the modulation of sensory neurons and the release of endogenous protective factors.

Metabolism and Pharmacokinetics

This compound is primarily metabolized in the liver, and the resulting metabolites are considered to be inactive. These inactive metabolites are then excreted through the urine. The elimination half-life of this compound is reported to be between one to three hours. Studies in healthy Chinese subjects have shown that the pharmacokinetics of this compound are dose-proportional, and there is no significant accumulation with multiple doses. Food does not appear to affect the extent of this compound absorption but may slow the rate of absorption.

Pharmacological Properties of this compound

The pharmacological actions of this compound can be broadly categorized into two distinct mechanisms: histamine H₂ receptor antagonism and gastroprotection mediated by capsaicin-sensitive afferent neurons.

Histamine H₂ Receptor Antagonism

Similar to other drugs in its class, this compound competitively blocks histamine H₂ receptors on gastric parietal cells. This action inhibits the binding of histamine and subsequently reduces the secretion of gastric acid. This compound has demonstrated a potent and long-lasting inhibition of histamine-induced cyclic-3,5-adenosine monophosphate (cAMP) production in CHO cells expressing human H₂ receptors. The duration of its antisecretory activity in animal models has been shown to be substantially longer than that of famotidine (B1672045) or cimetidine.

Gastroprotection via Capsaicin-Sensitive Afferent Neurons

A unique feature of this compound is its ability to exert gastroprotective effects through a mechanism independent of H₂ receptor blockade. This action is mediated by the activation of capsaicin-sensitive afferent neurons.

The proposed signaling pathway for this gastroprotective effect is as follows:

Lafutidine_Gastroprotection This compound This compound CSAN Capsaicin-Sensitive Afferent Neurons This compound->CSAN Activates CGRP_Release CGRP Release CSAN->CGRP_Release NO_Synthase Nitric Oxide Synthase (NOS) Activation CSAN->NO_Synthase Increased_Blood_Flow Increased Gastric Mucosal Blood Flow CGRP_Release->Increased_Blood_Flow NO_Production Nitric Oxide (NO) Production NO_Synthase->NO_Production NO_Production->Increased_Blood_Flow Mucosal_Defense Enhanced Mucosal Defense & Restitution Increased_Blood_Flow->Mucosal_Defense

Diagram 1: Proposed signaling pathway for this compound-mediated gastroprotection.

This activation leads to the release of calcitonin gene-related peptide (CGRP) and the production of nitric oxide (NO). Both CGRP and NO contribute to an increase in gastric mucosal blood flow, which in turn enhances the mucosal defense mechanisms and promotes the restitution of damaged mucosa. This gastroprotective action is not affected by cyclooxygenase inhibitors like indomethacin (B1671933) but is abolished by chemical deafferentation of sensory neurons.

Quantitative Pharmacological Data

The following table summarizes key pharmacokinetic parameters of this compound from a study in healthy subjects after postprandial oral administration.

ParameterValue (Mean ± SEM)UnitReference
Cmax133.9 ± 8.1ng/mL
Tmax1.844 ± 0.334h

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration.

Experimental Protocols

Determination of Plasma this compound Concentration

A common method for determining this compound concentrations in plasma is High-Performance Liquid Chromatography (HPLC).

Illustrative Workflow:

HPLC_Workflow Blood_Sample Blood Sample Collection Centrifugation Centrifugation to Obtain Plasma Blood_Sample->Centrifugation Protein_Precipitation Protein Precipitation (e.g., with acetonitrile) Centrifugation->Protein_Precipitation Supernatant_Collection Supernatant Collection Protein_Precipitation->Supernatant_Collection HPLC_Injection Injection into HPLC System Supernatant_Collection->HPLC_Injection Chromatographic_Separation Chromatographic Separation (C18 column) HPLC_Injection->Chromatographic_Separation Detection UV or Mass Spectrometry Detection Chromatographic_Separation->Detection Quantification Quantification based on Standard Curve Detection->Quantification

Diagram 2: General workflow for the determination of plasma this compound concentration by HPLC.
Assessment of Gastric Mucosal Blood Flow (GMBF)

GMBF can be measured in animal models using a laser Doppler flowmeter.

Experimental Setup:

GMBF_Experiment cluster_animal_prep Animal Preparation cluster_measurement Measurement cluster_treatment Treatment & Analysis Anesthesia Anesthetized Rat Stomach_Exposure Surgical Exposure of Stomach Anesthesia->Stomach_Exposure Chamber_Application Application of a Chambered Stomach Stomach_Exposure->Chamber_Application Laser_Doppler Laser Doppler Flowmeter Probe Chamber_Application->Laser_Doppler Probe Placement on Mucosa Data_Acquisition Data Acquisition System Laser_Doppler->Data_Acquisition GMBF_Recording GMBF Recording (Baseline & Post-treatment) Data_Acquisition->GMBF_Recording Lafutidine_Admin This compound Administration Lafutidine_Admin->GMBF_Recording Data_Analysis Data Analysis GMBF_Recording->Data_Analysis

The Effect of Lafutidine on Gastric Mucosal Blood Flow: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacological effects of Lafutidine on gastric mucosal blood flow (GMBF). This compound, a second-generation histamine (B1213489) H2-receptor antagonist, exhibits a unique gastroprotective mechanism that extends beyond its acid-suppressing properties. A significant component of this protective action is its ability to enhance GMBF, a critical factor in maintaining gastric mucosal integrity and promoting healing. This document synthesizes key findings from preclinical studies, detailing the underlying signaling pathways, experimental methodologies, and quantitative data on this compound's impact on gastric perfusion.

Core Mechanism of Action: A Dual Approach

This compound's primary mechanism of action is the blockade of histamine H2 receptors on parietal cells, which effectively reduces gastric acid secretion[1]. However, its gastroprotective effects, including the enhancement of GMBF, are independent of this action and are primarily mediated through the activation of capsaicin-sensitive afferent neurons (CSANs)[2][3][4]. This distinct pathway differentiates this compound from other H2-receptor antagonists.

The activation of CSANs by this compound initiates a signaling cascade that involves the release of two key vasodilators: calcitonin gene-related peptide (CGRP) and nitric oxide (NO)[2][5]. CGRP, a potent vasodilator neuropeptide, is released from the sensory nerve endings and acts on the vascular smooth muscle of the gastric microcirculation, leading to increased blood flow[2]. This effect is further amplified by the local synthesis of NO, another powerful vasodilator, which contributes to the overall increase in mucosal perfusion[2]. The gastroprotective action of this compound is significantly attenuated by the ablation of CSANs or by the inhibition of CGRP and NO synthesis, underscoring the critical role of this neuro-vascular pathway[2].

Signaling Pathway of this compound-Induced Increase in Gastric Mucosal Blood Flow

Lafutidine_Signaling_Pathway cluster_Lafutidine_Action This compound Administration cluster_Sensory_Neuron Capsaicin-Sensitive Afferent Neuron (CSAN) cluster_Mediator_Release Vasodilator Release cluster_Physiological_Effect Physiological Response This compound This compound csan Activation of CSAN This compound->csan Stimulates cgrp Release of Calcitonin Gene-Related Peptide (CGRP) csan->cgrp Induces no Synthesis of Nitric Oxide (NO) csan->no Stimulates vasodilation Vasodilation of Gastric Microcirculation cgrp->vasodilation Causes no->vasodilation Causes gmbf Increased Gastric Mucosal Blood Flow (GMBF) vasodilation->gmbf Leads to GMBF_Experimental_Workflow start Start animal_prep Animal Preparation (Anesthesia, Laparotomy) start->animal_prep chamber_mount Stomach Mounting on Ex-vivo Chamber animal_prep->chamber_mount ldf_probe Placement of Laser Doppler Probe chamber_mount->ldf_probe baseline Baseline GMBF Measurement ldf_probe->baseline lafutidine_admin Intragastric Administration of this compound or Vehicle baseline->lafutidine_admin gmbc_measurement Continuous GMBF Measurement lafutidine_admin->gmbc_measurement data_analysis Data Analysis gmbc_measurement->data_analysis end End data_analysis->end

References

Molecular Targets of Lafutidine in Sensory Nerve Activation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lafutidine (B194869), a second-generation histamine (B1213489) H2-receptor antagonist, exhibits significant gastroprotective effects that extend beyond its acid suppression activity. A substantial body of evidence indicates that these protective actions are mediated through the activation of capsaicin-sensitive sensory nerves. This technical guide provides a comprehensive overview of the molecular interactions of this compound with sensory neurons, summarizing key quantitative data, detailing experimental methodologies, and illustrating the involved signaling pathways. While the precise molecular target of this compound on sensory nerves remains to be definitively identified, research strongly suggests it modulates sensory nerve activity through a mechanism distinct from direct activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a primary target for capsaicin. This guide synthesizes current knowledge to aid researchers and professionals in the fields of pharmacology and drug development in understanding and exploring the unique mechanism of this compound.

Introduction

This compound is clinically used for the treatment of gastric ulcers and gastritis.[1] Unlike first-generation H2 receptor antagonists, this compound's therapeutic profile includes a notable gastroprotective effect independent of its potent and long-lasting inhibition of gastric acid secretion.[1][2] This gastroprotection is largely attributed to its ability to activate capsaicin-sensitive afferent nerves, leading to the release of protective mediators such as calcitonin gene-related peptide (CGRP) and nitric oxide (NO).[2][3][4] This guide delves into the experimental evidence elucidating the molecular interactions of this compound with these sensory neurons.

Quantitative Data on this compound's Effects on Sensory Nerve Activation

The following tables summarize the key quantitative findings from various studies investigating the effects of this compound on sensory nerve-mediated responses.

Table 1: In Vivo Gastroprotective Effects of this compound

ParameterSpeciesModelThis compound DoseEffectReference
ED50RatHCl/ethanol-induced gastric lesions1.4 mg/kg, p.o.Dose-dependent protection against gastric lesions.[5]
Inhibition of LesionsRatMonochloramine-induced gastric lesions3-30 mg/kg, p.o.Dose-dependent inhibition of gastric lesions; significant at ≥10 mg/kg.[6]
Intestinal ProtectionRatIndomethacin-induced intestinal ulceration1-10 mg/kg, p.o.Dose-dependent reduction of intestinal ulcers; significant at ≥3 mg/kg.[3]

Table 2: Effects of this compound on CGRP and NO Release

ExperimentPreparationThis compound Concentration/DoseStimulusOutcomeReference
CGRP ReleaseIsolated Rat Stomach10⁻⁸–10⁻⁵ MBasalNo effect on basal CGRP release.[2]
CGRP ReleaseIsolated Rat Stomach10⁻⁶ MCapsaicin (3x10⁻⁷ M)Augmented CGRP release from 0.256 to 0.573 pg/mg wet weight.[2]
CGRP ReleaseIsolated Rat DRG NeuronsNot specifiedAnandamide (B1667382)Synergistically increased CGRP release.[7]
NO Metabolite ProductionRat Stomach (in vivo microdialysis)3, 10, 30 mg/kgCapsaicin (0.3 mg/kg)Dose-dependent increase in NO metabolite production (217.0, 239.1, and 411.4 pmol, respectively).[2]

Table 3: this compound and TRPV1 Receptor Interaction

ExperimentPreparationThis compound ConcentrationFindingReference
Radioligand BindingRat StomachNot specifiedNo effect on specific [³H]-resiniferatoxin (RTX) binding to TRPV1.[2]
Intracellular Calcium ([Ca²⁺]i)Rat TRPV1-transfected HEK293 cells10⁻⁴ MDid not evoke an increase in [Ca²⁺]i.[5]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways of this compound's action on sensory nerves and the general workflows of key experimental procedures.

Proposed Signaling Pathway of this compound in Sensory Nerve Activation

Lafutidine_Signaling_Pathway cluster_stimulus Stimuli cluster_neuron Sensory Neuron cluster_effects Physiological Effects Capsaicin Capsaicin TRPV1 TRPV1 Capsaicin->TRPV1 Direct Activation This compound This compound UnknownTarget Unknown Target This compound->UnknownTarget Binding/Modulation Anandamide Anandamide Anandamide->UnknownTarget Potential Interaction Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx UnknownTarget->TRPV1 Sensitization UnknownTarget->Ca_Influx NOS Nitric Oxide Synthase (NOS) Ca_Influx->NOS CGRP_Release CGRP Release Ca_Influx->CGRP_Release NO_Production NO Production NOS->NO_Production Gastroprotection Gastroprotection CGRP_Release->Gastroprotection Vasodilation Vasodilation NO_Production->Vasodilation Vasodilation->Gastroprotection

Caption: Proposed mechanism of this compound's action on sensory neurons.

Experimental Workflow for CGRP Release Assay

CGRP_Release_Workflow Start Start: Isolate Rat Stomach Incubation Incubate stomach tissue in oxygenated Krebs solution Start->Incubation Stimulation Add this compound and/or Capsaicin Incubation->Stimulation Collection Collect supernatant at timed intervals Stimulation->Collection Measurement Measure CGRP concentration using ELISA/EIA Collection->Measurement Analysis Data Analysis: Compare treated vs. control groups Measurement->Analysis End End Analysis->End

Caption: General workflow for a Calcitonin Gene-Related Peptide (CGRP) release assay.

Experimental Workflow for Intracellular Calcium Imaging

Calcium_Imaging_Workflow Start Start: Culture Dorsal Root Ganglion (DRG) Neurons Dye_Loading Load cultured neurons with a calcium-sensitive dye (e.g., Fura-2 AM) Start->Dye_Loading Baseline Record baseline fluorescence Dye_Loading->Baseline Stimulation Apply this compound and/or other stimuli Baseline->Stimulation Recording Record changes in fluorescence intensity Stimulation->Recording Analysis Data Analysis: Calculate intracellular calcium concentration Recording->Analysis End End Analysis->End

Caption: General workflow for intracellular calcium imaging in cultured sensory neurons.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the investigation of this compound's effects on sensory nerves.

Isolation and Culture of Dorsal Root Ganglion (DRG) Neurons

This protocol is essential for in vitro studies, including calcium imaging and direct measurement of neuropeptide release from cultured neurons.

Materials:

  • Dissection tools (scissors, forceps)

  • Stereomicroscope

  • Laminar flow hood

  • Culture dishes/plates (coated with Poly-D-Lysine and Laminin)

  • Enzymes: Collagenase Type IV, Dispase II

  • Culture medium: Neurobasal medium supplemented with B27, GlutaMAX, and nerve growth factor (NGF)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Dissection: Euthanize the animal (e.g., rat or mouse) according to approved institutional protocols. Dissect the vertebral column and expose the spinal cord. Under a stereomicroscope, carefully remove the DRGs from the intervertebral foramina.[8][9]

  • Digestion: Transfer the collected DRGs to a tube containing a mixture of Collagenase Type IV and Dispase II in PBS. Incubate at 37°C for a specified time (e.g., 60-90 minutes) with gentle agitation to dissociate the tissue into a single-cell suspension.[8][9]

  • Mechanical Dissociation: After enzymatic digestion, gently triturate the DRGs using fire-polished Pasteur pipettes of decreasing tip diameter to obtain a single-cell suspension.

  • Plating: Centrifuge the cell suspension and resuspend the pellet in the complete culture medium. Plate the cells onto Poly-D-Lysine and Laminin-coated culture dishes.[8][9]

  • Culture: Maintain the cells in a humidified incubator at 37°C with 5% CO2. The neurons are typically ready for experiments, such as calcium imaging, within 24-48 hours.

Calcitonin Gene-Related Peptide (CGRP) Release Assay

This assay quantifies the amount of CGRP released from sensory nerve endings, providing a direct measure of sensory nerve activation.

Materials:

  • Isolated rat stomach or cultured DRG neurons

  • Krebs solution (for isolated stomach) or appropriate buffer (for cultured cells)

  • This compound, capsaicin, and other test compounds

  • CGRP Enzyme Immunoassay (EIA) or ELISA kit

  • Microplate reader

Procedure:

  • Tissue/Cell Preparation: For the isolated stomach, the tissue is inverted and incubated in oxygenated Krebs solution. For cultured DRG neurons, the culture medium is replaced with a buffer solution.

  • Basal Release: Pre-incubate the preparation for a period to allow for stabilization and to measure the basal CGRP release. Collect the supernatant.

  • Stimulation: Add this compound, capsaicin, or a combination of both to the incubation medium. Incubate for a defined period (e.g., 15-30 minutes).[10]

  • Sample Collection: At the end of the incubation period, collect the supernatant, which contains the released CGRP.

  • Quantification: Measure the concentration of CGRP in the collected samples using a commercially available CGRP EIA or ELISA kit, following the manufacturer's instructions.[10][11]

  • Data Analysis: Express the results as pg of CGRP released per mg of tissue or per well. Compare the amount of CGRP released in the presence of test compounds to the basal release and to the release induced by a positive control (e.g., capsaicin).

Intracellular Calcium ([Ca²⁺]i) Imaging

This technique allows for the real-time visualization and quantification of changes in intracellular calcium concentration in response to stimuli, which is a key indicator of neuronal activation.

Materials:

  • Cultured DRG neurons on glass coverslips

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)

  • Fluorescence microscope equipped with an imaging system

  • Perfusion system

  • Image analysis software

Procedure:

  • Dye Loading: Incubate the cultured DRG neurons with a membrane-permeant form of a calcium-sensitive dye (e.g., Fura-2 AM) in a physiological buffer for 30-60 minutes at 37°C. The dye will be de-esterified by intracellular esterases, trapping it inside the cells.

  • Washing: After loading, wash the cells with the buffer to remove any extracellular dye.

  • Image Acquisition: Mount the coverslip onto the stage of the fluorescence microscope. Acquire a baseline fluorescence signal before applying any stimuli.

  • Stimulation: Apply this compound, capsaicin, or other test compounds to the cells using a perfusion system.

  • Recording: Continuously record the changes in fluorescence intensity over time. For ratiometric dyes like Fura-2, images are typically acquired at two different excitation wavelengths.

  • Data Analysis: The ratio of the fluorescence intensities at the two wavelengths is calculated and converted into intracellular calcium concentrations using a calibration curve. Analyze the magnitude and kinetics of the calcium transients.

Radioligand Binding Assay for TRPV1

This assay is used to determine if a compound directly binds to a specific receptor, in this case, the TRPV1 receptor.

Materials:

  • Membrane preparations from cells or tissues expressing the TRPV1 receptor (e.g., rat stomach or TRPV1-transfected cells)

  • Radiolabeled ligand for TRPV1 (e.g., [³H]-resiniferatoxin, [³H]-RTX)

  • Unlabeled this compound and a known TRPV1 ligand (for competition binding)

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Incubation: Incubate the membrane preparation with a fixed concentration of the radiolabeled ligand ([³H]-RTX) in the absence (total binding) or presence (to determine non-specific binding) of a high concentration of an unlabeled TRPV1 ligand. To test this compound, incubate the membranes and radioligand with varying concentrations of this compound.

  • Separation: After incubation to allow binding to reach equilibrium, separate the receptor-bound radioligand from the free radioligand by rapid filtration through glass fiber filters. The receptors and bound radioligand are trapped on the filter.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. For competition experiments with this compound, determine if it displaces the binding of the radiolabeled ligand in a concentration-dependent manner.

Measurement of Nitric Oxide (NO) Release

NO is a short-lived signaling molecule, so its production is often measured indirectly by quantifying its stable metabolites, nitrite (B80452) and nitrate (B79036).

Materials:

  • Tissue homogenates or culture supernatant

  • Griess reagent (for colorimetric detection of nitrite)

  • Nitrate reductase (to convert nitrate to nitrite)

  • Chemiluminescence analyzer (for direct NO measurement)

  • Microplate reader

Procedure (Griess Assay):

  • Sample Preparation: Collect tissue homogenates or cell culture supernatants. If measuring total NO production, first convert nitrate to nitrite using nitrate reductase.

  • Griess Reaction: Add the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the samples. This reagent reacts with nitrite to form a colored azo compound.[12]

  • Measurement: Measure the absorbance of the samples at a specific wavelength (typically around 540 nm) using a microplate reader.

  • Quantification: Determine the nitrite concentration in the samples by comparing their absorbance to a standard curve generated with known concentrations of sodium nitrite.

Discussion and Future Directions

The available evidence strongly supports the role of capsaicin-sensitive sensory nerves in the protective effects of this compound.[2][3][5] this compound enhances the release of CGRP and NO, key mediators of gastroprotection, particularly in response to stimuli like capsaicin.[2] Crucially, studies have shown that this compound does not directly bind to or activate the TRPV1 receptor, the primary molecular target of capsaicin.[2][5] This indicates that this compound acts on an as-yet-unidentified molecular target on sensory neurons that modulates their sensitivity to other stimuli.

The synergistic effect of this compound with anandamide on CGRP release suggests a potential interaction with the endocannabinoid system, which is known to modulate sensory nerve function.[7] Furthermore, the involvement of nitric oxide synthase in this compound's mechanism of action points towards a complex signaling cascade within the sensory neuron.[2][4]

Future research should focus on identifying the specific molecular target of this compound on sensory neurons. Techniques such as affinity chromatography using a this compound-derived ligand, followed by mass spectrometry, could be employed to isolate and identify binding partners in sensory neuron preparations. Functional genomic and proteomic approaches could also be used to screen for changes in gene and protein expression in sensory neurons following this compound treatment. A deeper understanding of this compound's unique mechanism of action could pave the way for the development of a new class of gastroprotective drugs that harness the endogenous protective pathways of sensory nerves.

Conclusion

This compound represents a unique pharmacological agent that bridges the gap between acid suppression and mucosal protection by activating capsaicin-sensitive sensory nerves. While its primary action as a histamine H2-receptor antagonist is well-established, its effects on sensory neurons are mediated by a distinct, TRPV1-independent molecular target. This technical guide has provided a consolidated overview of the quantitative data, experimental methodologies, and proposed signaling pathways related to this compound's interaction with sensory nerves. The elucidation of its precise molecular target remains a key area for future investigation and holds the potential for novel therapeutic strategies in gastrointestinal and potentially other sensory nerve-related disorders.

References

The Genesis and Synthesis of Lafutidine: A New Era in Gastric Protection

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Lafutidine (B194869), a second-generation histamine (B1213489) H2 receptor antagonist, represents a significant advancement in the management of acid-related gastrointestinal disorders. Developed by Japanese pharmaceutical researchers, it distinguishes itself from its predecessors through a dual mechanism of action: potent and sustained inhibition of gastric acid secretion and a unique gastroprotective effect. This technical guide provides a comprehensive overview of the discovery, synthesis, and multifaceted mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Discovery and Development

This compound (formerly known as FRG-8813) emerged from research efforts in Japan to develop a more advanced H2 receptor antagonist with superior clinical efficacy compared to first-generation agents like cimetidine (B194882) and ranitidine.[1][2] The development was a collaborative effort by Japanese pharmaceutical companies, including Fujirebio and Taiho Pharmaceuticals.[3] this compound is characterized by its potent and long-lasting inhibition of gastric acid secretion.[4] Beyond its primary function as an H2 blocker, its unique gastroprotective properties set it apart, offering a more holistic approach to treating conditions such as gastric and duodenal ulcers, and gastroesophageal reflux disease (GERD).[5] It is currently marketed in Japan, South Korea, and India.[3]

This compound's Dual-Action Mechanism

This compound's therapeutic efficacy stems from two distinct but complementary mechanisms: direct antagonism of the histamine H2 receptor and a novel gastroprotective pathway mediated by sensory neurons.

Histamine H2 Receptor Antagonism

Like other drugs in its class, this compound competitively blocks histamine H2 receptors on the basolateral membrane of gastric parietal cells.[5] This action inhibits the histamine-stimulated production of cyclic AMP (cAMP), a key second messenger in the acid secretion cascade, thereby reducing the secretion of gastric acid.[6][7] Studies in Chinese hamster ovary (CHO) cells stably expressing human H2 receptors have demonstrated that this compound inhibits [3H]tiotidine binding and histamine-stimulated cAMP production as or more potently than famotidine (B1672045), with a particularly marked and persistent inhibitory effect even after extensive washing.[4][8]

Gastroprotective Effects via Capsaicin-Sensitive Afferent Neurons

A distinguishing feature of this compound is its ability to enhance the mucosal defense system. This gastroprotective action is independent of its acid-suppressing activity and is mediated through the activation of capsaicin-sensitive afferent neurons.[6][9] This activation leads to the release of calcitonin gene-related peptide (CGRP), which in turn stimulates the production of nitric oxide (NO).[5][6] The release of CGRP and subsequent NO production contribute to increased gastric mucosal blood flow, enhanced secretion of gastric mucus and bicarbonate, and promotion of mucosal repair and regeneration.[5][9][10] It is important to note that this compound does not directly interact with the transient receptor potential vanilloid 1 (TRPV1) receptor, the primary target of capsaicin, but rather modulates the activity of these sensory nerves through an as-yet-unidentified site.[10]

Quantitative Pharmacological Data

The following tables summarize key quantitative data from preclinical and clinical studies on this compound.

Table 1: H2 Receptor Antagonist Activity

ParameterThis compoundFamotidineReference
Inhibition of [3H]tiotidine bindingAs or more potent than famotidine-[4][8]
Inhibition of histamine-stimulated cAMP productionAs or more potent than famotidine-[4][8]

Table 2: Clinical Efficacy in Gastric Ulcer Healing

Treatment Group (12 weeks)Healing RateFlat-Type Ulcer Scar RateReference
This compound (10 mg, twice daily)92.1% (35/38)68.4% (26/38)[11][12]
Famotidine (20 mg, twice daily)94.7% (36/38)42.1% (16/38)[11][12]

Table 3: Comparative Efficacy in Gastritis and Peptic Ulcer Cure Rate (4 weeks)

Treatment GroupGastritis Cure RatePeptic Ulcer Cure RateReference
This compound100%72.0% (18/25)[13]
Rabeprazole95.24%79.16% (19/24)[13]

Synthesis of this compound

The synthesis of this compound is a multi-step process that has been detailed in several patents. A general synthetic scheme involves the preparation of two key intermediates: 2-(furfurylsulfinyl)acetic acid and N-(4-((4-(piperidinomethyl)-2-pyridyl)oxy)-cis-2-butenyl)amine, followed by their condensation.

Synthesis of Key Intermediates
  • 2-(Furfurylsulfinyl)acetic acid p-Nitrophenyl Ester: This intermediate provides the furfurylsulfinylacetamide moiety of this compound.[14]

  • N-{4-[4-(piperidinomethyl)pyridyl-2-oxy]-cis-2-butene} phthalimide (B116566) maleic acid: This intermediate serves as a precursor to the amine component of this compound.[15][16][17][18]

General Synthetic Protocol

A representative synthesis of this compound is outlined below:

  • Preparation of N-(4-((4-(piperidinomethyl)-2-pyridyl)oxy)-cis-2-butenyl)phthalimide: This intermediate is synthesized through a series of reactions starting from commercially available materials.[4]

  • Deprotection to form the primary amine: The phthalimide protecting group is removed to yield N-(4-((4-(piperidinomethyl)-2-pyridyl)oxy)-cis-2-butenyl)amine.

  • Preparation of 2-(furfurylsulfinyl)acetic acid: This intermediate can be synthesized from furan-2-carbaldehyde and methyl carbamate.[19]

  • Condensation: The amine intermediate is condensed with an activated form of 2-(furfurylsulfinyl)acetic acid, such as its p-nitrophenyl ester, to form this compound.[14]

Detailed Experimental Protocols

[3H]-Tiotidine Radioligand Binding Assay for Histamine H2 Receptor

This protocol is adapted from established methods for determining the binding affinity of compounds to the histamine H2 receptor.

  • Membrane Preparation:

    • Obtain Chinese hamster ovary (CHO) cells stably expressing the human histamine H2 receptor.

    • Homogenize the cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in fresh buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the cell membrane preparation, [3H]-tiotidine (a radiolabeled H2 receptor antagonist), and varying concentrations of this compound or a reference compound.

    • For determination of non-specific binding, add a high concentration of an unlabeled H2 receptor antagonist (e.g., tiotidine).

    • Incubate the plate to allow the binding to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Analyze the data to determine the IC50 value of this compound, which can be converted to a Ki value (inhibitory constant).

Measurement of Gastric Mucosal Blood Flow (GMBF)

This protocol describes a common method for assessing changes in GMBF in animal models.

  • Animal Preparation:

    • Anesthetize a rat and cannulate the trachea to ensure a clear airway.

    • Expose the stomach through a midline incision and mount it in a chamber.

    • Perfuse the stomach with saline.

  • GMBF Measurement using Laser Doppler Flowmetry:

    • Place a laser Doppler flowmetry probe gently on the surface of the gastric mucosa.

    • Record the basal GMBF.

    • Administer this compound or a control substance.

    • Continuously monitor and record the changes in GMBF over time.

  • Data Analysis:

    • Express the GMBF values as a percentage of the basal flow rate.

    • Compare the changes in GMBF between the this compound-treated group and the control group.

Visualizations

Signaling Pathways

Lafutidine_Signaling_Pathway This compound This compound H2R Histamine H2 Receptor (Parietal Cell) This compound->H2R Blocks CSAN Capsaicin-Sensitive Afferent Neuron This compound->CSAN Activates AC Adenylyl Cyclase H2R->AC cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA H_K_ATPase H+/K+ ATPase PKA->H_K_ATPase Acid_Secretion ↓ Gastric Acid Secretion H_K_ATPase->Acid_Secretion CGRP_Release ↑ CGRP Release CSAN->CGRP_Release CGRP CGRP CGRP_Release->CGRP CGRP_R CGRP Receptor (Vascular Endothelium) CGRP->CGRP_R NO_Synthase Nitric Oxide Synthase CGRP_R->NO_Synthase NO_Production ↑ Nitric Oxide (NO) NO_Synthase->NO_Production Vasodilation ↑ Vasodilation (Increased Blood Flow) NO_Production->Vasodilation Mucus_Bicarb ↑ Mucus & Bicarbonate Secretion NO_Production->Mucus_Bicarb H2_Binding_Assay_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay CHO_cells CHO Cells expressing human H2 receptor Homogenize Homogenize cells CHO_cells->Homogenize Centrifuge1 Low-speed centrifugation Homogenize->Centrifuge1 Supernatant1 Collect supernatant Centrifuge1->Supernatant1 Centrifuge2 High-speed centrifugation Supernatant1->Centrifuge2 Membrane_pellet Resuspend membrane pellet Centrifuge2->Membrane_pellet Incubate Incubate membranes with [3H]-tiotidine & this compound Membrane_pellet->Incubate Filter Filter to separate bound & free radioligand Incubate->Filter Wash Wash filters Filter->Wash Count Scintillation counting Wash->Count Data_Analysis Data_Analysis Count->Data_Analysis Calculate IC50/Ki GMBF_Measurement_Workflow Animal_Prep Anesthetize rat and expose stomach Basal_Measurement Measure basal GMBF with Laser Doppler Flowmeter Animal_Prep->Basal_Measurement Drug_Admin Administer this compound or vehicle control Basal_Measurement->Drug_Admin Continuous_Monitoring Continuously monitor and record GMBF Drug_Admin->Continuous_Monitoring Data_Analysis Analyze % change in GMBF from baseline Continuous_Monitoring->Data_Analysis

References

Preclinical Anti-Inflammatory Properties of Lafutidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lafutidine (B194869) is a second-generation histamine (B1213489) H2 receptor antagonist known for its potent inhibition of gastric acid secretion.[1][2] Beyond this primary function, a growing body of preclinical evidence reveals that this compound possesses significant anti-inflammatory and mucosal protective properties, distinguishing it from other drugs in its class like cimetidine (B194882) and famotidine (B1672045).[3][4][5][6] These effects are not directly linked to H2 receptor blockade but are primarily mediated through the activation of capsaicin-sensitive afferent neurons and subsequent downstream signaling.[3][4][6][7][8] This technical guide provides an in-depth review of the preclinical studies investigating this compound's anti-inflammatory mechanisms, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways.

Core Anti-inflammatory Mechanisms of Action

This compound's anti-inflammatory effects stem from a multi-faceted mechanism of action that includes the inhibition of neutrophil activation, modulation of sensory nerve pathways, and enhancement of mucosal defense systems.[1][4][9]

Activation of Capsaicin-Sensitive Afferent Neurons

A cornerstone of this compound's unique gastroprotective and anti-inflammatory activity is its ability to activate or sensitize capsaicin-sensitive afferent nerves.[3][6][7][8] This activation leads to the release of neurotransmitters such as calcitonin gene-related peptide (CGRP).[4][7][10] CGRP, in turn, stimulates the production of nitric oxide (NO) and regulates gastric mucosal blood flow, contributing to tissue protection and repair.[1][7][11] Studies have shown that the protective effects of this compound are abolished in animals with chemically deafferented sensory neurons, confirming the critical role of this pathway.[3][6][8] Interestingly, this compound does not appear to directly bind to the TRPV1 receptor (the capsaicin (B1668287) receptor) but rather modulates its activity, enhancing CGRP release in response to stimuli.[10][12]

G This compound This compound sensory_neuron Capsaicin-Sensitive Afferent Neuron This compound->sensory_neuron Activates/ Sensitizes cgrp_release ↑ CGRP Release sensory_neuron->cgrp_release mucus_secretion ↑ Mucus Secretion sensory_neuron->mucus_secretion no_production ↑ Nitric Oxide (NO) Production cgrp_release->no_production blood_flow ↑ Mucosal Blood Flow cgrp_release->blood_flow no_production->blood_flow protection Gastrointestinal Protection blood_flow->protection mucus_secretion->protection inflammation ↓ Inflammation protection->inflammation

This compound's activation of sensory neurons to promote gastroprotection.
Inhibition of Neutrophil Activation and Migration

A key event in inflammation is the infiltration of neutrophils into damaged tissue, where they release cytotoxic substances. This compound has been shown to inhibit neutrophil activation, thereby preventing inflammation-mediated injury.[1][4] This effect is linked to the sensory neuron pathway; the this compound-induced release of CGRP stimulates endothelial production of prostacyclin, which in turn inhibits neutrophil activation.[4][13] This mechanism has been demonstrated in models of stress-induced gastric injury, where this compound, but not the H2 blocker famotidine, inhibited neutrophil activation and reduced mucosal damage.[4]

Enhancement of Mucosal Defense Mechanisms

Beyond its more active anti-inflammatory roles, this compound strengthens the gastrointestinal mucosal defense barrier. It has been shown to increase the secretion of gastric mucus and bicarbonate.[2][9][14] This enhanced mucus layer acts as a physical shield against noxious substances and helps maintain a neutral pH at the cell surface, further protecting the mucosa from damage and inflammation.[14][15] This action is also partly attributed to the activation of capsaicin-sensitive afferent neurons.[3][5]

Quantitative Data from Preclinical Models

The anti-inflammatory effects of this compound have been quantified in various animal models of gastrointestinal inflammation. The following tables summarize key findings.

Table 1: Effect of this compound on DSS-Induced Colitis in Rats
ParameterControl (DSS only)This compound (10 mg/kg) + DSSCapsaicin + DSSCimetidine + DSSFindingReference
Ulceration Area (mm²) HighSignificantly ReducedSignificantly ReducedNo significant effectThis compound reduces ulceration[3]
Colon Length (cm) ShortenedSignificantly MitigatedSignificantly MitigatedNo significant effectThis compound prevents colon shortening[3]
MPO Activity (U/g tissue) IncreasedSignificantly MitigatedSignificantly MitigatedNo significant effectThis compound reduces neutrophil infiltration[3]

MPO (Myeloperoxidase) is an enzyme abundant in neutrophils and serves as an index of neutrophil infiltration.

Table 2: Effect of this compound on 5-FU-Induced Intestinal Mucositis in Mice
ParameterControl (5-FU only)This compound (30 mg/kg) + 5-FUFamotidine + 5-FUFindingReference
Body Weight Loss SevereSignificantly ReducedNo effectThis compound mitigates weight loss[5][16]
MPO Activity (U/mg protein) IncreasedSignificantly SuppressedNo effectThis compound reduces neutrophil infiltration[5][16]
Inflammatory Cytokines (TNF-α, IL-1β) UpregulatedSignificantly SuppressedNot reportedThis compound suppresses pro-inflammatory cytokines[5][16]
Effect in Sensory Deafferented Mice Not applicableProtective effect abolishedNot applicableEffect is dependent on sensory neurons[5][16]

5-FU (5-fluorouracil) is a chemotherapy agent that induces severe intestinal inflammation.

Table 3: Effect of this compound on Stress-Induced Gastric Injury in Rats
ParameterControl (WIR Stress)This compound + WIRFamotidine + WIRFindingReference
Gastric CGRP Levels IncreasedFurther EnhancedNo effectThis compound boosts CGRP release[4][13]
Gastric 6-keto-PGF(1α) Levels IncreasedFurther EnhancedNo effectThis compound increases prostacyclin metabolite[4][13]
Neutrophil Activation HighInhibitedNo effectThis compound inhibits neutrophil activation[4][13]

WIR (Water-Immersion Restraint) is a model for stress-induced gastric lesions.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section details the methodologies used in the cited preclinical studies.

Dextran (B179266) Sulfate (B86663) Sodium (DSS)-Induced Colitis Model
  • Objective: To induce a reproducible model of ulcerative colitis to test the anti-inflammatory effects of this compound.

  • Animal Model: Male Sprague-Dawley rats.

  • Induction Protocol: Experimental colitis is induced by providing rats with drinking water containing 3% (w/v) DSS for 7 consecutive days.[3]

  • Drug Administration: this compound (e.g., 3-30 mg/kg), capsaicin, or cimetidine is administered orally (p.o.) twice daily for 6 days, starting from the initiation of DSS treatment.[3]

  • Endpoint Analysis: On day 7, animals are euthanized. The colon is excised, and its length is measured. The ulcerated area is quantified, and tissue samples are collected for Myeloperoxidase (MPO) activity assay to determine neutrophil infiltration. Body weight is monitored daily.[3]

G cluster_0 Experimental Workflow: DSS-Induced Colitis start Start: Healthy Rats dss Day 0-7: Administer 3% DSS in drinking water start->dss drug Day 0-6: Administer this compound (p.o., twice daily) start->drug monitor Daily: Monitor Body Weight & Clinical Signs dss->monitor drug->monitor euthanize Day 7: Euthanize Animals monitor->euthanize analysis Post-Mortem Analysis: - Colon Length - Ulcer Area - MPO Activity euthanize->analysis

Workflow for the DSS-induced colitis experimental model.
5-Fluorouracil (5-FU)-Induced Intestinal Mucositis Model

  • Objective: To evaluate this compound's protective effects against chemotherapy-induced intestinal inflammation.

  • Animal Model: Male C57BL/6 wild-type mice, sensory deafferented mice, and TRPV1 knockout mice.[5]

  • Induction Protocol: Mice are administered 5-FU (e.g., 50 mg/kg, i.p.) once daily for several consecutive days (e.g., 6 days).[5]

  • Drug Administration: this compound or famotidine is administered orally (p.o.) twice daily throughout the 5-FU treatment period.[5]

  • Endpoint Analysis: Animals are monitored for body weight loss and diarrhea. On the final day, the small intestine is collected for histological analysis (villus length, crypt destruction) and biochemical assays, including MPO activity and expression of inflammatory cytokines (TNF-α, IL-1β) via methods like ELISA or RT-PCR.[5][16]

Sensory Deafferentation Protocol
  • Objective: To confirm the role of capsaicin-sensitive afferent neurons in this compound's mechanism.

  • Protocol: Adult rats or mice are pretreated with high-dose capsaicin (e.g., a total dose of 100-125 mg/kg, s.c.) under anesthesia. This process selectively destroys the C-fiber afferent neurons.[3][6] The success of the deafferentation is typically confirmed by a lack of response to a subsequent capsaicin challenge (e.g., eye-wiping test). These deafferented animals are then used in the inflammation models described above to test if this compound's effects are abolished.[3][6][8]

Conclusion

Preclinical studies provide compelling evidence that this compound's therapeutic profile extends beyond acid suppression to include significant anti-inflammatory and mucosal protective activities. The core mechanism involves a unique interaction with the sensory nervous system, leading to the inhibition of neutrophil-mediated damage and the enhancement of the mucosal barrier. The quantitative data from robust animal models of colitis and mucositis consistently demonstrate this compound's superiority over other H2 receptor antagonists in mitigating inflammation. These findings highlight this compound as a promising agent for managing gastrointestinal disorders where inflammation is a key pathological component, warranting further investigation for drug development professionals.

References

Lafutidine: A Technical Whitepaper on its Emerging Non-Gastric Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lafutidine (B194869), a second-generation histamine (B1213489) H2-receptor antagonist, is well-established for its potent and sustained inhibition of gastric acid secretion. However, a growing body of preclinical evidence reveals that its pharmacological activities extend significantly beyond H2-receptor blockade. This document synthesizes the current understanding of this compound's non-gastric applications, focusing on its cytoprotective and anti-inflammatory mechanisms. These effects are primarily mediated through the activation of capsaicin-sensitive afferent neurons, leading to the release of calcitonin gene-related peptide (CGRP) and subsequent nitric oxide (NO) production. This pathway offers therapeutic potential in conditions such as NSAID-induced enteropathy, colitis, and chemotherapy-induced mucositis. This whitepaper provides a detailed examination of the underlying signaling pathways, a summary of key quantitative data from animal models, and methodologies of pivotal experiments to facilitate further research and development in this promising area.

Introduction: Beyond H2-Receptor Antagonism

This compound is a clinically approved drug for treating gastric ulcers, duodenal ulcers, and gastroesophageal reflux disease (GERD).[1][2] Its primary mechanism of action involves the selective and potent blockade of histamine H2 receptors on gastric parietal cells, thereby inhibiting acid secretion.[1][2] Unlike first-generation H2-receptor antagonists such as cimetidine, this compound possesses a unique chemical structure that confers additional mucosal protective properties independent of its anti-secretory effects.[2][3][4]

Emerging research has identified a novel mechanism of action for this compound involving the stimulation of capsaicin-sensitive afferent neurons.[4][5][6][7] This interaction triggers a cascade of downstream events, including the release of signaling molecules like CGRP and NO, which are crucial for maintaining mucosal integrity, regulating blood flow, and modulating inflammation.[8][9][10] These non-gastric actions position this compound as a candidate for repositioning in a variety of gastrointestinal and potentially other disorders characterized by mucosal damage and inflammation.

Core Mechanism: The Capsaicin-Sensitive Afferent Neuron Pathway

The cornerstone of this compound's non-gastric effects is its ability to activate capsaicin-sensitive afferent neurons (CSN).[4][6][7] This action is distinct from its H2-receptor antagonism and is not mimicked by other drugs in its class, like cimetidine.[6][7] The activation of these sensory nerves initiates a protective signaling cascade.

Signaling Pathway:

  • Activation of Sensory Neurons: this compound interacts with an as-yet-unidentified site on CSN, an effect that does not appear to involve the transient receptor potential vanilloid 1 (TRPV1) channel, the typical target for capsaicin.[11][12]

  • CGRP Release: This stimulation triggers the release of Calcitonin Gene-Related Peptide (CGRP) from the nerve terminals.[9]

  • NO Synthesis: CGRP, in turn, stimulates the production and release of Nitric Oxide (NO) from vascular endothelial cells and potentially other sources.[8][10] This process is dependent on constitutive nitric oxide synthase (cNOS).[8]

  • Physiological Effects: The released NO mediates crucial protective effects, including vasodilation, which increases local mucosal blood flow, and enhancement of mucus and bicarbonate secretion.[1][8] These actions strengthen the mucosal barrier and promote tissue repair.[4][13]

Lafutidine_Pathway Figure 1. This compound's Non-Gastric Signaling Pathway This compound This compound CSN Capsaicin-Sensitive Afferent Neurons (CSN) This compound->CSN Activates CGRP CGRP Release CSN->CGRP Stimulates NO_Synthase Nitric Oxide (NO) Synthesis (cNOS) CGRP->NO_Synthase Stimulates Vasodilation Vasodilation & Increased Blood Flow NO_Synthase->Vasodilation Mucus Increased Mucus Secretion NO_Synthase->Mucus Protection Cytoprotection & Anti-Inflammation Vasodilation->Protection Mucus->Protection

Figure 1. This compound's Non-Gastric Signaling Pathway

Application in NSAID-Induced Enteropathy

Non-steroidal anti-inflammatory drugs (NSAIDs) are known to cause significant damage to the small intestine, a condition for which effective treatments are lacking.[14] this compound has demonstrated significant protective effects in animal models of NSAID-induced enteropathy.

Mechanism of Protection

In the context of NSAID-induced injury, this compound's protective effects are multifaceted. It enhances the intestinal mucosal barrier, inhibits inflammation, and helps regulate the gut microbiota.[13][15] This protection is critically dependent on the CSN pathway, as chemical ablation of these neurons abolishes this compound's beneficial effects.[7] Key actions include:

  • Reducing Inflammation: Decreases neutrophil infiltration and the expression of pro-inflammatory cytokines like IL-1β and TNF-α.[13]

  • Enhancing Mucosal Barrier: Increases the secretion of mucus and the expression of tight junction proteins such as MUC2, Occludin, and ZO-1.[13]

  • Inhibiting Bacterial Translocation: The enhanced mucus layer helps prevent the invasion of enterobacteria into the mucosa, a key step in the pathogenesis of NSAID-induced ulcers.[7][8]

Quantitative Data

The following table summarizes key findings from a preclinical study investigating this compound's effect on indomethacin-induced small intestinal damage in rats.

ParameterControl (Indomethacin Only)This compound (10 mg/kg) + Indomethacin (B1671933)OutcomeReference
Macroscopic Damage ScoreHighSignificantly ReducedAmelioration of intestinal lesions[13]
IL-1β ExpressionIncreasedDecreasedAnti-inflammatory effect[13]
TNF-α ExpressionIncreasedDecreasedAnti-inflammatory effect[13]
MUC2 ExpressionDecreasedIncreasedEnhanced mucus barrier[13]
Occludin & ZO-1 ExpressionDecreasedIncreasedStrengthened tight junctions[13]
Serum D-lactateIncreasedDecreasedReduced intestinal permeability[13]
Experimental Protocol: Indomethacin-Induced Enteropathy Model

This protocol describes a common method used to evaluate the efficacy of therapeutic agents against NSAID-induced small intestinal injury.

  • Animal Model: Male Sprague-Dawley rats are used.

  • Acclimatization: Animals are acclimatized for one week before the experiment.

  • Treatment Groups:

    • Control Group: Vehicle administration.

    • IND Group: Subcutaneous injection of indomethacin (e.g., 10 mg/kg) to induce intestinal damage.

    • LAF + IND Group: Oral administration of this compound (e.g., 1-10 mg/kg) for several days, with indomethacin administered during the final days of the treatment period.[7][13]

  • Induction of Injury: A single subcutaneous injection of indomethacin is administered. Animals are typically sacrificed 24 hours later.[7]

  • Sample Collection and Analysis:

    • The small intestine is excised, and the length and area of hemorrhagic lesions are measured.

    • Tissue samples are collected for histological analysis (e.g., H&E staining) and biochemical assays.

    • Myeloperoxidase (MPO) activity is measured as an index of neutrophil infiltration.

    • Cytokine levels (TNF-α, IL-1β) are measured using ELISA.

    • Tight junction protein expression (Occludin, ZO-1) is assessed via Western blotting or immunohistochemistry.

    • Enterobacterial translocation in the mucosa is quantified by culturing tissue homogenates.[7][8]

Experimental_Workflow Figure 2. Workflow for NSAID-Enteropathy Model Start Male Sprague-Dawley Rats Grouping Divide into Treatment Groups (Control, IND, LAF+IND) Start->Grouping Dosing Oral this compound / Vehicle Dosing Grouping->Dosing Induction Indomethacin Injection (s.c.) Dosing->Induction Sacrifice Sacrifice after 24h Induction->Sacrifice Analysis Sample Collection & Analysis (Lesion Scoring, Histology, ELISA, MPO) Sacrifice->Analysis

Figure 2. Workflow for NSAID-Enteropathy Model

Other Potential Non-Gastric Applications

The CSN-mediated mechanism of this compound suggests its utility in other conditions involving mucosal inflammation and damage.

Inflammatory Bowel Disease (IBD)

In a rat model of dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis, this compound demonstrated significant protective effects.[6]

  • Mechanism: Similar to its action in the small intestine, this compound's effect was dependent on capsaicin-sensitive afferent neurons. The administration of this compound dose-dependently reduced the severity of colitis, decreased MPO activity, and increased colonic mucus secretion.[6] These effects were not observed with cimetidine.[6]

Parameter (DSS-Induced Colitis)Control (DSS Only)This compound + DSSOutcomeReference
Ulceration AreaSevereDose-dependently reducedAmelioration of colitis[6]
Myeloperoxidase (MPO) ActivityIncreasedSignificantly mitigatedReduced neutrophil infiltration[6]
Colon LengthDecreasedSignificantly mitigatedReduced inflammation/edema[6]
Colonic Mucus Secretion-IncreasedEnhanced mucosal protection[6]
Chemotherapy-Induced Mucositis

Intestinal mucositis is a severe side effect of chemotherapy agents like 5-fluorouracil (B62378) (5-FU). This compound has shown promise in mitigating this condition in mouse models.[16]

  • Mechanism: Daily administration of this compound reduced the severity of intestinal mucositis, diarrhea, and body weight loss. The protective effects were abolished in sensory deafferented mice, again highlighting the critical role of the CSN pathway. This compound suppressed the increase in MPO activity and inflammatory cytokine expression and stimulated mucus production in the small intestine.[16]

Conclusion and Future Directions

This compound exhibits a unique pharmacological profile that extends beyond its primary function as a histamine H2-receptor antagonist. Its ability to activate capsaicin-sensitive afferent neurons, thereby stimulating CGRP release and NO-mediated cytoprotection, represents a novel therapeutic mechanism. Preclinical data strongly support its potential for treating non-gastric conditions such as NSAID-induced enteropathy, colitis, and chemotherapy-induced mucositis.

For drug development professionals, these findings present a compelling case for the repositioning of this compound. Future research should focus on:

  • Clinical Trials: Translating the promising preclinical results into well-designed clinical trials for NSAID-induced enteropathy and other inflammatory GI conditions.

  • Target Identification: Elucidating the precise molecular target of this compound on capsaicin-sensitive afferent neurons.

  • Systemic Effects: Investigating whether this neuro-modulatory mechanism has therapeutic potential in non-GI systems where sensory neurons play a protective role.

The unique, dual-action profile of this compound—combining potent acid suppression with independent mucosal protection—makes it a versatile agent with significant, untapped therapeutic potential.

References

In-depth review of Lafutidine's pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Pharmacodynamics of Lafutidine (B194869)

Abstract

This compound is a second-generation histamine (B1213489) H₂ receptor antagonist that not only exhibits potent and sustained inhibition of gastric acid secretion but also possesses unique gastroprotective properties not commonly associated with its class.[1][2] Its multimodal mechanism of action, which extends beyond simple H₂ receptor blockade to involve the activation of sensory neurons and the release of protective mediators, distinguishes it from traditional H₂ blockers like cimetidine (B194882) and famotidine.[3][4][5] This guide provides a detailed examination of this compound's pharmacodynamics, summarizing key quantitative data, outlining experimental methodologies, and visualizing the complex signaling pathways involved.

Primary Mechanism of Action: Histamine H₂ Receptor Antagonism

This compound's primary mechanism for inhibiting gastric acid secretion is the competitive and reversible blockade of histamine H₂ receptors located on the basolateral membrane of gastric parietal cells.[1][6] Histamine, released from enterochromaffin-like (ECL) cells, is a primary stimulant of the proton pump (H⁺/K⁺-ATPase), which is the final step in acid secretion. By blocking the H₂ receptor, this compound effectively attenuates histamine-stimulated acid production.[6] Studies indicate that this compound possesses a more potent and longer-lasting acid-inhibitory effect compared to first-generation H₂ blockers.[1][5]

Signaling Pathway for H₂ Receptor Antagonism

The binding of histamine to the H₂ receptor activates a Gs protein-coupled signaling cascade, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of protein kinase A (PKA). PKA then phosphorylates proteins involved in the translocation and activation of the H⁺/K⁺-ATPase pump at the apical membrane of the parietal cell. This compound competitively blocks the initial step of this pathway.

H2_Antagonism_Pathway cluster_Parietal_Cell Gastric Parietal Cell H2R H₂ Receptor AC Adenylyl Cyclase H2R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates ProtonPump H⁺/K⁺-ATPase (Proton Pump) PKA->ProtonPump Activates H_out H⁺ ProtonPump->H_out Secretes GastricLumen H_out->GastricLumen Into Gastric Lumen Histamine Histamine Histamine->H2R This compound This compound This compound->H2R Blocks

Caption: this compound's blockade of the H₂ receptor signaling cascade.

Effects on Gastric Acid Secretion

This compound provides potent, rapid, and long-lasting control of gastric acid production.[7][8] Clinical studies have demonstrated its efficacy in elevating intragastric pH. A crossover study involving ten H. pylori-negative volunteers showed that a single 10 mg oral dose of this compound resulted in a significantly higher median intragastric pH compared to a 30 mg dose of the proton pump inhibitor (PPI) lansoprazole (B1674482) at 2, 3, 4, 5, and 6 hours post-administration.[8] The time to reach peak plasma concentration (Tmax) was also shorter for this compound (1 hour) compared to lansoprazole (2 hours), suggesting a prompter onset of action for on-demand symptom relief.[8]

ParameterThis compound (10 mg)Lansoprazole (30 mg)SignificanceReference
Median Intragastric pH (at 2h) Significantly HigherLowerp < 0.05[8]
Median Intragastric pH (at 6h) Significantly HigherLowerp < 0.05[8]
Time to Peak Plasma Conc. (Tmax) 1 hour2 hours-[8]

Unique Gastroprotective Mechanisms

A distinguishing feature of this compound is its ability to protect the gastric mucosa through mechanisms independent of acid suppression.[1][9] This activity is primarily mediated by the activation of capsaicin-sensitive sensory neurons.[10][11][12]

Role of Capsaicin-Sensitive Afferent Nerves

This compound's gastroprotective effects are largely dependent on the stimulation of capsaicin-sensitive afferent neurons in the stomach wall.[10][13] These neurons, when activated, release signaling molecules that enhance mucosal defense. Studies in rats have shown that the protective effect of this compound against chemically induced gastric lesions is almost completely abolished when these sensory nerves are chemically deafferented (ablated) with high doses of capsaicin.[10][11]

Release of CGRP and Somatostatin (B550006)

Upon activation of sensory nerves, this compound stimulates the release of Calcitonin Gene-Related Peptide (CGRP) and somatostatin.[4][14][15]

  • CGRP: A potent vasodilator that increases gastric mucosal blood flow, thereby improving oxygen and nutrient supply, removing toxic agents, and promoting the healing of damaged tissue.[2][16]

  • Somatostatin: A peptide that acts locally to inhibit gastric acid secretion from parietal cells and gastrin release from G-cells, providing an additional layer of acid control.[14][15]

Clinical studies have quantified this effect. A single 10 mg oral dose of this compound in healthy subjects significantly increased the total release of plasma CGRP and somatostatin over a 4-hour period compared to a control group.[14]

PeptideThis compound Group (Total Release)Control Group (Total Release)SignificanceReference
Plasma CGRP 192 ± 14.0 pg·h/mL128 ± 21.5 pg·h/mLp < 0.05[14]
Plasma Somatostatin 107 ± 18.2 pg·h/mL78.4 ± 7.70 pg·h/mLp < 0.05[14]
Involvement of Nitric Oxide (NO)

The actions of CGRP are partly mediated through the synthesis and release of nitric oxide (NO), another potent vasodilator.[3][9] this compound has been shown to increase the amount of intragastric NO.[3] The inhibition of nitric oxide synthase (NOS) with agents like L-NMMA reverses some of this compound's antisecretory and protective effects, confirming the critical role of the NO pathway.[3][17] Furthermore, this compound-induced stimulation of mucin biosynthesis in gastric surface mucous cells is also mediated by NO.[18]

Signaling Pathway for Gastroprotection

This compound activates capsaicin-sensitive afferent neurons, though it does not appear to interact directly with the TRPV1 receptor (capsaicin receptor).[11][12] This activation triggers the release of CGRP, which then acts on vascular endothelial and smooth muscle cells to stimulate NO production via constitutive nitric oxide synthase (cNOS), leading to vasodilation and increased mucosal blood flow.

Cytoprotection_Pathway cluster_GI_Tract Gastrointestinal Tract CSAN Capsaicin-Sensitive Afferent Neuron CGRP_Release CGRP Release CSAN->CGRP_Release Stimulates Vascular_Endothelium Vascular Endothelium CGRP_Release->Vascular_Endothelium Acts on cNOS cNOS Vascular_Endothelium->cNOS Activates NO_Production NO Production cNOS->NO_Production Catalyzes Vasodilation Vasodilation & Increased Blood Flow NO_Production->Vasodilation Mucosal_Protection Enhanced Mucosal Protection Vasodilation->Mucosal_Protection This compound This compound This compound->CSAN Activates

Caption: this compound's gastroprotective signaling pathway.

Experimental Protocols

The pharmacodynamic properties of this compound have been elucidated through a variety of established experimental models and assays.

Histamine H₂ Receptor Binding Assay

This assay is used to determine the binding affinity of a compound for the H₂ receptor.

  • Objective: To quantify the affinity (Ki or IC₅₀) of this compound for H₂ receptors.

  • Methodology: A competitive radioligand binding assay is typically used.[19][20][21]

    • Membrane Preparation: Cell membranes expressing H₂ receptors (e.g., from guinea pig cerebral cortex or H₂R-transfected cell lines) are isolated via homogenization and differential centrifugation.[21]

    • Assay Setup: The membranes are incubated with a constant concentration of a radiolabeled H₂ antagonist (e.g., [³H]-Tiotidine) and varying concentrations of the unlabeled test compound (this compound).[19]

    • Incubation: The reaction is allowed to reach equilibrium (e.g., 40 minutes at 4°C).[19][22]

    • Filtration: The reaction is terminated by rapid filtration through glass fiber filters, separating bound from unbound radioligand. Filters are washed with ice-cold buffer.[19]

    • Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter. The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC₅₀) is determined and can be converted to an affinity constant (Ki).[21]

Binding_Assay_Workflow P1 Prepare H₂R-expressing cell membranes P2 Incubate membranes with [³H]-Tiotidine + this compound P1->P2 P3 Separate bound/unbound ligand via vacuum filtration P2->P3 P4 Measure radioactivity on filters with scintillation counter P3->P4 P5 Calculate IC₅₀ and Ki values P4->P5

Caption: Workflow for a competitive H₂ receptor binding assay.
Measurement of Gastric Acid Secretion

  • Objective: To measure the in vivo effect of this compound on gastric acid output.

  • Methodology: Several methods exist, including in vivo gastric autotitration.[23][24]

    • Subject Preparation: Healthy volunteers or animal models are fasted.

    • pH Probe Placement: A pH electrode is placed in the stomach to continuously monitor intragastric pH.[23]

    • Drug Administration: A single oral dose of this compound or a comparator/placebo is administered.

    • Meal Stimulation: A standard meal is given to stimulate acid secretion.

    • Data Collection: Intragastric pH is recorded continuously for a set period (e.g., 6 hours).[8]

    • Analysis: Parameters such as median pH, the percentage of time pH is above a certain threshold (e.g., pH 3 or 4), or integrated gastric acidity are calculated.[23]

Models of Gastric Mucosal Injury
  • Objective: To evaluate the gastroprotective (cytoprotective) effects of this compound.

  • Methodology: Chemically-induced lesion models in rats are common.[25][26][27]

    • Animal Preparation: Rats are fasted to ensure an empty stomach.

    • Pre-treatment: Animals are orally administered this compound, a comparator (e.g., capsaicin), or a vehicle control.[11] In some arms, specific inhibitors (e.g., of NOS) or neuronal ablation protocols are used.[12]

    • Induction of Injury: After a set time (e.g., 30 minutes), a necrotizing agent such as HCl/ethanol is administered orally to induce acute gastric lesions.[11]

    • Evaluation: After another interval (e.g., 1 hour), the animals are euthanized, and their stomachs are removed.

    • Quantification: The stomachs are opened, and the total area of hemorrhagic lesions on the mucosal surface is measured (in mm²), often with the aid of digital imaging software. The percentage of inhibition of lesion formation is calculated relative to the vehicle control group.[2]

Conclusion

The pharmacodynamics of this compound are characterized by a dual mechanism of action that combines potent histamine H₂ receptor antagonism with a unique gastroprotective effect. This latter action is mediated by the activation of capsaicin-sensitive afferent neurons, leading to the release of CGRP and somatostatin and the production of nitric oxide. These mediators enhance gastric mucosal defense by increasing blood flow and mucin production, providing a therapeutic benefit beyond simple acid suppression. This multifaceted profile makes this compound a significant advancement in the management of acid-related gastrointestinal disorders.

References

Methodological & Application

Lafutidine In Vivo Models for Gastric Ulcer Healing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lafutidine (B194869), a second-generation histamine (B1213489) H2 receptor antagonist, demonstrates a dual mechanism of action in promoting gastric ulcer healing. Beyond its potent anti-secretory effects, this compound possesses significant gastroprotective properties. These are primarily mediated through the activation of capsaicin-sensitive afferent neurons, leading to an increase in gastric mucosal blood flow, and the stimulation of mucin and bicarbonate secretion. This document provides detailed application notes and protocols for in vivo evaluation of this compound's efficacy in gastric ulcer healing, with a focus on the widely used indomethacin-induced ulcer model in rats. Quantitative data from representative studies are summarized, and key signaling pathways are visualized.

Introduction

Gastric ulcers are a prevalent condition characterized by mucosal damage in the stomach. While inhibition of gastric acid secretion is a cornerstone of treatment, agents that also enhance the mucosal defense mechanisms can offer superior healing outcomes. This compound is a notable example of such an agent. It not only blocks the histamine H2 receptors on parietal cells to reduce acid production but also actively promotes mucosal protection.[1][2] This gastroprotective effect is linked to the stimulation of capsaicin-sensitive afferent nerves, which triggers the release of calcitonin gene-related peptide (CGRP) and subsequent enhancement of gastric mucosal blood flow.[3][4] Furthermore, this compound has been shown to increase the production of nitric oxide (NO), a key molecule in stimulating mucin biosynthesis and maintaining mucosal integrity.[5][6]

These application notes provide a comprehensive guide for researchers aiming to investigate the in vivo effects of this compound on gastric ulcer healing.

Data Presentation

Table 1: Efficacy of this compound in an Indomethacin-Induced Gastric Ulcer Rat Model
Treatment GroupDose (mg/kg, p.o.)Ulcer Area (mm²) (Mean ± SE)% Inhibition of Ulcer FormationReference
Control (Indomethacin only)-25.4 ± 4.5-[7]
This compound118.2 ± 3.228.3%[7]
This compound312.5 ± 2.850.8%[7]
This compound106.8 ± 1.973.2%[7]

*p < 0.05 compared to control

Table 2: Effect of this compound on Gastric Mucus in Humans
Treatment GroupDurationMucus Layer ThicknessMucin Content in Surface MucosaReference
Control14 daysThinnerBaseline[8]
This compound (20 mg/day)14 daysThickerThree-fold increase vs. control[8]
Table 3: Clinical Efficacy of this compound in Human Gastric Ulcer Healing
Treatment GroupDoseDurationUlcer Healing RateRate of Flat-Type Ulcer Scars (Improved Quality of Healing)Reference
This compound10 mg, twice daily12 weeks92.1% (35/38)68.4% (26/38)*[9]
Famotidine (B1672045)20 mg, twice daily12 weeks94.7% (36/38)42.1% (16/38)[9]

*p = 0.021 compared to famotidine

Experimental Protocols

Indomethacin-Induced Gastric Ulcer Model in Rats

This protocol describes the induction of gastric ulcers using the non-steroidal anti-inflammatory drug (NSAID) indomethacin (B1671933), a widely accepted model for studying gastric mucosal injury.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Indomethacin

  • This compound

  • Vehicle for drug administration (e.g., 0.5% carboxymethyl cellulose)

  • Dissecting microscope

  • Image analysis software

Procedure:

  • Animal Acclimatization: House rats in standard laboratory conditions for at least one week prior to the experiment with free access to food and water.

  • Fasting: Fast the rats for 18-24 hours before indomethacin administration, with continued free access to water.[10]

  • Drug Administration:

    • Divide the animals into experimental groups (e.g., control, this compound low dose, this compound high dose).

    • Administer this compound or vehicle orally (p.o.) to the respective groups.[7]

  • Ulcer Induction: 30 minutes after this compound/vehicle administration, administer indomethacin (e.g., 30 mg/kg, p.o. or s.c.) to all animals.[7][10]

  • Observation Period: Return the animals to their cages with free access to water. Food remains withheld.

  • Euthanasia and Stomach Excision: 4-6 hours after indomethacin administration, euthanize the rats via an approved method (e.g., CO2 inhalation followed by cervical dislocation).

  • Ulcer Assessment:

    • Immediately excise the stomach and open it along the greater curvature.

    • Gently rinse the gastric mucosa with saline to remove any contents.

    • Pin the stomach flat on a board for examination.

    • Measure the area (in mm²) of the gastric lesions under a dissecting microscope. The total area of ulceration per stomach is calculated.

    • The ulcer index can be scored based on the number and severity of lesions.[11]

    • Calculate the percentage of ulcer inhibition for the treated groups relative to the control group using the formula: [(Control Ulcer Area - Treated Ulcer Area) / Control Ulcer Area] x 100.

Measurement of Gastric Mucosal Blood Flow (GMBF)

This protocol outlines the use of a laser Doppler flowmeter to assess changes in GMBF, a key parameter in gastric mucosal defense.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Urethane (B1682113) (anesthetic)

  • Laser Doppler flowmeter with a probe

  • Chambered stomach preparation setup

  • Saline

  • This compound

Procedure:

  • Animal Preparation:

    • Fast the rats for 18-24 hours with free access to water.

    • Anesthetize the rats with urethane (e.g., 1.25 g/kg, i.p.).

    • Perform a laparotomy to expose the stomach.

  • Chambered Stomach Preparation:

    • Mount the stomach on an ex-vivo chamber, exposing the mucosal surface.

    • Perfuse the chamber with saline maintained at 37°C.[1]

  • GMBF Measurement:

    • Place the laser Doppler flowmeter probe gently against the gastric mucosal surface.

    • Allow the GMBF reading to stabilize to obtain a baseline measurement.[1]

  • This compound Administration: Administer this compound (e.g., intragastrically or intraperitoneally) and continuously record the GMBF.[3]

  • Data Analysis: Express the changes in GMBF as a percentage of the baseline reading.

Assessment of Gastric Mucin Content

This protocol describes a method to quantify the amount of mucin in the gastric mucosa, a critical component of the protective mucus barrier.

Materials:

  • Gastric tissue samples

  • Alcian blue dye solution (0.1% in 0.16 M sucrose (B13894) solution, buffered with 0.05 M sodium acetate, pH 5.8)

  • Magnesium chloride solution (0.5 M)

  • Spectrophotometer

Procedure:

  • Tissue Preparation:

    • Excise the stomach and rinse with saline.

    • Obtain mucosal scrapings from a defined area of the gastric corpus.

  • Mucin Staining:

    • Incubate the mucosal scrapings in the Alcian blue dye solution for at least 2 hours.

  • Extraction of Dye:

    • Wash the stained tissue twice with the sucrose solution to remove unbound dye.

    • Extract the Alcian blue bound to mucin by incubating the tissue in the magnesium chloride solution for 2 hours with intermittent shaking.

  • Quantification:

    • Centrifuge the resulting solution.

    • Measure the absorbance of the supernatant at a wavelength of 620 nm using a spectrophotometer.

    • The amount of Alcian blue is proportional to the mucin content. Express the results as µg of Alcian blue per gram of tissue.

Signaling Pathways and Mechanisms of Action

This compound's gastroprotective effects are mediated by a complex interplay of signaling pathways that enhance the natural defense mechanisms of the gastric mucosa.

lafutidine_workflow cluster_model In Vivo Gastric Ulcer Model cluster_assessment Assessment Parameters Animal Model Animal Model Ulcer Induction Ulcer Induction Animal Model->Ulcer Induction Indomethacin This compound Administration This compound Administration Ulcer Induction->this compound Administration Treatment Outcome Assessment Outcome Assessment This compound Administration->Outcome Assessment Healing Ulcer Index Ulcer Index Outcome Assessment->Ulcer Index GMBF GMBF Outcome Assessment->GMBF Mucin Content Mucin Content Outcome Assessment->Mucin Content

Caption: Experimental workflow for evaluating this compound in an in vivo gastric ulcer model.

The primary mechanism involves the stimulation of capsaicin-sensitive afferent neurons in the gastric mucosa. This leads to the release of neurotransmitters, most notably CGRP. CGRP, in turn, promotes vasodilation, thereby increasing gastric mucosal blood flow. This enhanced blood supply is crucial for delivering oxygen and nutrients necessary for tissue repair and for washing away harmful agents.

Furthermore, this compound's action is linked to an increase in nitric oxide (NO) production. NO is a key signaling molecule that stimulates the biosynthesis of mucin in the surface mucous cells of the stomach.[6] This results in a thicker and more robust mucus layer, which, along with increased bicarbonate secretion, forms a formidable barrier against the corrosive effects of gastric acid.[12]

lafutidine_pathway cluster_gastroprotection Gastroprotective Effects cluster_acid_inhibition Acid Inhibition This compound This compound csan Capsaicin-Sensitive Afferent Neurons This compound->csan Stimulates no_synthase Nitric Oxide Synthase This compound->no_synthase Activates h2r Histamine H2 Receptor This compound->h2r Blocks cgrp CGRP Release csan->cgrp gmbf Increased Gastric Mucosal Blood Flow cgrp->gmbf healing Gastric Ulcer Healing gmbf->healing no Nitric Oxide (NO) Production no_synthase->no mucin Increased Mucin & Bicarbonate Secretion no->mucin mucin->healing parietal Parietal Cell h2r->parietal acid Decreased Gastric Acid Secretion parietal->acid acid->healing

Caption: Signaling pathways of this compound in gastric ulcer healing.

In addition to these gastroprotective mechanisms, this compound also increases plasma levels of somatostatin (B550006), a hormone that inhibits gastric acid secretion, further contributing to its ulcer-healing properties.[13][14]

Conclusion

This compound presents a multifaceted approach to gastric ulcer healing, combining potent acid suppression with robust gastroprotective actions. The in vivo models and protocols described herein provide a framework for the preclinical evaluation of this compound and other novel anti-ulcer agents. The quantitative data from both animal and human studies underscore its efficacy in not only healing ulcers but also improving the quality of mucosal repair. Understanding the intricate signaling pathways involved in this compound's mechanism of action is crucial for the development of next-generation therapies for acid-related gastrointestinal disorders.

References

Application Note: A Cell-Based Assay for Evaluating the Effect of Lafutidine on Mucin Production

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lafutidine (B194869) is a second-generation histamine (B1213489) H2 receptor antagonist used for treating gastrointestinal disorders such as gastric ulcers and gastroesophageal reflux disease (GERD).[1] Beyond its potent and sustained inhibition of gastric acid secretion, this compound exhibits significant gastroprotective effects.[2][3] A key component of this protective mechanism is its ability to enhance the production and secretion of gastric mucus.[4][5][6] Mucin, the primary glycoprotein (B1211001) component of mucus, forms a critical barrier that protects the gastric epithelium from acid and other luminal insults.[5] Studies suggest that this compound's stimulatory effect on mucin production is mediated by mechanisms independent of H2 receptor blockade, involving capsaicin-sensitive afferent neurons and the release of nitric oxide (NO).[7][8][9]

This application note provides detailed protocols for a cell-based assay to quantify the effects of this compound on mucin production in a human epithelial cell line. The described methods allow for the quantitative analysis of both mucin gene expression and protein secretion, providing a robust system for investigating the compound's mechanism of action.

Proposed Mechanism of Action

This compound's gastroprotective effects are multifaceted. While it blocks histamine H2 receptors to reduce acid secretion, it also actively stimulates mucosal defense. This is thought to occur through the activation of capsaicin-sensitive afferent neurons, leading to downstream signaling in surface mucous cells that enhances mucin biosynthesis, a process in which nitric oxide is implicated.[7][10]

cluster_0 This compound's Dual Action cluster_1 Gastric Parietal Cell cluster_2 Gastric Surface Mucous Cell This compound This compound H2R Histamine H2 Receptor This compound->H2R Blocks Neuron Capsaicin-Sensitive Afferent Neurons This compound->Neuron Activates Acid Reduced Acid Secretion H2R->Acid NO Nitric Oxide (NO) Signaling Neuron->NO Mucin Increased Mucin Production NO->Mucin A 1. Cell Seeding (HT29-MTX cells) B 2. Cell Culture & Differentiation (21 days to form mucus layer) A->B C 3. This compound Treatment (Vehicle, 1, 10, 100 µM) B->C D 4. Sample Collection (Supernatant and Cell Lysate) C->D E 5a. Mucin Protein Quantification (ELISA on Supernatant) D->E F 5b. Mucin Gene Expression (RT-qPCR on Cell Lysate) D->F G 6. Data Analysis & Visualization E->G F->G cluster_cell Epithelial Cell cluster_nucleus Nucleus Stimulus External Stimulus (e.g., NO-mediated signal) Receptor Cell Surface Receptor Stimulus->Receptor MAPK MAPK Cascade (e.g., MEK1/2, Erk1/2) Receptor->MAPK Activates NFkB_I IκB-NF-κB Complex MAPK->NFkB_I Phosphorylates IκB NFkB_A Active NF-κB NFkB_I->NFkB_A Releases NFkB_N NF-κB NFkB_A->NFkB_N Translocation DNA MUC5AC Gene Promoter NFkB_N->DNA Binds & Activates mRNA MUC5AC mRNA DNA->mRNA Transcription Ribosome Translation (Ribosome) mRNA->Ribosome Mucin MUC5AC Protein Ribosome->Mucin

References

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Quantification of Lafutidine in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lafutidine (B194869) is a second-generation histamine (B1213489) H2-receptor antagonist used in the treatment of gastric ulcers and other conditions related to excessive stomach acid. Accurate and reliable quantification of this compound in plasma is crucial for pharmacokinetic, bioequivalence, and toxicological studies. This document provides detailed protocols for the quantification of this compound in plasma using High-Performance Liquid Chromatography (HPLC) coupled with either UV or Mass Spectrometry (MS) detection. The methods described are based on established and validated procedures from the scientific literature.

Methodologies Overview

Two primary methodologies are presented, based on the most common extraction techniques and detector types:

  • HPLC-MS/MS with Liquid-Liquid Extraction (LLE): A highly sensitive and specific method suitable for pharmacokinetic studies requiring low detection limits.

  • HPLC-UV with Solid-Phase Extraction (SPE): A robust and widely accessible method for routine analysis.

Quantitative Data Summary

The following tables summarize the key quantitative parameters from various validated HPLC methods for this compound quantification in plasma, providing a comparative overview.

Table 1: HPLC-MS/MS Method Parameters

ParameterMethod 1Method 2
Linearity Range (ng/mL) 5 - 400[1]1.0 - 400.0[2]
Correlation Coefficient (r) 0.9993[1]0.9998[2]
Limit of Detection (LOD) (ng/mL) 1[1]-
Limit of Quantification (LOQ) (ng/mL) 5.33[3]0.5[2]
Mean Recovery (%) 72.4[3]>83.2[4]
Internal Standard (IS) Diazepam[1]Spironolactone[3]

Table 2: HPLC-UV Method Parameters

ParameterMethod 3
Linearity Range (ng/mL) 50 - 1000[5]
Correlation Coefficient (r) 0.9996[5]
Limit of Detection (LOD) (ng/mL) 10[5]
Limit of Quantification (LOQ) (ng/mL) 30[5]
Mean Recovery (%) 94.57[5]
Internal Standard (IS) Ranitidine (B14927)

Experimental Protocols

Protocol 1: HPLC-MS/MS with Liquid-Liquid Extraction (LLE)

This protocol details a highly sensitive method for this compound quantification using LC-MS/MS.

1. Materials and Reagents

2. Preparation of Standard and Stock Solutions

  • This compound Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 100 mL of methanol.

  • Working Standard Solutions: Prepare serial dilutions from the stock solution with a 50:50 methanol:water mixture to obtain concentrations ranging from 5 to 400 ng/mL.

  • Internal Standard (IS) Stock Solution (100 µg/mL): Accurately weigh 10 mg of diazepam and dissolve in 100 mL of methanol.

  • IS Working Solution (50 ng/mL): Dilute the IS stock solution with a 50:50 methanol:water mixture.

3. Sample Preparation (Liquid-Liquid Extraction)

  • To 0.5 mL of plasma sample in a centrifuge tube, add 50 µL of the IS working solution (50 ng/mL Diazepam).

  • Add 0.5 mL of 1 M sodium hydroxide solution and vortex for 30 seconds.[1]

  • Add 5 mL of n-hexane:isopropanol (95:5, v/v) as the extraction solvent.[1]

  • Vortex for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.[1]

  • Inject 20 µL into the HPLC-MS/MS system.

4. HPLC-MS/MS Conditions

  • Column: Shimadzu Shim-pack VP-ODS C18 (250 x 2.0 mm i.d.)[1]

  • Mobile Phase: 80:20 (v/v) mixture of methanol and water containing 20 mM ammonium acetate.[1]

  • Flow Rate: 0.2 mL/min[2]

  • Column Temperature: Ambient

  • Detector: Single quadrupole mass spectrometer with electrospray ionization (ESI) interface.[1][2]

  • Detection Mode: Selected Ion Monitoring (SIM)[1][2]

Protocol 2: HPLC-UV with Solid-Phase Extraction (SPE)

This protocol provides a robust method for this compound quantification using HPLC with UV detection.

1. Materials and Reagents

  • This compound reference standard

  • Ranitidine (Internal Standard)

  • Methanol (HPLC grade)

  • Di-Potassium Hydrogen Phosphate Buffer (5 mM, pH 9.5)

  • Human plasma (drug-free)

  • SPE cartridges (e.g., C18)

2. Preparation of Standard and Stock Solutions

  • This compound Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 100 mL of methanol.

  • Working Standard Solutions: Prepare serial dilutions from the stock solution with the mobile phase to obtain concentrations ranging from 50 to 1000 ng/mL.[5]

  • Internal Standard (IS) Stock Solution (100 µg/mL): Accurately weigh 10 mg of ranitidine and dissolve in 100 mL of methanol.

  • IS Working Solution (1 µg/mL): Dilute the IS stock solution with the mobile phase.

3. Sample Preparation (Solid-Phase Extraction)

  • Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.

  • To 1 mL of plasma, add 100 µL of the IS working solution (1 µg/mL Ranitidine).

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 3 mL of water.

  • Elute the analyte and internal standard with 3 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject 20 µL into the HPLC-UV system.

4. HPLC-UV Conditions

  • Column: Phenomenex Gemini C18 (250 x 4.6 mm, 5 µm)[5]

  • Mobile Phase: 80:20 (v/v) mixture of Methanol and 5 mM Di-Potassium Hydrogen Phosphate Buffer (pH 9.5).[5]

  • Flow Rate: 1.0 mL/min[5]

  • Column Temperature: Ambient

  • Detector: UV-Vis Detector

  • Wavelength: 216 nm[5]

Visualizations

Experimental Workflow: this compound Quantification in Plasma

G cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plasma Plasma Sample Collection add_is Addition of Internal Standard plasma->add_is extraction Extraction (LLE or SPE) add_is->extraction evaporation Evaporation to Dryness extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution injection Injection into HPLC reconstitution->injection separation Chromatographic Separation (C18 Column) injection->separation detection Detection (MS/MS or UV) separation->detection peak_integration Peak Integration detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of this compound calibration_curve->quantification

Caption: Workflow for this compound Quantification in Plasma.

Logical Relationship: Sample Preparation Methods

G cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) start Plasma Sample with this compound & IS lle_steps 1. Add Base (NaOH) 2. Add Organic Solvent (Hexane/Isopropanol) 3. Vortex & Centrifuge 4. Separate Organic Layer start->lle_steps spe_steps 1. Condition Cartridge 2. Load Sample 3. Wash Cartridge 4. Elute with Methanol start->spe_steps end Sample Ready for HPLC Injection lle_steps->end spe_steps->end

Caption: Comparison of Sample Preparation Methods.

References

Application Note: UV Spectrophotometric Analysis of Lafutidine in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lafutidine is a second-generation histamine (B1213489) H2 receptor antagonist used in the treatment of gastrointestinal disorders such as gastric and duodenal ulcers.[1] It exhibits a multimodal mechanism of action, not only blocking the H2 receptors to inhibit gastric acid secretion but also possessing gastroprotective properties.[1][2][3] These additional protective mechanisms, including the stimulation of nitric oxide (NO) and regulation of gastric mucosal blood flow, make it a significant compound in gastroenterology.[1][4][5] Accurate and reliable analytical methods are crucial for the quality control and formulation development of this compound. This application note details a simple, cost-effective, and reproducible UV spectrophotometric method for the quantitative analysis of this compound in bulk and pharmaceutical dosage forms.

Mechanism of Action of this compound

This compound's primary mechanism involves the selective blockade of histamine H2 receptors on gastric parietal cells, which inhibits the secretion of gastric acid.[2][3] Beyond this, this compound demonstrates significant gastroprotective effects through various pathways. It is known to activate calcitonin gene-related peptide (CGRP), leading to the stimulation of nitric oxide (NO) production and enhanced gastric mucosal blood flow.[1] Additionally, it increases somatostatin (B550006) levels, further reducing gastric acid, enhances mucin production for a stronger mucosal barrier, inhibits inflammatory neutrophil activation, and hinders the attachment of Helicobacter pylori to gastric cells.[1]

Lafutidine_Mechanism cluster_gastric_lumen Gastric Lumen cluster_gastric_mucosa Gastric Mucosa H_pylori Helicobacter pylori Parietal_Cell Parietal Cell H2_Receptor H2 Receptor Proton_Pump H+/K+ ATPase (Proton Pump) H2_Receptor->Proton_Pump Stimulates Gastric_Acid Gastric Acid (HCl) Proton_Pump->Gastric_Acid Secretes Mucus_Cell Mucus Cell Mucin Mucin Production Mucus_Cell->Mucin Neutrophil Neutrophil Inflammation Inflammation Neutrophil->Inflammation CSAN Capsaicin-Sensitive Afferent Nerves CGRP CGRP Release CSAN->CGRP This compound This compound This compound->H_pylori Blocks Attachment This compound->H2_Receptor Blocks This compound->Mucus_Cell Stimulates This compound->Neutrophil Inhibits Activation This compound->CSAN Activates Histamine Histamine Histamine->H2_Receptor Activates NO Nitric Oxide (NO) Production CGRP->NO Blood_Flow ↑ Gastric Mucosal Blood Flow NO->Blood_Flow Lafutidine_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Std_Prep Prepare Standard Stock Solution (100 µg/mL) Dilutions Prepare Serial Dilutions for Calibration Curve Std_Prep->Dilutions Scan_Lambda Scan for λmax (200-400 nm) Std_Prep->Scan_Lambda Sample_Prep Prepare Sample Stock Solution (from tablets) Measure_Sample_Abs Measure Absorbance of Sample Sample_Prep->Measure_Sample_Abs Measure_Abs Measure Absorbance of Standards Dilutions->Measure_Abs Cal_Curve Plot Calibration Curve (Abs vs. Conc) Measure_Abs->Cal_Curve Calculate Calculate Concentration of this compound in Sample Measure_Sample_Abs->Calculate Regression Determine Regression Equation & R² Cal_Curve->Regression Regression->Calculate Assay Calculate % Assay Calculate->Assay End End Assay->End Start Start Start->Std_Prep Start->Sample_Prep

References

Application Notes and Protocols for the Development of Lafutidine Floating Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation and evaluation of Lafutidine (B194869) floating drug delivery systems (FDDS). The aim of developing such systems is to prolong the gastric residence time of this compound, a histamine (B1213489) H2-receptor antagonist, thereby enhancing its local action in the stomach and improving its bioavailability for the treatment of conditions like gastric ulcers and gastroesophageal reflux disease (GERD).[1][2]

Introduction to this compound Floating Drug Delivery Systems

This compound has a biological half-life of approximately 1.92 hours and is primarily absorbed in the upper gastrointestinal tract.[3][4] Conventional oral dosage forms pass through the stomach relatively quickly, which can lead to incomplete drug absorption and the need for frequent dosing. Gastroretentive drug delivery systems (GRDDS), such as floating tablets, are designed to remain in the stomach for an extended period, providing a sustained release of the drug.[2][5]

The primary mechanism behind floating systems is the attainment of a bulk density lower than that of the gastric fluids (around 1.004 g/cm³).[6] This is typically achieved through the incorporation of low-density polymers, waxes, or gas-generating agents that produce carbon dioxide in the acidic environment of the stomach.[6][7]

Formulation of this compound Floating Tablets

The development of an effective this compound floating tablet involves the careful selection of polymers, gas-generating agents, and other excipients.

Key Formulation Components:
  • Active Pharmaceutical Ingredient (API): this compound

  • Polymers (Release Retardants and Matrix Formers): Hydroxypropyl Methylcellulose (HPMC) of various viscosity grades (e.g., K4M, K15M), Carbopol 71G, Xanthan gum, Guar gum, Sodium alginate, Karaya gum.[2][3][6][8][9] These hydrophilic polymers swell upon contact with gastric fluid, forming a gel layer that controls drug release.

  • Gas-Generating Agents: Sodium bicarbonate, often in combination with an acid source like citric acid, reacts with gastric acid to generate CO2, which gets entrapped in the polymer matrix, causing the tablet to float.[6][7][8]

  • Waxes (Buoyancy and Release Control): Beeswax, Carnauba wax, and Cetyl alcohol can be incorporated to reduce the density of the tablet and sustain drug release.[1]

  • Binders: Polyvinylpyrrolidone (PVP K30) is commonly used in wet granulation to improve the cohesiveness of the powder mixture.[10]

  • Fillers/Diluents: Microcrystalline cellulose (B213188) is often used to increase the bulk of the tablet.

  • Lubricants and Glidants: Magnesium stearate (B1226849) and talc (B1216) are used to improve powder flow and prevent sticking to the tablet press.[10]

Manufacturing Methods:

Several methods can be employed to manufacture this compound floating tablets:

  • Direct Compression: This is the simplest method, involving the direct compression of a uniform mixture of the API and excipients.[2][9] It is suitable for formulations with good flow and compressibility properties.

  • Wet Granulation: This method involves granulating the powder mixture with a binder solution to improve its flow and compression characteristics.[10]

  • Melt Granulation: In this technique, waxes or other meltable binders are used to granulate the powder mixture.[1]

Data Presentation: Formulation Compositions

The following tables summarize the compositions of various this compound floating tablet formulations described in the literature.

Table 1: Effervescent Floating Tablet Formulations

Formulation CodeThis compound (mg)HPMC K4M (mg)HPMC K15M (mg)Carbopol 71G (mg)Sodium Bicarbonate (mg)Citric Acid (mg)Reference
HF310100--305[8]
MF310-100-305[8]
CF310--100305[8]

Table 2: Natural Gum-Based Floating Tablet Formulations

Formulation CodeThis compound (mg)Xanthan Gum (mg)Guar Gum (mg)Sodium Alginate (mg)Sodium Bicarbonate (mg)Reference
F31060--Optimized[2]
F610-60-Optimized[2]
F910--60Optimized[2]

Table 3: Mucoadhesive Floating Tablet Formulations

Formulation CodeThis compound (mg)Sodium Alginate (mg)Xanthan Gum (mg)Karaya Gum (mg)Reference
A310High Conc.--[3]
B310-High Conc.-[3]
C310--High Conc.[3]

Experimental Protocols

Detailed methodologies for the key evaluation parameters of this compound floating tablets are provided below.

Pre-Compression Parameter Evaluation

Protocol 1: Determination of Bulk Density, Tapped Density, Carr's Index, and Hausner's Ratio

  • Bulk Density: Accurately weigh a specific quantity of the powder blend (e.g., 10 g) and gently pour it into a 20 mL graduated cylinder.[2] Record the unsettled apparent volume (V₀). Calculate bulk density using the formula: Bulk Density = Weight of powder / V₀.

  • Tapped Density: Mount the graduated cylinder containing the powder blend on a tapping device. Tap the cylinder for a specified number of taps (B36270) (e.g., 100) until a constant volume is achieved. Record the final tapped volume (Vf). Calculate tapped density using the formula: Tapped Density = Weight of powder / Vf.

  • Carr's Index: Calculate the compressibility of the powder using the formula: Carr's Index (%) = [(Tapped Density - Bulk Density) / Tapped Density] x 100.

  • Hausner's Ratio: Calculate the flowability of the powder using the formula: Hausner's Ratio = Tapped Density / Bulk Density.

Post-Compression Parameter Evaluation

Protocol 2: Tablet Hardness and Friability

  • Hardness: Determine the crushing strength of the tablets using a Monsanto hardness tester.[7] Record the force required to break the tablet. Perform the test on a minimum of three tablets and calculate the average.

  • Friability: Accurately weigh a sample of tablets (usually 10) and place them in a Roche friabilator.[7] Rotate the friabilator at 25 rpm for 4 minutes. Remove the tablets, de-dust them, and re-weigh. Calculate the percentage friability using the formula: Friability (%) = [(Initial Weight - Final Weight) / Initial Weight] x 100. A friability of less than 1% is generally considered acceptable.

Protocol 3: In Vitro Buoyancy Studies

  • Place a single tablet in a 250 mL beaker containing 200 mL of 0.1 N HCl (pH 1.2), maintained at 37 ± 0.5°C in a water bath.[8]

  • Floating Lag Time (FLT): Visually observe the tablet and record the time it takes for the tablet to rise to the surface of the medium.[8]

  • Total Floating Time (TFT): Record the total duration for which the tablet remains buoyant on the surface of the medium.[8] A floating time of over 12 hours is often desired for sustained release formulations.[9]

Protocol 4: In Vitro Drug Release Studies (Dissolution Test)

  • Use a USP Type II (paddle) dissolution apparatus.

  • The dissolution medium should be 900 mL of 0.1 N HCl (pH 1.2) maintained at 37 ± 0.5°C.

  • Set the paddle rotation speed to 50 rpm.

  • Place one tablet in each dissolution vessel.

  • Withdraw aliquots of the dissolution medium (e.g., 5 mL) at predetermined time intervals (e.g., 1, 2, 4, 6, 8, 10, 12 hours).

  • Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.

  • Filter the samples and analyze the concentration of this compound using a suitable analytical method, such as UV-Visible spectrophotometry at the determined absorption maximum.[2]

  • Calculate the cumulative percentage of drug released at each time point.

In Vivo Evaluation (Gastric Retention Study)

Protocol 5: X-ray Imaging in an Animal Model (e.g., Rabbit)

  • Note: All animal studies must be conducted in accordance with approved ethical guidelines.

  • Incorporate a radio-opaque marker, such as barium sulfate, into the tablet formulation.

  • Fast the animal (e.g., a rabbit) overnight.

  • Administer the floating tablet orally.

  • Take X-ray images of the animal's gastrointestinal tract at various time intervals (e.g., 0, 2, 4, 6, 8, 10 hours) to visualize the position of the tablet.

  • The images will confirm the gastric retention and floating behavior of the tablet in vivo. Radiological evidence has shown that well-formulated tablets can remain in a rabbit's stomach for over 10 hours.[3][6]

Visualizations: Diagrams and Workflows

The following diagrams illustrate the key processes in the development and evaluation of this compound floating drug delivery systems.

Formulation_Development_Workflow cluster_manufacturing Manufacturing Process API This compound (API) Blending Blending API->Blending Polymers Polymers (HPMC, Xanthan Gum, etc.) Polymers->Blending Gas_Agent Gas-Generating Agent (Sodium Bicarbonate) Gas_Agent->Blending Excipients Other Excipients (Binder, Lubricant, etc.) Excipients->Blending Granulation Granulation (Wet/Dry/Melt) Blending->Granulation Compression Direct Compression Blending->Compression Granulation->Compression Tablet Floating Tablet Compression->Tablet

Caption: Formulation and Manufacturing Workflow.

In_Vitro_Evaluation_Workflow cluster_pre Powder Blend Analysis cluster_post Tablet Characterization start Floating Tablet pre_compression Pre-Compression Evaluation post_compression Post-Compression Evaluation start->post_compression pre_params Bulk Density Tapped Density Carr's Index Hausner's Ratio pre_compression->pre_params buoyancy In Vitro Buoyancy (Floating Lag & Total Time) post_compression->buoyancy dissolution In Vitro Dissolution (Drug Release) post_compression->dissolution post_params Hardness Friability Weight Variation Drug Content post_compression->post_params kinetics Release Kinetics Analysis dissolution->kinetics

Caption: In Vitro Evaluation Workflow.

Floating_Mechanism Tablet Tablet in Gastric Fluid (0.1 N HCl) Reaction NaHCO3 + HCl -> NaCl + H2O + CO2↑ Tablet->Reaction Hydration Polymer Hydration & Swelling Tablet->Hydration Entrapment CO2 Gas Entrapment in Gel Matrix Reaction->Entrapment Hydration->Entrapment Buoyancy Tablet Density < Gastric Fluid Entrapment->Buoyancy Floating Tablet Floats Buoyancy->Floating

Caption: Effervescent Floating Mechanism.

Conclusion

The development of this compound floating drug delivery systems presents a promising approach to enhance its therapeutic efficacy. By carefully selecting polymers and gas-generating agents, it is possible to formulate tablets that exhibit prolonged gastric retention and provide sustained drug release. The protocols and data presented in these application notes serve as a valuable resource for researchers and scientists working on the development of novel gastroretentive dosage forms for this compound. Stability studies on optimized formulations have shown no significant changes in physical appearance, drug content, or in vitro performance after storage at accelerated conditions (40°C/75% RH) for several months, indicating the potential for a stable product.[3][8]

References

Application Notes and Protocols: In Vitro Drug Release Studies of Lafutidine Mucoadhesive Tablets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lafutidine (B194869), a second-generation histamine (B1213489) H2-receptor antagonist, is utilized in the treatment of gastric and duodenal ulcers. Due to its short biological half-life and selective absorption from the upper gastrointestinal tract, developing a mucoadhesive sustained-release drug delivery system is beneficial to enhance its bioavailability and reduce dosing frequency.[1][2] This document provides detailed application notes and protocols for the in vitro drug release studies of this compound mucoadhesive tablets, designed to adhere to the gastric mucosa and prolong drug release. The protocols described herein cover tablet formulation, preparation, and the essential in vitro evaluation parameters, including drug release kinetics and mucoadhesive strength.

Experimental Protocols

Formulation of this compound Mucoadhesive Tablets

Mucoadhesive tablets of this compound can be prepared using various hydrophilic polymers that facilitate sustained release and mucoadhesion. The following formulations have been investigated, demonstrating the use of natural and synthetic polymers.

Table 1: Composition of this compound Mucoadhesive Tablet Formulations

Formulation Code This compound (mg) Polymer(s) Polymer Concentration (mg) Other Excipients Reference
B3 (Optimized) 50Xanthan Gum-Microcrystalline Cellulose (B213188) (MCC) KG 100, Magnesium Stearate (B1226849), Talc (B1216)[1][3]
A3 50Sodium Alginate-MCC KG 100, Magnesium Stearate, Talc[1][3]
C3 50Karaya Gum-MCC KG 100, Magnesium Stearate, Talc[1][3]
F6 (Optimized) -Xanthan Gum, Guar Gum20% Xanthan Gum, 10% Guar Gum-[4]
F4 -Eudragit RLPO25MCC, Magnesium Stearate, Talc, Sodium Saccharin[5]
F22 (Optimized) -Gum Kondagogu, Gum Olibanum, Guar Gum--[6]

Note: Specific quantities of polymers for formulations B3, A3, and C3 were part of a factorial design study and can be found in the source literature. The focus of this table is to present the key components.

Preparation of Mucoadhesive Tablets by Direct Compression

The direct compression method is a common and straightforward technique for tablet manufacturing.

Protocol:

  • Sieving: Pass this compound, the selected mucoadhesive polymer(s), and other excipients like microcrystalline cellulose (diluent) through a sieve (e.g., 30 or 100 mesh) to ensure particle size uniformity.[3][5]

  • Blending: Thoroughly mix the sifted ingredients in a suitable blender (e.g., a polybag or a V-blender) for a sufficient duration (e.g., 5-10 minutes) to achieve a homogenous powder blend.[3][5]

  • Lubrication: Add lubricants and glidants such as magnesium stearate and talc to the powder blend and mix for a shorter period (e.g., 3-5 minutes).[3][5]

  • Compression: Compress the final powder blend into tablets using a single-punch or rotary tablet compression machine fitted with appropriate punches (e.g., 7.0 mm standard concave punches).[3]

G cluster_prep Tablet Preparation Workflow start Start: Raw Materials sieving Sieving of Drug and Excipients start->sieving Step 1 blending Homogeneous Blending sieving->blending Step 2 lubrication Lubrication blending->lubrication Step 3 compression Direct Compression lubrication->compression Step 4 end_product Mucoadhesive Tablets compression->end_product Final Product

Caption: Workflow for the preparation of mucoadhesive tablets.

In Vitro Drug Release Studies

This protocol outlines the procedure for determining the rate and extent of drug release from the prepared mucoadhesive tablets.

Apparatus: USP Type II Dissolution Test Apparatus (Paddle type).[5]

Dissolution Medium: 900 ml of 0.1N HCl or pH 6.8 phosphate (B84403) buffer.[5][7] The choice of medium should simulate the physiological conditions of the intended site of adhesion (stomach or buccal cavity).

Protocol:

  • Apparatus Setup: Set up the dissolution apparatus with the specified medium, maintaining the temperature at 37 ± 0.5°C and the paddle rotation speed at 50 rpm.[5][7]

  • Tablet Placement: To simulate unidirectional release, an impermeable backing membrane can be attached to one side of the tablet. The tablet can then be fixed to a glass slide with a cyanoacrylate adhesive before placing it in the dissolution vessel.[5]

  • Sample Collection: At predetermined time intervals (e.g., every hour for 12 hours), withdraw a 5 ml aliquot of the dissolution medium.[7]

  • Medium Replacement: Immediately replace the withdrawn volume with 5 ml of fresh, pre-warmed dissolution medium to maintain a constant volume.[7]

  • Sample Analysis: Filter the collected samples and dilute them if necessary. Analyze the concentration of this compound using a validated analytical method, such as UV-Visible Spectrophotometry or RP-HPLC.[7][8][9]

Analytical Method for this compound Quantification

A validated UV-Visible spectrophotometric method is a common and accessible technique for quantifying this compound in dissolution samples.

Protocol:

  • Preparation of Standard Stock Solution: Accurately weigh 10 mg of pure this compound and dissolve it in 5 ml of methanol. Transfer this solution to a 10 ml volumetric flask and make up the volume with distilled water to obtain a stock solution of 1 mg/ml.[9]

  • Preparation of Calibration Curve: From the stock solution, prepare a series of dilutions in the dissolution medium (e.g., 0.1N HCl) to obtain concentrations ranging from 5 to 25 µg/ml.[7]

  • Spectrophotometric Analysis: Measure the absorbance of the standard solutions and the collected dissolution samples at the maximum wavelength (λmax) of this compound, which is approximately 279 nm in water/methanol and 290 nm in 0.1N HCl.[9][10]

  • Concentration Calculation: Determine the concentration of this compound in the samples by referring to the calibration curve.

Ex Vivo Mucoadhesive Strength Measurement

This protocol determines the force required to detach the mucoadhesive tablet from a mucosal surface, providing an indication of its bioadhesive properties.

Apparatus: A texture analyzer or a modified physical balance can be used.[11]

Mucosal Tissue: Freshly excised gastric mucosa from an animal source (e.g., porcine or rat) is commonly used.[11]

Protocol:

  • Tissue Preparation: Mount the mucosal tissue on a holder, often part of a mucoadhesion test rig, and immerse it in a temperature-controlled liquid simulating gastric conditions.[12]

  • Tablet Attachment: Attach the mucoadhesive tablet to a probe using double-sided adhesive tape or cyanoacrylate glue.[13][14]

  • Contact: Bring the probe with the tablet into contact with the mucosal surface with a specified contact force for a defined period to allow for mucoadhesive bonding.[13][14]

  • Detachment: Withdraw the probe at a constant speed and measure the force required to detach the tablet from the mucosa. This detachment force is a measure of the mucoadhesive strength.[11][12]

G cluster_testing Mucoadhesion Testing Workflow start Start: Tablet & Mucosa attach_tablet Attach Tablet to Probe start->attach_tablet mount_mucosa Mount Mucosal Tissue start->mount_mucosa contact Controlled Contact attach_tablet->contact mount_mucosa->contact detach Detachment at Constant Speed contact->detach After defined time measure Measure Detachment Force detach->measure result Mucoadhesive Strength (g) measure->result

Caption: Workflow for ex vivo mucoadhesive strength testing.

Data Presentation

The following tables summarize the quantitative data from various studies on this compound mucoadhesive tablets.

Table 2: Physicochemical Properties of this compound Mucoadhesive Tablets

Formulation Code Hardness ( kg/cm ²) Friability (%) Drug Content (%) Mucoadhesive Strength (g) Reference
B3 (Optimized) --->35[1][2]
F6 (Optimized) 4.50±0.30 to 6.86±0.450.38±0.60 to 0.57±0.3592.66 to 99.42-[4]
F4 4.0 to 5.6< 0.7795.38 to 99.82-[5]

Table 3: In Vitro Cumulative Drug Release of this compound Mucoadhesive Tablets

Formulation Code Time (hours) Cumulative Drug Release (%) Release Kinetics Model Release Exponent (n) Reference
B3 (Optimized) 1299.59Non-Fickian (Anomalous)0.652[1]
A3 12---[1]
C3 10---[1]
F6 (Optimized) 1298.66 ± 0.96Zero-order, Non-Fickian0.79[4]
F4 -99.72--[5]
F22 (Optimized) 1299.54Zero-order, Korsmeyer-Peppas-[6]

Note: '-' indicates data not specified in the provided search results.

Data Interpretation and Signaling Pathways

The release of this compound from mucoadhesive tablets is governed by a combination of diffusion, swelling, and erosion of the polymer matrix. The Korsmeyer-Peppas model is often used to elucidate the release mechanism, where the release exponent 'n' provides valuable insights.

  • n ≈ 0.5: Fickian diffusion-controlled release.

  • 0.5 < n < 1.0: Anomalous (non-Fickian) transport, indicating a combination of diffusion and polymer relaxation/erosion.[1]

  • n ≈ 1.0: Case-II transport (zero-order release), dominated by polymer swelling and erosion.

The data from formulations B3 and F6, with 'n' values of 0.652 and 0.79 respectively, suggest that the drug release is a complex interplay of drug diffusion through the hydrated polymer matrix and the gradual erosion of the tablet.[1][4]

G cluster_release Drug Release Mechanisms Tablet Mucoadhesive Tablet in Gastric Fluid Hydration Polymer Hydration & Swelling Tablet->Hydration Diffusion Drug Diffusion through Gel Layer Hydration->Diffusion Erosion Matrix Erosion Hydration->Erosion Release Sustained Drug Release Diffusion->Release Erosion->Release

Caption: Mechanisms governing sustained drug release.

Conclusion

The development of this compound mucoadhesive tablets presents a promising approach to improve its therapeutic efficacy by prolonging gastric residence time and providing controlled drug release. The protocols and data presented in these application notes serve as a comprehensive guide for researchers in the formulation and evaluation of such advanced drug delivery systems. The use of various natural and synthetic polymers allows for the modulation of drug release profiles and mucoadhesive properties to meet specific therapeutic objectives.

References

Application Notes and Protocols for Assessing Lafutidine's Cytoprotective Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lafutidine (B194869) is a second-generation histamine (B1213489) H2-receptor antagonist that, in addition to its acid-suppressing properties, exhibits significant cytoprotective effects throughout the gastrointestinal tract.[1][2] These protective actions are not solely dependent on its H2-receptor blockade but are mediated through the activation of capsaicin-sensitive afferent neurons (CSN), leading to the release of calcitonin gene-related peptide (CGRP) and nitric oxide (NO).[1][3][4] This document provides detailed experimental protocols and data presentation guidelines for researchers investigating the cytoprotective mechanisms of this compound.

Data Presentation

Table 1: Effect of this compound on HCl/Ethanol-Induced Gastric Lesions in Rats
Treatment GroupDose (mg/kg, p.o.)Ulcer Index/Area (mm²) (Mean ± SE)Inhibition (%)Reference
Control (HCl/Ethanol)---[5]
This compound1-36.8[6]
This compound3--[6]
This compound10-Significant[6]
ED₅₀1.4-50[6]
Table 2: Effect of this compound on Monochloramine-Induced Gastric Lesions in Rats
Treatment GroupDose (mg/kg, p.o.)Lesion InhibitionReference
This compound3Not significant[7]
This compound10Significant[7]
This compound30Dose-dependent and significant[7]
Table 3: Effect of this compound on CGRP and NO Release
Experimental ConditionThis compound Concentration/DoseMeasured ParameterResultReference
Isolated Rat Stomach (with submaximal capsaicin)10⁻⁶ MCGRP Release (pg/mg wet weight)Augmented from 0.256±0.018 to 0.573±0.041[8]
Water-Immersion Restraint Stress in RatsPretreatmentSerum CGRP (pg/mL)Significant increase to 86.64 ± 9.52[8]
Isolated Rat Stomach (with low dose capsaicin)-NO ProductionEnhanced[8]
Humans (postprandial)10 mgPlasma CGRPSignificantly increased[9][10]

Signaling Pathway

The cytoprotective effects of this compound are primarily mediated through the activation of capsaicin-sensitive afferent neurons, which triggers a cascade involving CGRP and NO.

Lafutidine_Signaling_Pathway This compound This compound CSN Capsaicin-Sensitive Afferent Neurons (CSN) This compound->CSN Activates CGRP CGRP Release CSN->CGRP Stimulates NO_Synthase NO Synthase Activation CSN->NO_Synthase Stimulates Vasodilation Vasodilation & Increased Mucosal Blood Flow CGRP->Vasodilation Mucus Increased Mucus & Bicarbonate Secretion CGRP->Mucus NO NO Production NO_Synthase->NO NO->Vasodilation NO->Mucus Cytoprotection Cytoprotection Vasodilation->Cytoprotection Mucus->Cytoprotection

Caption: this compound's cytoprotective signaling cascade.

Experimental Protocols

HCl/Ethanol-Induced Gastric Ulcer Model in Rats

This model is widely used to assess the cytoprotective activity of compounds against acute gastric mucosal injury.[5]

Workflow:

HCl_Ethanol_Workflow start Fast Rats (24h) treatment Administer this compound or Vehicle (p.o.) start->treatment wait1 Wait 60 minutes treatment->wait1 induction Induce Ulcer with HCl/Ethanol (B145695) (1.5 mL, p.o.) wait1->induction wait2 Wait 60 minutes induction->wait2 euthanasia Euthanize Rats wait2->euthanasia stomach_removal Excise and Open Stomach euthanasia->stomach_removal analysis Assess Gastric Lesions stomach_removal->analysis end Data Analysis analysis->end

Caption: Workflow for the HCl/Ethanol-induced gastric ulcer model.

Protocol:

  • Animals: Male Sprague-Dawley rats (200-250 g) are used.

  • Fasting: Animals are fasted for 24 hours before the experiment but have free access to water.

  • Treatment:

    • Divide rats into groups (n=6-8 per group): Vehicle control, this compound (e.g., 1, 3, 10 mg/kg), and a positive control (e.g., omeprazole).

    • Administer this compound or vehicle orally (p.o.).

  • Ulcer Induction:

    • One hour after treatment, orally administer 1.5 mL of a solution containing 60% ethanol in 150 mM HCl to each rat.[5]

  • Assessment:

    • One hour after the administration of the necrotizing agent, euthanize the rats.

    • Remove the stomachs and inflate them with 10 mL of 1% formalin.

    • Open the stomachs along the greater curvature and rinse with saline.

    • Measure the area (mm²) of hemorrhagic lesions in the glandular part of the stomach.

    • The ulcer index can be calculated, and the percentage of inhibition by the treatment can be determined.

Measurement of Gastric Mucus Production (Alcian Blue Staining)

This protocol quantifies the amount of mucus, a key component of the gastric mucosal barrier.

Protocol:

  • Tissue Preparation:

    • Excise the stomach from treated and control animals.

    • Open the stomach along the greater curvature and gently wash with saline.

  • Staining Procedure:

    • Immerse the stomach in 0.1% Alcian blue solution (in 0.16 M sucrose (B13894) solution buffered with 0.05 M sodium acetate, pH 5.8) for 2 hours.

    • Remove excess dye by washing the stomach twice with 0.25 M sucrose solution.

  • Dye Extraction:

    • Immerse the stomach in 10 mL of 0.5 M magnesium chloride solution for 2 hours to extract the Alcian blue complexed with gastric wall mucus.

  • Quantification:

    • Centrifuge the resulting blue solution.

    • Measure the absorbance of the supernatant at 620 nm.

    • The amount of Alcian blue is quantified and expressed as μg per gram of glandular stomach tissue.

Measurement of Calcitonin Gene-Related Peptide (CGRP) Release

This protocol measures the release of CGRP from an isolated rat stomach, a key neuropeptide in this compound's mechanism.

Protocol:

  • Stomach Preparation:

    • Euthanize a rat and immediately remove the stomach.

    • Wash the stomach with Krebs-Ringer solution and evert it.

  • Incubation:

    • Incubate the inverted stomach in a bath containing Krebs-Ringer solution, gassed with 95% O₂ and 5% CO₂ at 37°C.

    • After a pre-incubation period, replace the medium with fresh solution containing the test substances (e.g., this compound, capsaicin).

    • Collect the incubation medium after a defined period (e.g., 30 minutes).

  • CGRP Assay:

    • Measure the concentration of CGRP in the collected medium using a specific and sensitive enzyme immunoassay (EIA) or chemiluminescent enzyme immunoassay (CLEIA).[11]

    • Results are typically expressed as pg of CGRP released per mg of wet tissue weight.

Measurement of Nitric Oxide (NO) Production

This protocol determines the level of NO, a crucial signaling molecule in this compound-mediated cytoprotection, by measuring its stable metabolites, nitrite (B80452) and nitrate (B79036).

Protocol:

  • Sample Preparation:

    • Collect gastric tissue homogenates or plasma from experimental animals.

  • Griess Reaction:

    • Use a commercially available Griess reagent kit.

    • Deproteinate the samples, if necessary.

    • Incubate the samples with nitrate reductase to convert nitrate to nitrite.

    • Add sulfanilamide, which reacts with nitrite to form a diazonium salt.

    • Add N-(1-naphthyl)ethylenediamine dihydrochloride, which couples with the diazonium salt to form a colored azo compound.

  • Quantification:

    • Measure the absorbance of the solution at approximately 540 nm using a spectrophotometer.

    • Calculate the total nitrite and nitrate concentration based on a standard curve.

    • Results are expressed as µM of nitrite/nitrate.

Myeloperoxidase (MPO) Activity Assay

MPO is an enzyme found in neutrophils and is used as an indicator of inflammation and neutrophil infiltration in tissues like the colon in models of colitis.[9][12]

Protocol:

  • Tissue Homogenization:

    • Homogenize pre-weighed colonic tissue samples in a phosphate (B84403) buffer containing 0.5% hexadecyltrimethylammonium bromide (HTAB).[9][12]

  • Enzyme Assay:

    • Centrifuge the homogenate and collect the supernatant.

    • Add the supernatant to a reaction mixture containing a phosphate buffer, o-dianisidine dihydrochloride, and hydrogen peroxide.

  • Measurement:

    • Measure the change in absorbance at 460 nm over time using a spectrophotometer.

    • MPO activity is expressed as units per gram of tissue.

References

Application Notes and Protocols for Lafutidine Administration in Animal Models of Colitis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Lafutidine (B194869), a second-generation histamine (B1213489) H2 receptor antagonist, in preclinical animal models of colitis. The information presented is intended to guide researchers in designing and conducting experiments to evaluate the therapeutic potential of this compound in inflammatory bowel disease (IBD).

This compound has demonstrated protective effects in various animal models of colitis, primarily through a mechanism involving the activation of capsaicin-sensitive sensory neurons, which enhances mucosal defense mechanisms.[1][2] Unlike traditional H2 receptor antagonists that primarily suppress gastric acid, this compound exhibits gastroprotective and anti-inflammatory properties in the colon.[3][4]

Data Presentation: Efficacy of this compound in Colitis Models

The following tables summarize the quantitative data from key studies investigating the effects of this compound in chemically induced colitis models in rodents.

Table 1: Effects of this compound on Dextran (B179266) Sulfate (B86663) Sodium (DSS)-Induced Colitis in Rats

ParameterControl (DSS only)This compound Treatment% Change with this compoundReference
Ulceration Area (mm²)Severe Mucosal LesionsDose-dependent reductionSignificant Mitigation[1]
Colon LengthDecreasedSignificantly MitigatedIncrease[1]
Myeloperoxidase (MPO) ActivityIncreasedSignificantly MitigatedDecrease[1]
Body Weight GainDecreasedMitigatedIncrease[1]

Table 2: Effects of this compound on 5-Fluorouracil (5-FU)-Induced Intestinal Mucositis in Mice

ParameterControl (5-FU only)This compound Treatment% Change with this compoundReference
Diarrhea SeveritySevereDose-dependent reductionSignificant Mitigation[5]
Body Weight LossSevereDose-dependent reductionSignificant Mitigation[5]
MPO ActivityIncreasedSignificantly SuppressedDecrease[5]
Inflammatory Cytokine ExpressionIncreasedSignificantly SuppressedDecrease[5]

Experimental Protocols

Dextran Sulfate Sodium (DSS)-Induced Colitis Model in Rats

This protocol is adapted from studies demonstrating the efficacy of this compound in a DSS-induced colitis model.[1]

Materials:

  • Male Sprague-Dawley rats (or other suitable strain)

  • Dextran Sulfate Sodium (DSS, molecular weight 36,000-50,000)

  • This compound

  • Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)

  • Standard laboratory animal diet and water

Procedure:

  • Acclimatization: Acclimatize rats to the laboratory environment for at least one week before the experiment.

  • Induction of Colitis: Induce colitis by administering 3% (w/v) DSS in the drinking water ad libitum for 7 consecutive days.[1] The control group receives regular drinking water.

  • This compound Administration:

    • Administer this compound orally (per os) at desired doses (e.g., 1-10 mg/kg).[2]

    • Treatment should be given twice daily for 6 days, starting from the day of DSS administration.[1]

    • The vehicle control group should receive the same volume of the vehicle.

  • Monitoring: Monitor the animals daily for body weight, stool consistency, and the presence of blood in the feces to calculate the Disease Activity Index (DAI).

  • Sample Collection: On day 7, euthanize the animals.

  • Assessment:

    • Measure the length of the colon from the ileocecal junction to the anus.

    • Open the colon longitudinally and score the macroscopic damage (e.g., ulceration area).

    • Collect colonic tissue samples for histological analysis (e.g., H&E staining) and biochemical assays.

    • Measure Myeloperoxidase (MPO) activity in colonic tissue homogenates as an indicator of neutrophil infiltration.

Acetic Acid-Induced Colitis Model in Rats

This model is a widely used acute colitis model that can be adapted to study the effects of this compound.

Materials:

  • Male Sprague-Dawley or Wistar rats

  • Acetic Acid solution (e.g., 4% v/v)

  • This compound

  • Vehicle for this compound

  • Phosphate-buffered saline (PBS)

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Acclimatization: Acclimatize rats for at least one week.

  • Fasting: Fast the rats for 24 hours before colitis induction, with free access to water.

  • This compound Pre-treatment: Administer this compound or vehicle orally at the desired doses 1-2 hours before the induction of colitis.

  • Induction of Colitis:

    • Anesthetize the rats.

    • Gently insert a flexible catheter intra-rectally to a depth of 8 cm.

    • Instill 1 mL of 4% acetic acid solution.[6]

    • Keep the rat in a head-down position for 30 seconds to ensure the distribution of the acetic acid within the colon.

  • Post-Induction: House the animals with free access to food and water.

  • Assessment: Euthanize the rats 24 or 48 hours after colitis induction and collect the colon for macroscopic scoring, histological examination, and MPO activity measurement as described in the DSS protocol.

Mandatory Visualizations

Signaling Pathway of this compound in Colitis

Lafutidine_Signaling_Pathway This compound This compound csan Capsaicin-Sensitive Afferent Neurons This compound->csan Activates mucus Increased Mucus Secretion csan->mucus Stimulates protection Mucosal Protection and Amelioration of Colitis mucus->protection Leads to

Caption: Proposed signaling pathway of this compound in experimental colitis.

Experimental Workflow for DSS-Induced Colitis Study

DSS_Colitis_Workflow cluster_setup Experimental Setup cluster_induction Induction and Treatment cluster_monitoring Monitoring cluster_assessment Assessment acclimatization Animal Acclimatization (1 week) grouping Randomization into Groups (Control, DSS, DSS + this compound) acclimatization->grouping dss_admin DSS Administration in Drinking Water (3% for 7 days) grouping->dss_admin lafutidine_admin This compound/Vehicle Administration (p.o., twice daily for 6 days) grouping->lafutidine_admin daily_monitoring Daily Monitoring (Body Weight, DAI) dss_admin->daily_monitoring lafutidine_admin->daily_monitoring euthanasia Euthanasia (Day 7) daily_monitoring->euthanasia colon_collection Colon Collection euthanasia->colon_collection macroscopic Macroscopic Scoring colon_collection->macroscopic histology Histological Analysis colon_collection->histology mpo MPO Assay colon_collection->mpo cytokine Cytokine Analysis colon_collection->cytokine

Caption: Experimental workflow for evaluating this compound in a DSS-induced colitis model.

References

Troubleshooting & Optimization

Lafutidine Aqueous Stability: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the challenges associated with the stability of lafutidine (B194869) in aqueous solutions. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and strategies to enhance stability, all designed to support your research and development efforts.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the handling and analysis of this compound in aqueous environments.

Q1: My this compound solution is showing rapid degradation. What are the primary factors influencing its stability?

A1: this compound is susceptible to degradation under several conditions. The most significant factors are pH, exposure to light, and the presence of oxidizing agents. It is most stable in neutral conditions and degrades more readily in alkaline and acidic environments.[1]

Q2: I'm observing the formation of precipitates in my aqueous this compound solution. What could be the cause?

A2: this compound is practically insoluble in water.[2] Precipitation can occur if the concentration exceeds its solubility limit. For experimental purposes, it is often dissolved in an organic solvent like methanol (B129727) first, and then diluted with water.

Q3: What are the expected degradation products of this compound in an aqueous solution?

A3: Under stress conditions, this compound can degrade into several products. Key degradation products identified include those resulting from hydrolysis and oxidation. Some of these are 2-((furan-2-yl)methylsulfinyl-N-((E)-4-hydroxybut-2-enyl)acetamide and 2-((furan-2-yl)methylsulfinyl)acetamide, among others.[1]

Q4: How can I minimize the degradation of this compound during my experiments?

A4: To minimize degradation, it is recommended to:

  • Maintain the pH of the aqueous solution as close to neutral as possible.

  • Protect the solution from light by using amber-colored glassware or by working in a dark environment.

  • Prepare solutions fresh and use them promptly.

  • Store stock solutions under appropriate conditions, though aqueous solutions are not recommended for long-term storage.

Quantitative Data on this compound Degradation

The following tables summarize the degradation of this compound under various stress conditions. This data has been compiled from forced degradation studies.

Table 1: Effect of pH on this compound Degradation

Stress Condition (Acid)Duration% Degradation
0.1 N HCl2 hoursNot specified, but degradation occurs[3]
0.2 N HCl2 hoursNot specified, but degradation occurs
0.5 N HCl2 hours11.2%
Stress Condition (Base)Duration% Degradation
0.1 N NaOH2 hours15.6%
0.2 N NaOH2 hours18.9%
0.5 N NaOHNot specifiedSignificant degradation
Stress Condition (Neutral)Duration% Degradation
Distilled Water2 hours8.9%

Table 2: Effect of Other Stress Conditions on this compound Degradation

Stress ConditionDuration% Degradation
30% H₂O₂ (Oxidative)2 hours13.8%
Sunlight (Photolytic)2 days10.3%
Heat (Thermal)2 days2.38%[3]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the procedure for conducting a forced degradation study on this compound to assess its stability under various stress conditions.

Materials:

  • This compound pure drug

  • Methanol (HPLC grade)

  • Distilled water

  • 0.1 N, 0.2 N, and 0.5 N Hydrochloric acid (HCl)

  • 0.1 N, 0.2 N, and 0.5 N Sodium hydroxide (B78521) (NaOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • UV-Vis Spectrophotometer or HPLC system

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) by dissolving the accurately weighed drug in methanol.

  • Acid Degradation:

    • Take a known volume of the stock solution and dilute it with 0.1 N, 0.2 N, and 0.5 N HCl separately to achieve a final concentration of 10 µg/mL.

    • Keep the solutions for 2 hours.

    • After 2 hours, measure the absorbance using a UV-Vis spectrophotometer at 279 nm or analyze by a validated HPLC method to determine the extent of degradation.

  • Alkali Degradation:

    • Follow the same procedure as for acid degradation, but use 0.1 N, 0.2 N, and 0.5 N NaOH.

  • Neutral Degradation:

    • Dilute the stock solution with distilled water to a final concentration of 10 µg/mL and keep for 2 hours before analysis.

  • Oxidative Degradation:

    • Mix a known volume of the stock solution with 30% H₂O₂ and keep for 2 hours before analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound (10 µg/mL in methanol/water) to direct sunlight for 2 days before analysis.

  • Thermal Degradation:

    • Keep the solid drug in a hot air oven at a specified temperature (e.g., 105°C) for a defined period (e.g., 24 hours) before preparing a solution for analysis.[4]

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol describes a typical isocratic reverse-phase HPLC method for the analysis of this compound and its degradation products.

Chromatographic Conditions:

  • Column: Shiseido C18 (250mm x 4.6mm, 5µm)[3]

  • Mobile Phase: Methanol and Acetonitrile (90:10 v/v)[3]

  • Flow Rate: 1.0 mL/minute[3]

  • Detection Wavelength: 273 nm[3]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient[3]

Procedure:

  • Preparation of Standard Solution: Prepare a standard solution of this compound of a known concentration (e.g., 100 µg/mL) in the mobile phase.[3]

  • Preparation of Sample Solution: Prepare the sample solutions from the forced degradation studies, ensuring they are neutralized (if acidic or basic) and diluted to a suitable concentration with the mobile phase.[3]

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Identify and quantify this compound and its degradation products based on their retention times and peak areas.

Strategies to Improve this compound Stability in Aqueous Solutions

Improving the stability of this compound in aqueous solutions is crucial for the development of liquid dosage forms and for ensuring the reliability of experimental results.

1. Formulation Approaches:

  • Solid Dispersions: Creating solid dispersions of this compound with carriers like polyethylene (B3416737) glycol (PEG) can enhance its solubility and may improve its stability by reducing its direct exposure to the aqueous environment.[2]

  • Fast-Dissolving Tablets: Formulations such as fast-dissolving tablets, which are designed to disintegrate or dissolve rapidly in the mouth, can bypass the need for a stable aqueous solution for administration.[5]

  • Use of Cyclodextrins and Nanoparticles: Although specific studies on this compound are limited, the use of cyclodextrins and nanoparticles are well-established techniques to enhance the stability and solubility of poorly water-soluble drugs.[6][7][8][9] These approaches can encapsulate the drug molecule, protecting it from the surrounding aqueous environment.

2. Use of Excipients:

  • While specific excipients for stabilizing this compound in aqueous solutions are not extensively documented, general principles of formulation science can be applied. This includes the careful selection of buffering agents to maintain a neutral pH and the potential inclusion of antioxidants to prevent oxidative degradation.

Visualizations

The following diagrams illustrate key concepts related to this compound stability and analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification stock This compound Stock Solution stress Application of Stress (pH, Light, Heat, Oxidant) stock->stress hplc HPLC Analysis stress->hplc data Data Acquisition (Chromatogram) hplc->data calc Calculation of % Degradation data->calc path Identification of Degradation Products data->path

Caption: Experimental workflow for this compound forced degradation analysis.

degradation_pathway cluster_conditions Stress Conditions cluster_products Degradation Products This compound This compound acid Acidic (Hydrolysis) This compound->acid base Alkaline (Hydrolysis) This compound->base oxidative Oxidative This compound->oxidative photolytic Photolytic This compound->photolytic dp1 Product A acid->dp1 dp2 Product B base->dp2 dp3 Product C oxidative->dp3 dp_other Other Products photolytic->dp_other

Caption: General degradation pathways of this compound under stress.

References

Technical Support Center: Overcoming Poor Solubility of Lafutidine in Experimental Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor solubility of Lafutidine in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound precipitate when I add it to my experimental buffer?

A1: this compound exhibits pH-dependent solubility and is sparingly soluble in aqueous buffers, especially at neutral to alkaline pH.[1][2] Precipitation commonly occurs due to:

  • pH of the Buffer: this compound is more soluble in acidic conditions and its solubility decreases as the pH increases.[2]

  • High Concentration: The concentration of this compound in your experiment may exceed its solubility limit in the specific buffer system.

  • Solvent Shock: Rapidly diluting a concentrated this compound stock solution (e.g., in DMSO) into an aqueous buffer can cause the drug to crash out of solution.

  • Buffer Composition: The presence of certain salts in the buffer can influence the solubility of this compound.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (B87167) (DMSO) is a commonly recommended solvent for preparing concentrated stock solutions of this compound.[1] It is also soluble in other organic solvents like ethanol (B145695) and dimethylformamide (DMF).[1]

Q3: What is the maximum concentration of DMSO that is safe for my cell-based experiments?

A3: The tolerance of cell lines to DMSO can vary. Generally, it is recommended to keep the final concentration of DMSO in cell culture media at or below 0.5%, with many researchers aiming for 0.1% to minimize cytotoxic effects.[3][4] It is always best practice to perform a vehicle control experiment to assess the effect of the DMSO concentration on your specific cell line.

Q4: Can I heat the buffer to dissolve this compound?

A4: While gentle warming can sometimes aid in dissolving compounds, it is crucial to be aware of the potential for degradation. This compound is susceptible to degradation under thermal stress.[5] It is advisable to explore other solubilization methods before resorting to heating. If heating is necessary, it should be done cautiously and for a minimal amount of time.

Troubleshooting Guides

Guide 1: this compound Precipitation in Aqueous Buffers

If you observe precipitation after adding this compound to your buffer, follow this troubleshooting guide.

Observation Potential Cause Recommended Solution
Immediate and heavy precipitation upon adding this compound stock to the buffer.Solvent Shock: The rapid change in solvent polarity is causing the drug to precipitate.Prepare the working solution by adding the this compound stock solution dropwise to the buffer while vortexing or stirring vigorously.
High Final Concentration: The target concentration of this compound exceeds its solubility limit in the buffer.Lower the final concentration of this compound in your experiment.
pH of the Buffer: The buffer pH is too high for this compound to remain in solution.If your experimental design allows, use a buffer with a lower pH. This compound has higher solubility at acidic pH.[2]
The solution is initially clear but becomes cloudy or forms a precipitate over time.Poor Stability: this compound may be degrading or aggregating in the buffer over time.Prepare fresh this compound solutions for each experiment and avoid long-term storage of aqueous solutions.[1]
Temperature Effects: Changes in temperature (e.g., moving from room temperature to an incubator) can affect solubility.Equilibrate all solutions to the experimental temperature before mixing.
Guide 2: this compound Precipitation in Cell Culture Media

Precipitation in cell culture media can be particularly problematic. Here are some targeted troubleshooting steps.

Observation Potential Cause Recommended Solution
Media becomes cloudy immediately after adding the this compound stock solution.High DMSO Concentration: The final DMSO concentration may be too high, affecting media components and this compound solubility.Ensure the final DMSO concentration is below the tolerated limit for your cells (ideally ≤ 0.1%).[6] Prepare a more dilute stock solution if necessary to reduce the volume of DMSO added.
Interaction with Media Components: this compound may interact with proteins or salts in the serum or media, leading to precipitation.Try reducing the serum concentration in your media if your experiment allows. You can also try pre-incubating the this compound stock in a small volume of serum-free media before adding it to the rest of the culture.
Precipitate forms on the cells or at the bottom of the well after incubation.Exceeded Solubility Limit at 37°C: The solubility of this compound may be lower at the incubation temperature.Lower the final concentration of this compound.
pH Shift in Media: The CO₂ environment in the incubator can alter the pH of the media, affecting this compound's solubility.Ensure your media is properly buffered for the incubator's CO₂ concentration.

Data Presentation

Table 1: Solubility of this compound in Various Solvents and Buffers
Solvent/BufferpHSolubilityReference(s)
Dimethyl sulfoxide (DMSO)-~10 mg/mL[1]
Ethanol-~5 mg/mL[1]
Dimethylformamide (DMF)-~5 mg/mL[1]
0.1 N HCl1.252.22 mg/mL[2]
Acetate Buffer4.540.12 mg/mL[2]
Phosphate Buffer6.811.44 mg/mL[2]
1:10 DMSO:PBS7.2~0.09 mg/mL[1]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Dissolution: Add the appropriate volume of high-purity DMSO to achieve the desired stock solution concentration (e.g., 10 mg/mL).

  • Mixing: Vortex the solution thoroughly until all the this compound powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) can be used if necessary, but avoid excessive heat.

  • Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a this compound Working Solution in Aqueous Buffer

This protocol is designed to minimize precipitation when preparing a working solution from a DMSO stock.

  • Prepare the Buffer: Prepare your desired aqueous buffer and ensure it is at room temperature or the intended experimental temperature.

  • Calculate Volumes: Determine the volume of the this compound stock solution and the buffer required to achieve the final desired concentration. Ensure the final DMSO concentration is as low as possible.

  • Dilution: While vigorously vortexing or stirring the aqueous buffer, add the calculated volume of the this compound stock solution dropwise. This slow, controlled addition helps to prevent solvent shock.

  • Final Mix: Continue to mix the solution for a few minutes to ensure homogeneity.

  • Use Immediately: It is recommended to use the freshly prepared aqueous solution promptly, as this compound is sparingly soluble and may precipitate over time.[1]

Visualizations

TroubleshootingWorkflow start Start: this compound Precipitation Observed check_stock Is the stock solution clear and fully dissolved? start->check_stock prepare_fresh_stock Prepare a fresh stock solution in an appropriate organic solvent (e.g., DMSO). check_stock->prepare_fresh_stock No check_dilution How was the working solution prepared? check_stock->check_dilution Yes prepare_fresh_stock->check_dilution rapid_dilution Rapid dilution of stock into buffer. check_dilution->rapid_dilution Rapidly check_concentration Is the final concentration too high? check_dilution->check_concentration Slowly slow_addition Add stock solution dropwise to buffer with vigorous stirring. rapid_dilution->slow_addition end_soluble Solution should now be stable. slow_addition->end_soluble lower_concentration Reduce the final concentration of this compound. check_concentration->lower_concentration Yes check_ph What is the pH of the buffer? check_concentration->check_ph No lower_concentration->end_soluble neutral_alkaline Neutral or alkaline pH. check_ph->neutral_alkaline ≥ 7 check_media Is the precipitation in cell culture media? check_ph->check_media < 7 acidic_ph Use a buffer with a lower pH if the experiment allows. neutral_alkaline->acidic_ph acidic_ph->end_soluble reduce_serum Try reducing serum concentration or pre-incubating with serum-free media. check_media->reduce_serum Yes check_media->end_soluble No reduce_serum->end_soluble

Caption: Troubleshooting workflow for this compound precipitation.

SignalingPathways This compound This compound h2_receptor Histamine H2 Receptor (Parietal Cells) This compound->h2_receptor Antagonist capsaicin_neurons Capsaicin-Sensitive Afferent Neurons This compound->capsaicin_neurons Activates adenylyl_cyclase Adenylyl Cyclase h2_receptor->adenylyl_cyclase Activates acid_secretion Gastric Acid Secretion camp cAMP Production adenylyl_cyclase->camp proton_pump H+/K+ ATPase (Proton Pump) camp->proton_pump Activates proton_pump->acid_secretion gastroprotection Gastroprotection cgrp CGRP Release capsaicin_neurons->cgrp mucosal_blood_flow Increased Mucosal Blood Flow cgrp->mucosal_blood_flow mucosal_blood_flow->gastroprotection

References

Troubleshooting Lafutidine HPLC assay variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in Lafutidine High-Performance Liquid Chromatography (HPLC) assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of retention time variability in this compound HPLC assays?

A1: Retention time (RT) variability in this compound HPLC assays can stem from several factors:

  • Mobile Phase Composition: In reversed-phase chromatography, even a 1% error in the organic solvent concentration can alter retention time by 5-15%.[1] Inconsistent preparation of the mobile phase, including slight variations in the ratio of organic solvent to aqueous buffer, is a primary cause of RT shifts.

  • Mobile Phase pH: The pH of the mobile phase is critical, especially for a compound like this compound which has basic properties. A minor change in pH (as little as 0.1 units) can lead to a significant (up to 10%) shift in retention time.[2] This is because the ionization state of this compound and the silica (B1680970) surface of the column are pH-dependent.[3][4]

  • Column Temperature: Fluctuations in column temperature can cause retention time to vary. A 1°C change can result in a 1-2% change in retention time.[2] Inconsistent temperature control is a common source of run-to-run variability.[5]

  • Column Equilibration: Insufficient column equilibration time between runs can lead to drifting retention times, particularly at the beginning of a sequence.[1]

  • Flow Rate: Inconsistent flow rates, which can be caused by pump malfunctions or leaks, will directly impact retention times.[2]

Q2: Why am I observing peak tailing with my this compound peak?

A2: Peak tailing is a common issue when analyzing basic compounds like this compound on silica-based reversed-phase columns.[6][7] The primary cause is the interaction between the basic analyte and acidic silanol (B1196071) groups on the silica surface that are not fully end-capped.[3][8][9]

To mitigate peak tailing:

  • Mobile Phase pH: Operate at a lower pH (e.g., pH 2-4) to suppress the ionization of silanol groups.[3][4][7]

  • Use of Additives: Incorporate a basic additive, such as triethylamine (B128534) (TEA), into the mobile phase to compete with this compound for interaction with the active silanol sites.[3]

  • Buffer Concentration: Ensure the buffer concentration is sufficient (typically 10-50 mM) to maintain a stable pH and mask silanol interactions.[6]

  • Column Choice: Utilize a column with high-purity silica and effective end-capping to minimize the number of accessible silanol groups.[3][7]

Q3: My this compound peak area is not reproducible. What could be the cause?

A3: Irreproducible peak areas can be attributed to several factors:

  • Injection Volume: Inconsistent injection volumes from the autosampler can lead to direct variations in peak area.

  • Sample Dilution: Inaccuracies in sample and standard preparation will result in inconsistent concentrations and, therefore, variable peak areas.

  • Sample Stability: this compound is known to degrade under certain conditions, particularly in alkaline environments.[10][11] If samples are not stored properly or are left at room temperature for extended periods, degradation can occur, leading to lower peak areas for the main compound. This compound solutions are generally stable for up to 24 hours at room temperature and under refrigeration (2-8°C).[12]

  • Detector Issues: Fluctuations in the detector lamp intensity or a contaminated flow cell can cause baseline noise and affect peak integration.

Troubleshooting Guides

Issue 1: Retention Time Drifting or Shifting

Symptoms:

  • The retention time for this compound consistently increases or decreases over a series of injections.

  • The retention time is significantly different from previous successful analyses.

Possible Causes and Solutions:

Possible Cause Solution
Inadequate Column Equilibration Ensure the column is equilibrated with the mobile phase for a sufficient time (at least 10-15 column volumes) before the first injection and between gradient runs.
Mobile Phase Composition Change Prepare fresh mobile phase. Consider preparing larger batches to minimize variability. Gravimetric preparation is more accurate than volumetric.[1] Ensure proper mixing and degassing.
Mobile Phase pH Drift Prepare fresh buffer solution. Verify the pH of the mobile phase before use. Ensure the buffer has sufficient capacity for the analysis.
Column Temperature Fluctuation Use a column oven to maintain a constant temperature.[5] Monitor the laboratory's ambient temperature for significant changes.
Pump or System Leak Check for leaks in the pump, injector, tubing, and fittings. A small leak can lead to a drop in flow rate and an increase in retention time.[2]
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)

Symptoms:

  • The this compound peak exhibits asymmetry (tailing or fronting).

  • The peak appears as a doublet or has a shoulder.

Possible Causes and Solutions:

Possible Cause Solution
Secondary Silanol Interactions (Tailing) Lower the mobile phase pH to 2-4.[3][4][7] Use a high-purity, end-capped column. Add a competing base like triethylamine to the mobile phase.[3]
Column Overload (Fronting) Reduce the injection volume or dilute the sample.[6]
Sample Solvent Mismatch Dissolve the sample in the mobile phase whenever possible. If a stronger solvent is used for dissolution, inject a smaller volume.[6]
Column Void or Contamination A void at the head of the column can cause peak splitting. Try reversing and flushing the column (if the manufacturer allows). If the problem persists, the column may need to be replaced.[7]
Co-eluting Impurity This compound can degrade under stress conditions (acidic, alkaline, oxidative, photolytic).[10][11][12] An interfering degradation product could be co-eluting. A stability-indicating method may be required to resolve these peaks.

Experimental Protocols

Representative HPLC Method for this compound Analysis

This protocol is a composite based on several published methods.[5][10][12][13]

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: 0.02 M Potassium Dihydrogen Orthophosphate buffer (pH adjusted to 6.0 with Orthophosphoric Acid) and Acetonitrile in a ratio of 30:70 (v/v).[13]

  • Flow Rate: 1.0 mL/min[12][13]

  • Injection Volume: 20 µL

  • Column Temperature: Ambient or controlled at 35°C

  • Detection: UV at 273 nm[12] or 290 nm.[5]

  • Sample Preparation: Accurately weigh and dissolve this compound standard or sample in the mobile phase to achieve a final concentration within the linear range of the assay (e.g., 10-100 µg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

Quantitative Data Summary

The following table summarizes chromatographic parameters from various published this compound HPLC methods.

Parameter Method 1 [10]Method 2 [12]Method 3 [5]Method 4
Column Hypersil BDS C18Shiseido C18C18Zodiac C18
Dimensions -250mm x 4.6mm, 5µm-250 x 4.6 mm, 5 µm
Mobile Phase Methanol: 0.05M Ammonium Acetate buffer (45:55 v/v)Methanol: Acetonitrile (90:10 v/v)0.1M Ammonium Acetate buffer (pH 7.5): Methanol (80:20 v/v)0.1M Phosphate buffer (pH 4.0): Methanol (30:70 v/v)
Flow Rate 1.8 mL/min1.0 mL/min1.4 mL/min1.0 mL/min
Detection Wavelength 273 nm273 nm290 nm299 nm
Retention Time ~9.05 minNot Specified~1.31 min~5.49 min

Visualizations

General HPLC Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_data Data Analysis MobilePhase Mobile Phase Preparation Pump Pump MobilePhase->Pump 1 SamplePrep Sample Preparation Injector Injector SamplePrep->Injector 2 Pump->Injector 3 Column Column Injector->Column 4 Detector Detector Column->Detector 5 DataSystem Data Acquisition System Detector->DataSystem 6 Report Report Generation DataSystem->Report 7

Caption: A typical workflow for HPLC analysis.

Troubleshooting Decision Tree for this compound HPLC Variability

Troubleshooting_Tree Start Assay Variability Observed CheckRT Retention Time Variable? Start->CheckRT CheckPeakShape Peak Shape Poor? CheckRT->CheckPeakShape No RT_MobilePhase Check Mobile Phase (Composition, pH, Degassing) CheckRT->RT_MobilePhase Yes CheckPeakArea Peak Area Variable? CheckPeakShape->CheckPeakArea No PS_Tailing Peak Tailing? CheckPeakShape->PS_Tailing Yes PA_Injection Check Injection Volume & Precision CheckPeakArea->PA_Injection Yes End System OK / Issue Resolved CheckPeakArea->End No RT_Temp Check Column Temperature RT_MobilePhase->RT_Temp RT_Flow Check Flow Rate & Look for Leaks RT_Temp->RT_Flow RT_Equil Ensure Adequate Equilibration RT_Flow->RT_Equil RT_Equil->End PS_Tailing_Sol Lower Mobile Phase pH (2-4) Use End-capped Column PS_Tailing->PS_Tailing_Sol Yes PS_Fronting Peak Fronting? PS_Tailing->PS_Fronting No PS_Tailing_Sol->End PS_Fronting_Sol Reduce Sample Load (Dilute Sample) PS_Fronting->PS_Fronting_Sol Yes PS_Splitting Peak Splitting? PS_Fronting->PS_Splitting No PS_Fronting_Sol->End PS_Splitting_Sol Check for Column Void Check Sample Solvent PS_Splitting->PS_Splitting_Sol Yes PS_Splitting->End No PS_Splitting_Sol->End PA_SamplePrep Verify Sample/Standard Preparation PA_Injection->PA_SamplePrep PA_Stability Check Sample Stability & Storage PA_SamplePrep->PA_Stability PA_Stability->End

Caption: Decision tree for troubleshooting HPLC assay variability.

References

Optimizing Lafutidine Dosage for In Vivo Rodent Studies: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing lafutidine (B194869) in in vivo rodent studies. The information is designed to address specific issues that may be encountered during experimentation, with a focus on dosage optimization and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the recommended oral dosage range for this compound in rats and mice?

The effective oral dosage of this compound in rodent studies typically ranges from 3 mg/kg to 30 mg/kg.[1] The optimal dose is dependent on the specific animal model and the endpoint being investigated. For instance, in a rat model of monochloramine-induced gastric lesions, a significant protective effect was observed at 10 mg/kg and greater.[1] In studies investigating indomethacin-induced small intestinal damage in rats, a dose of 10 mg/kg administered orally twice has been shown to be effective.[2] Similarly, a dose of 30 mg/kg was effective in a rat model of loxoprofen-induced small intestinal lesions.[3]

Q2: How should this compound be prepared for oral administration in rodents?

For oral administration, this compound can be suspended in a vehicle such as a 2% carboxymethylcellulose solution. It is crucial to ensure a homogenous suspension for consistent dosing.

Q3: What is the primary mechanism of action of this compound in providing gastroprotection?

This compound exhibits a dual mechanism of action. It is a histamine (B1213489) H2 receptor antagonist, which inhibits gastric acid secretion.[4][5][6] Additionally, it possesses a unique gastroprotective effect mediated through the activation of capsaicin-sensitive afferent neurons.[1][7][8] This leads to increased gastric mucosal blood flow, mucus, and bicarbonate secretion, which enhances the mucosal defense barrier.[5][9]

Q4: Are there any known differences in the efficacy of this compound compared to other H2 receptor antagonists like famotidine (B1672045) or cimetidine (B194882) in rodent models?

Yes, several studies have highlighted the superior gastroprotective effects of this compound compared to other H2 receptor antagonists. For example, in a rat model of distention-induced gastric acid secretion, this compound showed an inhibitory effect that was not observed with famotidine or cimetidine at doses sufficient to block histamine-dependent acid secretion.[10] Furthermore, this compound, unlike famotidine, demonstrated a protective effect against 5-fluorouracil-induced intestinal mucositis in mice.[11] This difference is attributed to this compound's unique mechanism involving the activation of capsaicin-sensitive afferent neurons.[1][8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in experimental results Inconsistent dosing due to improper suspension of this compound.Ensure this compound is thoroughly and consistently suspended in the vehicle before each administration. Use a vortex mixer immediately before drawing each dose.
Differences in the gut microbiome of the animals.Consider co-housing animals or using animals from the same litter to minimize microbiome variability. Recent studies suggest this compound can modulate intestinal microbiota.[12]
Inconsistent induction of the disease model.Standardize all procedures for inducing the experimental model (e.g., timing and dose of inducing agent, fasting period).
This compound appears to be ineffective The chosen dose is too low for the specific model.Review the literature for doses used in similar models. Consider performing a dose-response study to determine the optimal effective dose for your experimental conditions.[1]
The mechanism of injury in the model is not mediated by pathways affected by this compound.This compound's protective effects are often linked to capsaicin-sensitive afferent neurons.[1][7] If the model of injury bypasses this mechanism, this compound may be less effective.
Issues with the formulation or stability of the this compound suspension.Prepare fresh suspensions regularly. Store the compound and suspensions according to the manufacturer's instructions.
Unexpected side effects or animal mortality The dose of this compound is too high.While rodent studies have used up to 30 mg/kg, it is crucial to monitor for any signs of toxicity. Consider reducing the dose or the frequency of administration.
Interaction with other administered substances.Carefully review the pharmacology of all substances being administered to the animals to check for potential interactions.

Quantitative Data Summary

Table 1: Summary of this compound Dosages in Rodent Models

Rodent Species Disease Model This compound Dosage Administration Route Key Findings Reference
RatMonochloramine-induced gastric lesions3-30 mg/kgOral (p.o.)Dose-dependent inhibition of lesion formation, significant at ≥10 mg/kg.[1]
RatDextran (B179266) sulfate (B86663) sodium (DSS)-induced colitisNot specified, but administered twice daily for 6 daysOral (p.o.)Dose-dependently reduced the severity of colitis.[7]
RatIndomethacin-induced small intestinal damage10 mg/kgOral (p.o.), twiceSignificantly reduced the severity of intestinal lesions.[2]
RatLoxoprofen-induced small intestinal lesions30 mg/kgOral (p.o.)Significantly prevented the ulcerogenic response.[3]
Mouse5-fluorouracil-induced intestinal mucositisNot specified, but administered twice daily for 6 daysOral (p.o.)Dose-dependently reduced the severity of intestinal mucositis.[11]
RatIndomethacin-induced gastric antral ulcers10 mg/kgOral (p.o.), twice daily for 2.5 daysSignificantly reduced the ulcer area.[13]
RatIndomethacin-induced small intestinal damageNot specified, administered for 10 daysOral (p.o.)Ameliorated intestinal damage, inflammation, and microbial dysbiosis.[12]

Experimental Protocols

Protocol 1: Evaluation of this compound in a Rat Model of Indomethacin-Induced Small Intestinal Damage

This protocol is based on methodologies described in the cited literature.[2]

  • Animals: Male Sprague-Dawley rats.

  • Induction of Intestinal Damage: Administer indomethacin (B1671933) (10 mg/kg, subcutaneous) to induce small intestinal lesions.

  • This compound Administration:

    • Prepare a suspension of this compound in a suitable vehicle (e.g., 2% carboxymethylcellulose).

    • Administer this compound (10 mg/kg, oral gavage) twice: 30 minutes before and 9 hours after the indomethacin injection.

  • Endpoint Measurement:

    • Euthanize the rats 24 hours after indomethacin administration.

    • Excise the small intestine and examine for mucosal lesions.

    • The extent of damage can be quantified by measuring the total area of the lesions.

Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_induction Disease Induction cluster_treatment Treatment cluster_endpoint Endpoint Analysis animal_model Rodent Model (e.g., Sprague-Dawley Rat) acclimatization Acclimatization Period animal_model->acclimatization inducing_agent Administer Inducing Agent (e.g., Indomethacin, DSS) acclimatization->inducing_agent control_group Vehicle Control Group inducing_agent->control_group lafutidine_group This compound Treatment Group (Varying Dosages) inducing_agent->lafutidine_group euthanasia Euthanasia & Tissue Collection control_group->euthanasia lafutidine_group->euthanasia analysis Macroscopic & Histological Analysis Biochemical Assays euthanasia->analysis lafutidine_moa cluster_main This compound's Dual Mechanism of Action cluster_h2 H2 Receptor Antagonism cluster_capsaicin Mucosal Protection This compound This compound h2_receptor Histamine H2 Receptor (Parietal Cells) This compound->h2_receptor Blocks sensory_neurons Capsaicin-Sensitive Afferent Neurons This compound->sensory_neurons Activates acid_secretion Decreased Gastric Acid Secretion h2_receptor->acid_secretion Leads to cgrp_no Release of CGRP & NO sensory_neurons->cgrp_no mucosal_defense Increased Mucosal Blood Flow Increased Mucus & Bicarbonate cgrp_no->mucosal_defense

References

Technical Support Center: Addressing Variability in Lafutidine Animal Model Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in animal model results when studying lafutidine (B194869).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from other H2 receptor antagonists?

A1: this compound is a second-generation histamine (B1213489) H2 receptor antagonist used for treating gastrointestinal disorders such as gastric and duodenal ulcers.[1] Unlike first-generation H2 receptor antagonists like cimetidine (B194882) and famotidine (B1672045), this compound has a multimodal mechanism of action.[1] In addition to blocking H2 receptors to suppress gastric acid secretion, it also exhibits gastroprotective effects by activating capsaicin-sensitive afferent neurons (CSANs).[2][3][4] This dual action can contribute to more robust mucosal protection.[5]

Q2: What are the primary mechanisms of action for this compound's gastroprotective effects?

A2: this compound's gastroprotective action is primarily mediated through two pathways:

  • Histamine H2 Receptor Antagonism: Like other drugs in its class, this compound blocks histamine H2 receptors on parietal cells in the stomach, which reduces the secretion of gastric acid.[6]

  • Activation of Capsaicin-Sensitive Afferent Neurons (CSANs): this compound enhances the activity of CSANs in the gastric mucosa.[3][4] This leads to the release of calcitonin gene-related peptide (CGRP), which in turn stimulates nitric oxide (NO) production.[1][3] This cascade increases gastric mucosal blood flow, enhances mucus and bicarbonate secretion, and ultimately strengthens the mucosal defense.[6][7]

Q3: Why am I seeing significant variability in my this compound animal study results?

A3: Variability in this compound animal studies can arise from several factors, including:

  • Animal-related factors: The species, strain, age, weight, and gut microbiome of the animals can influence drug metabolism and ulcer susceptibility.

  • Experimental protocol variations: Differences in the ulcer induction method, dosage and administration of this compound, and the timing of assessments can lead to different outcomes.

  • The health of capsaicin-sensitive afferent neurons: Since a key part of this compound's mechanism depends on these neurons, any compromise in their function in the animal model can significantly reduce the drug's efficacy.[2][6]

  • Pharmacokinetics: this compound's absorption and metabolism can vary, potentially affecting its bioavailability and efficacy.[8][9]

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected efficacy of this compound.

Q: My results with this compound are not consistent across experiments, or the protective effect is weaker than anticipated. What could be the cause?

A: This is a common issue that can be traced back to several factors. Here’s a step-by-step guide to troubleshoot the problem:

1. Review Your Dosing Regimen:

  • Is the dose optimal? this compound's protective effect is dose-dependent.[1][2][6] Ensure you are using a dose that has been shown to be effective in your specific animal model.

    • Suggestion: Perform a dose-response study to determine the optimal dose for your experimental conditions.

Animal Model Species This compound Dose Range Effect Reference
Indomethacin-induced antral ulcersRat1-10 mg/kg, p.o.Dose-dependent reduction in ulcer area.[1]
Monochloramine-induced gastric lesionsRat3-30 mg/kg, p.o.Significant inhibition at 10 mg/kg and above.[6]
Indomethacin-induced intestinal ulcersRat1-10 mg/kg, p.o.Significant protection at 3 mg/kg and above.[2]
HCl/ethanol-induced gastric lesionsRat & Mouse1-10 mg/kg, p.o.Dose-dependent protection.[10]

2. Verify the Integrity of Capsaicin-Sensitive Afferent Neurons (CSANs):

  • Are the CSANs in your animals healthy and functional? A significant portion of this compound's protective effect is dependent on the activation of these neurons.[2][3][4][6] If these neurons are compromised, this compound's efficacy will be greatly reduced.

    • Suggestion: Consider including a positive control that is known to act via CSANs, such as a low dose of capsaicin, to confirm the responsiveness of these neurons in your animal cohort.[2] The protective effect of this compound is almost completely abolished in animals with chemically ablated CSANs.[2]

3. Standardize Your Ulcer Induction Protocol:

  • Is your ulcer induction method consistent? Minor variations in the administration of ulcer-inducing agents (e.g., NSAIDs, ethanol) can lead to significant differences in ulcer severity, making it difficult to assess the protective effects of this compound.

    • Suggestion: Strictly adhere to a well-documented and validated ulcer induction protocol. Ensure consistency in factors such as the fasting period, the dose and administration route of the ulcerogen, and the time to sacrifice.

4. Consider Pharmacokinetic Factors:

  • Is the drug being properly absorbed? The vehicle used for administration and the presence of food can affect the absorption rate of this compound.[9][11]

    • Suggestion: Standardize the administration vehicle and the feeding schedule of your animals. In humans, food does not affect the degree of this compound absorption but can slow the rate of absorption.[9]

Issue 2: this compound does not appear more effective than older H2 receptor antagonists in my model.

Q: I am not observing a superior protective effect of this compound compared to famotidine or cimetidine. Is this expected?

A: This can occur in certain experimental models and may be due to the specific mechanisms at play.

1. Evaluate the Role of Mucosal Defense vs. Acid Suppression:

  • Does your model primarily rely on acid suppression? If the ulcer model is driven almost entirely by hyperacidity, the additional gastroprotective effects of this compound via CSANs may be less apparent. The superiority of this compound is often seen in models where mucosal defense mechanisms are crucial.

    • Suggestion: Use an ulcer model known to involve damage to the mucosal barrier, such as NSAID-induced or ethanol-induced ulcers, to better evaluate the cytoprotective properties of this compound. Studies have shown that unlike cimetidine and famotidine, this compound can protect against lesions induced by agents like monochloramine and loxoprofen, an effect dependent on CSANs.[6]

2. Consider the Specific Animal Model:

  • Is your animal model appropriate for differentiating these drugs? The unique benefits of this compound may be more prominent in specific models of gastrointestinal injury. For instance, this compound has shown protective effects in models of NSAID-induced small intestinal lesions and DSS-induced colitis, where other H2 receptor antagonists were not effective.[12]

Drug Indomethacin-Induced Intestinal Ulcers Monochloramine-Induced Gastric Lesions DSS-Induced Colitis
This compound ProtectiveProtectiveProtective
Cimetidine Not protectiveNot protectiveNot protective
Famotidine Not protectiveNot mentionedNot mentioned

Detailed Experimental Protocols

Protocol 1: Indomethacin-Induced Gastric Ulcer Model in Rats

This model is commonly used to screen for anti-ulcer drugs that protect against NSAID-induced gastric damage.

Materials:

  • Male Wistar or Sprague-Dawley rats (180-220 g)

  • Indomethacin (B1671933)

  • Vehicle for this compound (e.g., 0.5% carboxymethyl cellulose)

  • This compound

  • Saline solution

Procedure:

  • Fast the rats for 24 hours prior to the experiment, with free access to water.[13][14]

  • Administer this compound or vehicle orally (p.o.) by gavage.

  • 30-60 minutes after this compound/vehicle administration, induce ulcers by administering a single oral dose of indomethacin (e.g., 30 mg/kg).[13]

  • Deprive the animals of food and water for the next 4-6 hours.

  • Sacrifice the animals by cervical dislocation or CO2 asphyxiation.[14]

  • Immediately excise the stomach and open it along the greater curvature.

  • Gently rinse the stomach with saline to remove gastric contents.

  • Pin the stomach onto a flat surface and examine for ulcers in the glandular region.

  • Measure the ulcerated area (in mm²) for each stomach and calculate the ulcer index.

Protocol 2: HCl/Ethanol-Induced Gastric Lesion Model in Rats

This model assesses the cytoprotective activity of a compound against direct necrotizing agents.

Materials:

  • Male Sprague-Dawley rats (180-220 g)

  • HCl/ethanol (B145695) solution (e.g., 60% ethanol in 150 mM HCl)

  • Vehicle for this compound

  • This compound

  • Saline solution

Procedure:

  • Fast the rats for 18-24 hours before the experiment, with free access to water.[10]

  • Administer this compound or vehicle orally (p.o.).

  • 60 minutes after treatment, orally administer 1 mL of the HCl/ethanol solution to each rat.[10]

  • Sacrifice the animals 60 minutes after the administration of the damaging agent.

  • Excise, open, and rinse the stomach as described in the indomethacin model.

  • Assess the formation of hemorrhagic lesions in the glandular mucosa.

  • Calculate the ulcer index based on the area of the lesions.

Visualizations

Signaling Pathway of this compound

Caption: Dual mechanism of action of this compound.

Experimental Workflow for this compound Animal Study

Experimental_Workflow start Start acclimatization Animal Acclimatization (e.g., 1 week) start->acclimatization fasting Fasting Period (18-24 hours) acclimatization->fasting grouping Random Animal Grouping (Control, Vehicle, this compound) fasting->grouping treatment Drug Administration (this compound or Vehicle) grouping->treatment induction Ulcer Induction (e.g., Indomethacin) treatment->induction observation Observation Period (4-6 hours) induction->observation sacrifice Euthanasia and Stomach Excision observation->sacrifice analysis Ulcer Index Calculation & Statistical Analysis sacrifice->analysis end End analysis->end Troubleshooting_Tree Start Inconsistent this compound Efficacy Dose Is the dose optimal? Start->Dose CSAN Are CSANs functional? Dose->CSAN No Action_Dose Perform dose-response study. Dose->Action_Dose Yes Protocol Is the ulcer induction protocol standardized? CSAN->Protocol No Action_CSAN Use a positive control (e.g., capsaicin). Check animal health. CSAN->Action_CSAN Yes PK Are pharmacokinetic factors controlled? Protocol->PK No Action_Protocol Strictly adhere to a validated SOP. Ensure consistency. Protocol->Action_Protocol Yes Action_PK Standardize vehicle, fasting, and feeding schedule. PK->Action_PK Yes Review Review literature for model- specific considerations. PK->Review No

References

Lafutidine Spectrophotometric Assays: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Lafutidine Spectrophotometric Assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding interference in the spectrophotometric analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the typical wavelength maximum (λmax) for this compound in UV-Vis spectrophotometry?

A1: The reported λmax for this compound can vary slightly depending on the solvent used. Commonly reported values are around 279 nm in a mixture of methanol (B129727) and water, and 286 nm in 0.1 N HCl. It is crucial to determine the λmax under your specific experimental conditions.

Q2: Can common pharmaceutical excipients interfere with the spectrophotometric assay of this compound?

A2: While many studies report no significant interference from common excipients, it is a potential issue.[1] Excipients such as povidone may exhibit UV absorbance at or above 240 nm. The extent of interference depends on the specific formulation and the concentration of the excipients. A compatibility study with the drug and excipients is recommended during formulation development.[2][3][4]

Q3: What are the known degradation pathways for this compound that could lead to interfering products?

A3: this compound is susceptible to degradation under certain stress conditions. Forced degradation studies have shown that it degrades in alkaline, neutral, and photolytic conditions, while it is relatively stable in acidic conditions.[5] Degradation products formed under these conditions may have different UV absorbance characteristics and can interfere with the quantification of the parent drug.

Q4: How can I minimize or correct for potential interference?

A4: Several strategies can be employed. Proper sample preparation, such as filtration, can remove insoluble excipients. For soluble interferences with overlapping spectra, using a placebo solution as a blank can help to subtract the excipient's absorbance. Advanced techniques like derivative spectrophotometry can also be highly effective in resolving overlapping spectral bands.[6][7][8]

Troubleshooting Guides

This section provides a structured approach to identifying and resolving common issues encountered during the spectrophotometric analysis of this compound.

Issue 1: Unexpected Peaks or High Background Absorbance

Possible Causes:

  • Contamination of the sample or cuvette.[9]

  • Interference from UV-absorbing excipients.

  • Presence of degradation products.

Troubleshooting Workflow:

start Start: Unexpected Peak or High Background check_purity 1. Check for Contamination - Clean cuvettes thoroughly. - Prepare fresh solvent and blank solution. - Re-run the blank. start->check_purity issue_persists1 Issue Persists? check_purity->issue_persists1 prepare_placebo 2. Prepare and Scan Placebo (Formulation without this compound) issue_persists1->prepare_placebo Yes end_resolved End: Issue Resolved issue_persists1->end_resolved No placebo_absorbs Does Placebo Absorb at λmax? prepare_placebo->placebo_absorbs use_placebo_blank 3. Use Placebo as Blank - Subtracts excipient absorbance. placebo_absorbs->use_placebo_blank Yes consider_degradation 4. Consider Degradation - Was the sample exposed to light, high pH, or heat? placebo_absorbs->consider_degradation No use_placebo_blank->end_resolved degradation_likely Degradation Likely? consider_degradation->degradation_likely derivative_spectro 5. Use Derivative Spectrophotometry - Resolves overlapping spectra. degradation_likely->derivative_spectro Yes end_unresolved End: Further Investigation Needed (e.g., HPLC) degradation_likely->end_unresolved No derivative_spectro->end_resolved

Caption: Troubleshooting workflow for unexpected peaks.

Issue 2: Inconsistent or Non-reproducible Absorbance Readings

Possible Causes:

  • Instrumental drift or instability.

  • Improper sample handling or dilution errors.

  • Sample concentration is too high or too low.

  • Cuvette is dirty, scratched, or not correctly positioned.[10]

Troubleshooting Workflow:

start Start: Inconsistent Readings check_instrument 1. Check Instrument - Allow for warm-up. - Perform self-calibration/diagnostics. start->check_instrument issue_persists1 Issue Persists? check_instrument->issue_persists1 check_cuvette 2. Inspect Cuvette - Clean and dry properly. - Check for scratches. - Ensure correct positioning. issue_persists1->check_cuvette Yes end_resolved End: Issue Resolved issue_persists1->end_resolved No issue_persists2 Issue Persists? check_cuvette->issue_persists2 check_sample_prep 3. Review Sample Preparation - Verify dilution calculations. - Use calibrated pipettes. - Ensure complete dissolution. issue_persists2->check_sample_prep Yes issue_persists2->end_resolved No issue_persists3 Issue Persists? check_sample_prep->issue_persists3 check_concentration 4. Check Concentration - Absorbance should be within linear range (typically 0.1-1.0). - Adjust concentration if necessary. issue_persists3->check_concentration Yes issue_persists3->end_resolved No check_concentration->end_resolved end_unresolved End: Consult Instrument Manual or Specialist check_concentration->end_unresolved If still unresolved

Caption: Troubleshooting workflow for inconsistent readings.

Data Presentation

The following tables summarize key parameters for this compound spectrophotometric analysis and potential interferents.

Table 1: Reported Spectrophotometric Methods for this compound

ParameterMethod 1Method 2Method 3
Solvent Methanol:Water (1:1)0.1 N HClPhosphate Buffer (pH 6.8)
λmax (nm) 279286286
Linearity Range (µg/mL) 10-505-505-30
Correlation Coefficient (r²) 0.9990.99950.998
Reference [11]

Table 2: Potential Interferences in this compound Assays

Type of InterferencePotential SourceRecommended Action
Excipients Povidone, Lactose, Microcrystalline Cellulose, Magnesium Stearate[2][3][12]Analyze a placebo formulation. Use the placebo as a blank for sample analysis.
Degradation Products Formed under alkaline, neutral, or photolytic conditions[5]Protect samples from light and high pH. Use a stability-indicating method like HPLC or derivative spectrophotometry.
Co-formulated Drugs e.g., Domperidone[1]Use a simultaneous equation method or derivative spectrophotometry to quantify both drugs.

Experimental Protocols

Protocol 1: Standard UV Spectrophotometric Assay of this compound

Objective: To determine the concentration of this compound in a bulk or pharmaceutical formulation.

Instrumentation:

  • Shimadzu 1800 double beam UV/Visible Spectrophotometer or equivalent.

  • 1 cm matched quartz cuvettes.

  • Analytical balance.

Reagents and Materials:

  • This compound reference standard.

  • Methanol (AR grade).

  • Distilled water.

  • 0.1 N Hydrochloric acid.

Procedure:

  • Preparation of Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask.

    • Dissolve in a suitable solvent (e.g., 50 mL of methanol) and make up the volume with the same solvent or as specified in the method (e.g., 0.1 N HCl).

  • Preparation of Working Standard Solutions:

    • From the stock solution, prepare a series of dilutions (e.g., 5, 10, 15, 20, 25 µg/mL) using the chosen solvent as the diluent.

  • Preparation of Sample Solution:

    • For tablets, weigh and powder 20 tablets.

    • Accurately weigh a quantity of powder equivalent to 10 mg of this compound and transfer to a 100 mL volumetric flask.

    • Add about 70 mL of the solvent, sonicate for 15 minutes, and then make up the volume.

    • Filter the solution through a suitable filter paper.

    • Dilute the filtrate to obtain a final concentration within the Beer's law range.

  • Spectrophotometric Measurement:

    • Scan the highest concentration working standard solution from 400 nm to 200 nm against a solvent blank to determine the λmax.

    • Measure the absorbance of all standard and sample solutions at the determined λmax.

  • Data Analysis:

    • Plot a calibration curve of absorbance versus concentration for the standard solutions.

    • Determine the concentration of this compound in the sample solution from the calibration curve.

Protocol 2: Forced Degradation Study of this compound

Objective: To investigate the stability of this compound under stress conditions and identify potential degradation.

Procedure:

  • Acid Degradation: Reflux 1 mL of this compound stock solution (1000 µg/mL) with 1 mL of 0.5 N HCl for a specified period. Neutralize the solution and dilute to a suitable concentration for analysis.

  • Alkali Degradation: Reflux 1 mL of this compound stock solution with 1 mL of 0.1 N NaOH. Neutralize and dilute for analysis.

  • Oxidative Degradation: Treat 1 mL of this compound stock solution with 1 mL of 30% hydrogen peroxide. Dilute for analysis after a specified time.

  • Photolytic Degradation: Expose the this compound solution to direct sunlight or a UV lamp for a defined duration and then analyze.

  • Analysis: Scan the stressed samples in the UV-Vis spectrophotometer and compare the spectra with that of an undegraded this compound standard. Note any changes in λmax or the appearance of new peaks.

Logical Relationship Diagram for Interference Mitigation:

Interference Interference Observed (Spectral Overlap) SourceID Identify Source of Interference Interference->SourceID Excipients Excipients SourceID->Excipients Degradants Degradation Products SourceID->Degradants Coformulants Co-formulated Drug SourceID->Coformulants Mitigation Select Mitigation Strategy Excipients->Mitigation Degradants->Mitigation Coformulants->Mitigation PlaceboBlank Placebo Blank Subtraction Mitigation->PlaceboBlank For Excipients DerivativeSpectro Derivative Spectrophotometry Mitigation->DerivativeSpectro For Excipients, Degradants, Co-formulants StabilityIndicating Stability-Indicating Method Mitigation->StabilityIndicating For Degradants SimultaneousEq Simultaneous Equation Method Mitigation->SimultaneousEq For Co-formulants

Caption: Strategies for mitigating spectral interference.

References

Technical Support Center: Enhancing the In Vitro Dissolution Rate of Lafutidine Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing the in vitro dissolution rate of Lafutidine formulations. This compound, a BCS Class II drug, presents significant challenges due to its poor aqueous solubility, which can limit its bioavailability. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your formulation development.

Troubleshooting Guide & FAQs

This section addresses common issues and questions that may arise during the formulation and dissolution testing of this compound.

Q1: My this compound formulation is showing poor dissolution. What are the primary strategies to enhance its dissolution rate?

A1: Several effective strategies can be employed to enhance the in vitro dissolution rate of this compound:

  • Solid Dispersions: This technique involves dispersing this compound in an amorphous form within a hydrophilic carrier. Methods like melt evaporation and hot-melt extrusion have been shown to be effective.[1][2][3] The choice of polymer is crucial for the stability and dissolution enhancement of the solid dispersion.[2][3]

  • Liquisolid Compacts: This novel approach involves converting a liquid medication (this compound dissolved in a non-volatile solvent) into a dry, non-adherent, free-flowing, and compressible powder by blending with selected carrier and coating materials.[1][4]

  • Nanosuspension: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area, leading to a higher dissolution velocity.[5]

  • Oro-dispersible Tablets (ODTs): Incorporating superdisintegrants like crospovidone, sodium starch glycolate, and croscarmellose sodium can lead to rapid disintegration of the tablet in the oral cavity, facilitating faster dissolution.[6]

  • Co-inclusion Complexes: Forming inclusion complexes with agents like urea (B33335) can improve the dissolution profile and content uniformity of this compound.[7]

Q2: I am developing a solid dispersion of this compound, but the dissolution enhancement is not satisfactory. What could be the problem?

A2: If your solid dispersion is not performing as expected, consider the following:

  • Polymer/Carrier Selection: The choice of polymer is critical. Hydrophilic polymers like Soluplus®, PEG 400, Lutrol F127, and Lutrol F68 have been shown to be effective for this compound solid dispersions.[2] The miscibility of the drug and polymer is key to forming a stable amorphous solid dispersion.[2][3]

  • Drug-to-Polymer Ratio: The ratio of this compound to the polymer can significantly impact the dissolution rate. An optimized ratio is necessary to ensure complete amorphization and prevent recrystallization.[2]

  • Preparation Method: The method used to prepare the solid dispersion (e.g., solvent evaporation, hot-melt extrusion) can affect the final product's characteristics. Hot-melt extrusion, for instance, can offer advantages in terms of solvent-free processing and potential for continuous manufacturing.[2]

  • Recrystallization: The amorphous drug in the solid dispersion may have a tendency to recrystallize over time, which would decrease the dissolution rate. The use of appropriate polymers and surfactants can inhibit recrystallization.[2][3]

Q3: When preparing liquisolid compacts, my powder blend has poor flowability. How can I improve this?

A3: Poor flowability in liquisolid compacts is a common issue. Here are some troubleshooting tips:

  • Carrier and Coating Material Ratio (R value): The ratio of the carrier (e.g., microcrystalline cellulose) to the coating material (e.g., silica) is a critical factor. A 3² full factorial design can be employed to optimize this ratio to improve flow properties, indicated by the angle of repose.[1]

  • Liquid Load Factor (Lf): Ensure that the liquid load factor is calculated correctly to avoid excessive liquid content, which can lead to a wet and poorly flowable powder.[1][4]

  • Excipient Selection: The choice of carrier and coating materials is important. Materials with a high specific surface area are generally preferred.

Q4: My oro-dispersible tablets (ODTs) are not disintegrating fast enough. What should I do?

A4: For ODTs, rapid disintegration is key. If you are facing issues, consider these points:

  • Superdisintegrant Type and Concentration: The type and concentration of the superdisintegrant are crucial. A combination of superdisintegrants (e.g., sodium starch glycolate, crospovidone, and croscarmellose sodium) can sometimes provide a synergistic effect and lead to faster disintegration compared to using a single superdisintegrant.[6]

  • Compression Force: The compression force used during tableting can affect the tablet's porosity and, consequently, its disintegration time. A lower compression force might be necessary, but it should be balanced to maintain adequate tablet hardness.

  • Diluent Selection: The choice of diluent, such as mannitol, can also influence the disintegration time and the overall mouthfeel of the tablet.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on enhancing this compound's dissolution rate.

Table 1: Comparison of Dissolution Enhancement Techniques

Formulation TechniqueKey ExcipientsDissolution ImprovementReference
Liquisolid Compacts PEG 600 (non-volatile solvent), Microcrystalline cellulose (B213188) (carrier), Aerosil 200 (coating)Optimized formulation showed >27.09% drug release in 5 minutes.[1]
Solid Dispersion (Hot-Melt Extrusion) Soluplus®, PEG 400, Lutrol F127, Lutrol F68Remarkably enhanced dissolution rate and solubility.[2]
Nanosuspension PVP-K90 (stabilizer), Tween 80, Tween 20 (surfactants)Enhanced dissolution profile with complete release within 10 minutes.[5]
Oro-dispersible Tablets Sodium starch glycolate, Crospovidone, Croscarmellose Sodium (superdisintegrants)Optimized formulation showed maximum drug release at all time intervals.[6]
Co-inclusion in Urea UreaSteep improvement in the dissolution profile of this compound.[7]

Table 2: Optimized Parameters for this compound Liquisolid Tablets

ParameterConstraint/ValueReference
Hardness3 to 5.5 kg/cm ²[1][4]
Angle of Repose25 to 30 degrees[1][4]
% Cumulative Drug Release at 5 min (Q5)> 27.09%[1][4]
Disintegration Time< 1.3 minutes[1][4]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for enhancing the in vitro dissolution of this compound.

Protocol 1: Preparation of this compound Liquisolid Tablets

Objective: To prepare this compound liquisolid tablets to enhance its dissolution rate.[1]

Materials:

  • This compound

  • Polyethylene Glycol (PEG) 600 (Non-volatile solvent)

  • Microcrystalline Cellulose (Carrier)

  • Aerosil 200 (Coating material)

  • Sodium Starch Glycolate (Superdisintegrant)

  • Magnesium Stearate (Lubricant)

  • Talc (Glidant)

Methodology:

  • Calculation of Liquid Load Factor (Lf): Determine the flowable liquid retention potential (Φ-value) of the carrier and coating materials. Calculate Lf using the formula: Lf = Φ + (1/R) * Φ, where R is the carrier to coating material ratio.

  • Preparation of the Liquid Medication: Dissolve this compound in PEG 600 to form a liquid medication.

  • Preparation of the Powder Blend:

    • Add the calculated amount of the carrier material to the liquid medication and blend.

    • Add the calculated amount of the coating material to the mixture and blend until a dry, non-adherent powder is obtained.

  • Addition of other Excipients: Add the superdisintegrant, lubricant, and glidant to the powder blend and mix thoroughly.

  • Compression: Compress the final powder blend into tablets using a suitable tablet press.

Protocol 2: In Vitro Dissolution Testing of this compound Formulations

Objective: To assess the in vitro dissolution rate of this compound from the prepared formulations.[8][9]

Apparatus: USP Dissolution Apparatus Type II (Paddle Method)[8][9]

Dissolution Medium:

Test Conditions:

  • Temperature: 37 ± 0.5°C[8][9]

  • Rotation Speed: 50 rpm[8][9]

Procedure:

  • Place one tablet in each dissolution vessel containing the dissolution medium.

  • Start the apparatus and withdraw samples (e.g., 5 ml) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes).

  • Replace the withdrawn volume with an equal amount of fresh dissolution medium to maintain a constant volume.

  • Filter the samples through a suitable filter (e.g., 0.45 µm).

  • Analyze the samples for this compound content using a validated analytical method, such as UV-Visible spectrophotometry at a specific wavelength (e.g., 240 nm in 0.1N HCl or 290 nm in pH 6.8 phosphate buffer).[8][9]

  • Calculate the cumulative percentage of drug released at each time point.

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships in the formulation and testing of this compound.

Experimental_Workflow_Liquisolid_Tablets cluster_prep Preparation Steps start Start calc_lf Calculate Liquid Load Factor (Lf) start->calc_lf prep_lm Prepare Liquid Medication (this compound in PEG 600) calc_lf->prep_lm blend_carrier Blend with Carrier (Microcrystalline Cellulose) prep_lm->blend_carrier blend_coating Blend with Coating (Aerosil 200) blend_carrier->blend_coating add_excipients Add Superdisintegrant, Lubricant, Glidant blend_coating->add_excipients compress Compress into Tablets add_excipients->compress end_prep Liquisolid Tablets compress->end_prep

Caption: Workflow for the preparation of this compound liquisolid tablets.

Dissolution_Testing_Workflow cluster_dissolution In Vitro Dissolution Testing start_diss Place Tablet in Dissolution Medium run_apparatus Run USP Apparatus II (37°C, 50 rpm) start_diss->run_apparatus sampling Withdraw Samples at Predetermined Intervals run_apparatus->sampling replace_medium Replace with Fresh Medium sampling->replace_medium filter_sample Filter Sample replace_medium->filter_sample analyze Analyze by UV-Vis Spectrophotometry filter_sample->analyze calculate Calculate Cumulative % Drug Release analyze->calculate end_diss Dissolution Profile calculate->end_diss Troubleshooting_Logic cluster_troubleshooting Troubleshooting Logic for Poor Dissolution cluster_sd_solutions Solid Dispersion Solutions cluster_lsc_solutions Liquisolid Compact Solutions cluster_odt_solutions ODT Solutions issue Issue: Poor this compound Dissolution strategy Chosen Strategy? issue->strategy sd Solid Dispersion strategy->sd Solid Dispersion lsc Liquisolid Compact strategy->lsc Liquisolid Compact odt ODT strategy->odt ODT sd_sol1 Optimize Polymer Selection sd->sd_sol1 sd_sol2 Adjust Drug:Polymer Ratio sd->sd_sol2 sd_sol3 Prevent Recrystallization sd->sd_sol3 lsc_sol1 Optimize Carrier:Coating Ratio (R value) lsc->lsc_sol1 lsc_sol2 Recalculate Liquid Load Factor (Lf) lsc->lsc_sol2 odt_sol1 Use Combination of Superdisintegrants odt->odt_sol1 odt_sol2 Optimize Compression Force odt->odt_sol2

References

Lafutidine Controlled-Release Formulation: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the challenges associated with the formulation of controlled-release lafutidine (B194869) dosage forms.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in developing a controlled-release formulation of this compound?

A1: The main challenges in formulating controlled-release this compound stem from its intrinsic properties. It has a short biological half-life of approximately 1.92 ± 0.94 hours, requiring frequent dosing for conventional immediate-release tablets.[1][2][3] Additionally, this compound is selectively absorbed from the upper gastrointestinal tract.[1][2][3] Its solubility is also pH-dependent, with higher solubility in acidic conditions, which poses a challenge for sustained release throughout the GI tract.[4]

Q2: Why is gastro-retentive drug delivery a focus for this compound?

A2: A gastro-retentive drug delivery system (GRDDS) is ideal for this compound because it can prolong the drug's residence time in the stomach and upper GI tract, where it is best absorbed.[1][3][5] This prolonged retention can lead to improved bioavailability and a reduced dosing frequency.[1][2][3] Common approaches include floating tablets and mucoadhesive systems that adhere to the gastric mucosa.[3][6]

Q3: What types of polymers are effective for this compound controlled-release formulations?

A3: Various polymers have been successfully used to control the release of this compound. Hydrophilic polymers like Hydroxypropyl Methylcellulose (HPMC) in different viscosity grades (K4M, K15M, K100M), xanthan gum, sodium alginate, and natural gums such as karaya gum, gum kondagogu, and gum olibanum have been shown to be effective in creating matrix-based controlled-release systems.[1][3][6][7][8][9] These polymers form a gel layer upon contact with gastric fluid, which controls the diffusion and release of the drug.

Q4: How does pH affect the solubility and stability of this compound?

A4: this compound's solubility is pH-dependent. It exhibits higher solubility in acidic environments, like the stomach (0.1 N HCl), and its solubility decreases as the pH increases.[4] This is a critical factor to consider when designing a controlled-release system intended to release the drug over an extended period in different regions of the GI tract. While detailed stability data is limited in the provided search results, it is a crucial parameter to evaluate during formulation development, especially in the presence of acidic or alkaline excipients.

Q5: What are the potential strategies to improve the bioavailability of this compound?

A5: The primary strategy to enhance this compound's bioavailability is to increase its residence time in the stomach, allowing for more complete absorption.[1][2][3] Gastro-retentive systems, such as floating tablets and mucoadhesive formulations, are effective for this purpose.[3][5][6] Additionally, enhancing its poor water solubility through techniques like the preparation of nanosuspensions or self-microemulsifying drug delivery systems (SMEDDS) can also improve its absorption and overall bioavailability.[10][11]

Troubleshooting Guide

This guide addresses common issues encountered during the development of controlled-release this compound formulations.

Problem: Dose Dumping and Rapid Initial Release

  • Question: My this compound floating tablets release a large amount of the drug in the first hour, leading to potential dose dumping. What could be the cause and how can I fix it?

  • Answer: A high initial burst release, or dose dumping, is a common issue in matrix tablets. It can be caused by a number of factors, including the rapid dissolution of the drug from the tablet surface, high drug solubility in the dissolution medium, and the use of a low-viscosity polymer that does not gel quickly enough. To mitigate this, consider increasing the concentration or viscosity grade of the release-controlling polymer (e.g., HPMC K100M instead of HPMC K4M).[9] You can also try incorporating a combination of polymers to create a stronger gel barrier.[12] Additionally, optimizing the granulation process to ensure uniform drug distribution within the granules can help control the initial release.

Problem: Incomplete Drug Release

  • Question: My this compound matrix tablets show incomplete drug release even after 12 hours of dissolution testing. What could be the reason?

  • Answer: Incomplete drug release is often due to the formation of a very strong and less permeable gel layer, especially with high-viscosity polymers or high polymer concentrations. The drug entrapped deep within the matrix may not be able to diffuse out within the testing period. To address this, you can try reducing the polymer concentration or using a lower viscosity grade.[6] Incorporating a channeling agent, such as microcrystalline cellulose, can also help create pores within the matrix, facilitating drug release.[9] It is also important to ensure that the dissolution medium and conditions are appropriate for this compound, considering its pH-dependent solubility.

Problem: Poor Floating Characteristics

  • Question: My this compound floating tablets have a long floating lag time and do not remain buoyant for the desired duration. How can I improve their floating properties?

  • Answer: The floating capability of a tablet depends on its density being lower than that of the gastric fluid. This is typically achieved by incorporating gas-generating agents like sodium bicarbonate and citric acid.[6][13] If you are experiencing poor floating, consider increasing the amount of the gas-generating agents. The concentration and type of polymer also play a role; a polymer that forms a quick and strong gel layer can trap the generated gas more effectively, aiding buoyancy.[9] Optimizing the tablet's hardness is also important, as a tablet that is too hard may not allow for sufficient water penetration to activate the gas-generating components, while a tablet that is too soft may disintegrate quickly.

Problem: Low Mucoadhesive Strength

  • Question: The mucoadhesive strength of my this compound tablets is insufficient. How can I enhance it?

  • Answer: The choice and concentration of the mucoadhesive polymer are critical for achieving adequate bioadhesion. Polymers like xanthan gum, sodium alginate, and carbopol are known for their excellent mucoadhesive properties.[1][3] Increasing the concentration of the mucoadhesive polymer can enhance the adhesive strength.[3] Also, ensure that the tablet surface allows for proper hydration, which is necessary for the polymer chains to entangle with the mucus. The texture of the tablet surface can also influence mucoadhesion.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC22H29N3O4S[14]
Molecular Weight431.5 g/mol [14]
Biological Half-life1.92 ± 0.94 h[1][2][3]
Solubility in DMSO≥21.58 mg/mL[15]
Aqueous SolubilitySparingly soluble, pH-dependent[4][16]

Table 2: Example of a this compound Controlled-Release Floating Tablet Formulation

IngredientRoleQuantity per Tablet (mg)
This compoundActive Pharmaceutical Ingredient50
HPMC K4MRelease-Controlling Polymer100
Sodium BicarbonateGas-Generating Agent30
Citric AcidGas-Generating Agent15
Microcrystalline CelluloseDiluent/Binder50
Magnesium StearateLubricant3
TalcGlidant2

Note: This is an exemplary formulation. The actual quantities may need to be optimized based on experimental results.

Table 3: Evaluation Parameters for Controlled-Release this compound Tablets

ParameterTypical Range/ValueReference
Hardness4.0 - 5.0 kg/cm ²[7]
Friability< 1%[7]
Floating Lag Time< 1 minute to < 15 minutes[7][9][13]
Total Floating Time> 10 to > 24 hours[3][6][9][13]
Mucoadhesion Time> 10 hours[3]
In-vitro Drug ReleaseControlled release over 12-24 hours[3][6][13]

Experimental Protocols

1. In-Vitro Dissolution Study for Floating Tablets

  • Apparatus: USP Dissolution Apparatus Type II (Paddle type).

  • Dissolution Medium: 900 mL of 0.1 N HCl (pH 1.2).

  • Temperature: 37 ± 0.5 °C.

  • Paddle Speed: 50 rpm.

  • Procedure:

    • Place one tablet in each dissolution vessel.

    • Withdraw 5 mL samples at predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 10, 12 hours).

    • Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.

    • Filter the samples and analyze the concentration of this compound using a validated UV-Vis spectrophotometric or HPLC method.

    • Calculate the cumulative percentage of drug released at each time point.

2. In-Vitro Buoyancy (Floating) Test

  • Apparatus: Beaker containing 0.1 N HCl (pH 1.2).

  • Temperature: 37 ± 0.5 °C.

  • Procedure:

    • Place a tablet in the beaker.

    • Measure the Floating Lag Time : the time taken for the tablet to rise to the surface of the medium.

    • Measure the Total Floating Time : the total duration for which the tablet remains buoyant.

3. In-Vitro Mucoadhesion Strength Test

  • Apparatus: A texture analyzer or a modified two-arm balance.

  • Substrate: Freshly excised goat or sheep gastric mucosa.

  • Procedure (using a texture analyzer):

    • Mount the gastric mucosa on a suitable holder.

    • Attach the tablet to the probe of the texture analyzer using a double-sided adhesive.

    • Bring the tablet into contact with the mucosal surface with a specified contact force for a defined period (e.g., 1 minute).

    • Withdraw the probe at a constant speed.

    • The force required to detach the tablet from the mucosa is recorded as the mucoadhesive strength.

Visualizations

Lafutidine_Troubleshooting_Workflow start Formulation Issue Identified issue_dosedumping Dose Dumping / High Burst Release start->issue_dosedumping issue_incomplete Incomplete Drug Release start->issue_incomplete issue_floating Poor Floating Properties start->issue_floating cause_dosedumping1 Low polymer viscosity/concentration issue_dosedumping->cause_dosedumping1 cause_dosedumping2 Rapid surface dissolution issue_dosedumping->cause_dosedumping2 cause_incomplete1 High polymer viscosity/concentration issue_incomplete->cause_incomplete1 cause_incomplete2 Poorly soluble drug form issue_incomplete->cause_incomplete2 cause_floating1 Insufficient gas generation issue_floating->cause_floating1 cause_floating2 Tablet density too high issue_floating->cause_floating2 solution_dosedumping Increase polymer viscosity/concentration Incorporate release modifiers cause_dosedumping1->solution_dosedumping cause_dosedumping2->solution_dosedumping solution_incomplete Decrease polymer concentration Add channeling agent (e.g., MCC) cause_incomplete1->solution_incomplete cause_incomplete2->solution_incomplete solution_floating Increase gas-generating agents Optimize tablet hardness and density cause_floating1->solution_floating cause_floating2->solution_floating

Caption: Troubleshooting workflow for this compound controlled-release formulations.

Lafutidine_MOA Histamine (B1213489) Histamine H2Receptor H2 Receptor (on Gastric Parietal Cells) Histamine->H2Receptor Binds to AdenylateCyclase Adenylate Cyclase Activation H2Receptor->AdenylateCyclase This compound This compound Block Blocks This compound->Block cAMP Increased cAMP AdenylateCyclase->cAMP ProtonPump Proton Pump (H+/K+ ATPase) Activation cAMP->ProtonPump AcidSecretion Gastric Acid Secretion ProtonPump->AcidSecretion Block->H2Receptor prevents histamine binding

Caption: Mechanism of action of this compound as an H2 receptor antagonist.

Formulation_Workflow Start Start: Define Target Product Profile Preformulation Preformulation Studies (Solubility, Stability, Excipient Compatibility) Start->Preformulation FormulationDev Formulation Development (Polymer & Excipient Selection) Preformulation->FormulationDev ProcessOpt Process Optimization (e.g., Granulation, Compression) FormulationDev->ProcessOpt Evaluation In-Vitro Evaluation (Dissolution, Floating/Mucoadhesion) ProcessOpt->Evaluation Evaluation->FormulationDev Reformulate if needed Stability Stability Studies Evaluation->Stability If successful Final Final Formulation Stability->Final

Caption: Experimental workflow for developing controlled-release this compound tablets.

References

Mitigating degradation of Lafutidine during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lafutidine (B194869) analysis. This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals mitigate the degradation of this compound during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that cause this compound degradation during sample preparation?

A1: this compound is susceptible to degradation under several conditions. The primary factors include exposure to acidic and alkaline environments, oxidizing agents, and light (photolysis).[1][2][3][4] It is more stable under neutral and dry heat conditions.[3][4]

Q2: I am observing unexpected peaks in my chromatogram when analyzing this compound. What could be the cause?

A2: Unexpected peaks are likely degradation products of this compound. Depending on the sample preparation and storage conditions, this compound can degrade into multiple products. For instance, acidic conditions can lead to the formation of specific degradation products (DPs IV, V, VII, and IX), while basic conditions produce others (DPs I, X, and XIII).[1][2] Oxidative stress also generates distinct degradants (DPs II, III, and VI).[1][2]

Q3: How can I minimize the degradation of this compound in my analytical solutions?

A3: To minimize degradation, it is recommended to prepare solutions in a neutral solvent system if possible and protect them from light. This compound solutions have been shown to be stable for up to 24 hours at room temperature (25°C) and under refrigeration (2 to 8°C) when prepared in a suitable mobile phase. Avoid prolonged exposure to acidic or basic conditions and high temperatures.

Q4: What are the recommended storage conditions for this compound stock solutions?

A4: this compound stock solutions should be stored in a cool, dark place. Refrigeration at 2 to 8°C is advisable. For longer-term storage, solid this compound should be stored at -20°C, where it is stable for at least four years.[5] Aqueous solutions are not recommended for storage for more than one day.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of this compound peak area over time in prepared samples. Degradation due to pH, light, or temperature.- Ensure the pH of the sample solvent is near neutral. - Prepare samples fresh and analyze them promptly. - Store samples in amber vials or protect them from light. - Keep samples in a cooled autosampler (e.g., 4°C) if analysis is not immediate.
Appearance of multiple unknown peaks. Forced degradation has occurred during sample processing or storage.- Review the sample preparation workflow to identify potential stress conditions (e.g., heating, exposure to strong acids/bases). - Use a validated stability-indicating method to separate and identify the degradation products.
Poor reproducibility of results. Inconsistent sample handling leading to variable degradation.- Standardize the sample preparation protocol, including solvent type, temperature, and exposure time to light and air. - Use an internal standard to correct for variability.
Volatile degradation product detected, especially in acidic conditions. A known volatile degradation product can form under acidic stress.[1][2]- If analyzing for this specific degradant, use Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS). - To avoid its formation, neutralize acidic samples as quickly as possible.

Quantitative Data on this compound Degradation

The following table summarizes the extent of this compound degradation under various stress conditions as reported in forced degradation studies.

Stress ConditionReagent/ParametersDurationTemperatureDegradation (%)Reference
Acidic Hydrolysis 0.1 M HCl2 hours70°C22.57%[6]
Alkaline Hydrolysis 0.1 M NaOH2 hours70°C32.18%[6]
Neutral Hydrolysis Water6 hours70°C4.00%[6]
Oxidative 3% H₂O₂-Room Temp-[2]
Thermal Solid State15 days50°C-[2]
Photolytic UV light---[2]

Note: The extent of degradation can vary based on the specific experimental setup.

Experimental Protocols

Protocol 1: Forced Degradation Study (Hydrolytic)

This protocol is adapted from established methods for studying the degradation of this compound under hydrolytic stress.[6]

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in methanol (B129727).[3]

  • Acidic Hydrolysis:

    • Mix 10 mL of the this compound stock solution with 10 mL of 0.1 M hydrochloric acid (HCl).

    • Heat the mixture at 70°C for 2 hours.

    • Withdraw samples at appropriate time intervals.

    • Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide (B78521) (NaOH) before analysis.

  • Alkaline Hydrolysis:

    • Mix 10 mL of the this compound stock solution with 10 mL of 0.1 M sodium hydroxide (NaOH).

    • Heat the mixture at 70°C for 2 hours.

    • Withdraw samples at appropriate time intervals.

    • Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid (HCl) before analysis.

  • Neutral Hydrolysis:

    • Mix 10 mL of the this compound stock solution with 10 mL of purified water.

    • Heat the mixture at 70°C for 6 hours.

    • Withdraw samples at appropriate time intervals.

  • Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method. Compare the results with a control sample (this compound in the mobile phase, not subjected to stress).[6]

Protocol 2: Stability-Indicating HPLC Method

This is an example of an HPLC method suitable for separating this compound from its degradation products.[3]

  • Column: Hypersil BDS C18 column (or equivalent).

  • Mobile Phase: A mixture of methanol and 0.05 M ammonium (B1175870) acetate (B1210297) buffer in a 45:55 (v/v) ratio.

  • Flow Rate: 1.8 mL/min.

  • Detection Wavelength: 273 nm.

  • Injection Volume: 20 µL.

  • Temperature: Ambient.

Visualizations

This compound Degradation Pathways

The following diagram illustrates the different degradation pathways of this compound under various stress conditions.

This compound Degradation Pathways cluster_acid Acidic Stress cluster_base Basic Stress cluster_oxidation Oxidative Stress cluster_photo Photolytic Stress This compound This compound DP_IV DP_IV This compound->DP_IV Acid DP_V DP_V This compound->DP_V Acid DP_VII DP_VII This compound->DP_VII Acid DP_IX DP_IX This compound->DP_IX Acid Volatile_DP Volatile_DP This compound->Volatile_DP Acid DP_I DP_I This compound->DP_I Base DP_X DP_X This compound->DP_X Base DP_XIII_base DP_XIII_base This compound->DP_XIII_base Base DP_II DP_II This compound->DP_II Oxidation DP_III DP_III This compound->DP_III Oxidation DP_VI DP_VI This compound->DP_VI Oxidation DP_VIII DP_VIII This compound->DP_VIII Photo DP_XI DP_XI This compound->DP_XI Photo DP_XII DP_XII This compound->DP_XII Photo DP_XIII_photo DP_XIII_photo This compound->DP_XIII_photo Photo

Caption: this compound degradation under different stress conditions.

Experimental Workflow for Forced Degradation Study

This diagram outlines the general workflow for conducting a forced degradation study of this compound.

Forced Degradation Experimental Workflow start Start prep_stock Prepare this compound Stock Solution start->prep_stock stress Apply Stress Conditions prep_stock->stress acid Acidic Hydrolysis stress->acid HCl base Alkaline Hydrolysis stress->base NaOH oxidation Oxidation stress->oxidation H2O2 photo Photolysis stress->photo Light thermal Thermal stress->thermal Heat neutralize Neutralize (if applicable) acid->neutralize base->neutralize analyze Analyze by Stability-Indicating Method (e.g., HPLC) oxidation->analyze photo->analyze thermal->analyze neutralize->analyze characterize Characterize Degradation Products (e.g., LC-MS) analyze->characterize end End characterize->end

Caption: Workflow for this compound forced degradation studies.

References

Lafutidine Experimental Protocols for Diverse Cell Lines: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Lafutidine in various cell line experiments. Given the limited availability of direct in-vitro cell line data for this compound, this guide offers foundational protocols and troubleshooting advice based on its known mechanisms and studies of similar H2 receptor antagonists.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a second-generation histamine (B1213489) H2 receptor antagonist.[1][2] Its primary mechanism is blocking the histamine H2 receptors on parietal cells, which inhibits gastric acid secretion.[1][2] Additionally, this compound exhibits gastroprotective effects by stimulating the production of mucin and bicarbonate, increasing gastric mucosal blood flow, and activating capsaicin-sensitive afferent neurons.[3][4][5][6][7][8]

Q2: Are there known direct effects of this compound on cancer cell lines?

A2: While this compound has been studied in the context of reducing gastrointestinal toxicity during chemotherapy for gastric cancer, direct cytotoxic or anti-proliferative effects on cancer cell lines are not well-documented in publicly available literature.[9] Some studies on other H2 receptor antagonists, like cimetidine (B194882) and ranitidine, have shown inhibition of proliferation and induction of apoptosis in colorectal cancer cell lines, sometimes independent of the H2 receptor.[1][10] One in vitro study indicated that this compound did not directly protect isolated gastric superficial epithelial cells from damage induced by ethanol (B145695) or ammonia.[5]

Q3: What is a recommended starting concentration range for this compound in cell culture experiments?

A3: Due to the lack of specific IC50 data for this compound in cell lines, it is recommended to perform a dose-response experiment starting from a wide range of concentrations. Based on in vivo and in vitro studies with other H2 antagonists, a starting range of 1 µM to 100 µM is suggested. Optimization for your specific cell line is crucial.

Q4: What solvent should be used to dissolve this compound for in vitro studies?

A4: this compound is soluble in DMSO. It is advisable to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Inconsistent or unexpected cell viability results 1. This compound precipitation in media: High concentrations of this compound might precipitate in the culture medium. 2. Variability in cell health: Differences in cell passage number, confluency, or overall health can affect the response to treatment. 3. Inaccurate drug concentration: Errors in dilution or degradation of the this compound stock solution.1. Visually inspect the medium for any precipitates after adding this compound. If precipitation occurs, consider using a lower concentration range or a different solubilization approach. 2. Use cells within a consistent passage number range and ensure they are in the exponential growth phase during the experiment. 3. Prepare fresh dilutions for each experiment and store the stock solution appropriately (aliquoted at -20°C or -80°C).
No observable effect on the target cell line 1. Cell line insensitivity: The chosen cell line may not express the target receptor or signaling pathway affected by this compound. 2. Insufficient incubation time or concentration: The duration of treatment or the concentration of this compound may be too low to elicit a response.1. Consider using a positive control (e.g., another H2 receptor antagonist with known in vitro effects) to validate the experimental setup. If possible, verify the expression of H2 receptors in your cell line. 2. Perform a time-course experiment (e.g., 24, 48, 72 hours) and a dose-response experiment with a wider concentration range.
High background in Western Blot analysis 1. Non-specific antibody binding: The primary or secondary antibody may be binding to other proteins in the lysate. 2. Insufficient blocking: The blocking step may not be adequate to prevent non-specific binding.1. Optimize the antibody concentrations and incubation times. Ensure the secondary antibody is appropriate for the primary antibody. 2. Increase the blocking time or try a different blocking agent (e.g., 5% BSA instead of non-fat milk).

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline and should be optimized for your specific cell line.

1. Cell Seeding:

  • Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well).

  • Incubate for 24 hours at 37°C, 5% CO2.

2. This compound Treatment:

  • Prepare serial dilutions of this compound in the complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.

  • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for 3-4 hours at 37°C until a purple precipitate is visible.

4. Formazan (B1609692) Solubilization:

  • Carefully remove the medium.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

5. Absorbance Measurement:

  • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation (Hypothetical Example):

Cell LineThis compound Concentration (µM)% Cell Viability (48h)
AGS 0 (Vehicle)100 ± 5.2
198.1 ± 4.5
1092.5 ± 3.8
5085.3 ± 6.1
10078.9 ± 5.5
NCI-N87 0 (Vehicle)100 ± 6.0
199.2 ± 5.1
1095.8 ± 4.2
5089.1 ± 5.8
10082.4 ± 6.3
Western Blot Analysis

This protocol provides a general framework for assessing changes in protein expression following this compound treatment.

1. Cell Lysis:

  • Seed cells in a 6-well plate and grow to 70-80% confluency.

  • Treat the cells with the desired concentrations of this compound for the chosen duration.

  • Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

2. Protein Quantification:

  • Centrifuge the lysates to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

3. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

4. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

5. Detection:

  • Detect the protein bands using an ECL substrate and an imaging system.

Visualizations

Lafutidine_Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis start Start cell_culture Cell Culture (e.g., AGS, NCI-N87) start->cell_culture seeding Seed Cells in Multi-well Plates cell_culture->seeding lafutidine_prep Prepare this compound Stock (in DMSO) treatment Treat with this compound (various concentrations and times) lafutidine_prep->treatment seeding->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay western_blot Western Blot Analysis treatment->western_blot data_analysis Analyze Data (e.g., IC50, Protein Expression) viability_assay->data_analysis western_blot->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: Workflow for in-vitro this compound experiments.

Lafutidine_Signaling_Pathway This compound This compound h2_receptor Histamine H2 Receptor This compound->h2_receptor Inhibition adenylyl_cyclase Adenylyl Cyclase h2_receptor->adenylyl_cyclase Activation camp cAMP adenylyl_cyclase->camp Increases pka Protein Kinase A (PKA) camp->pka Activates proton_pump H+/K+ ATPase (Proton Pump) pka->proton_pump Activates acid_secretion Gastric Acid Secretion proton_pump->acid_secretion Increases

Caption: this compound's primary signaling pathway.

Troubleshooting_Logic start Unexpected Experimental Result check_reagents Check Reagent Preparation and Storage start->check_reagents check_cells Evaluate Cell Health and Culture Conditions start->check_cells check_protocol Review Experimental Protocol start->check_protocol optimize_params Optimize Parameters (Concentration, Time) check_reagents->optimize_params check_cells->optimize_params check_protocol->optimize_params rerun_experiment Re-run Experiment optimize_params->rerun_experiment consistent_results Consistent Results? rerun_experiment->consistent_results consistent_results->start No end Proceed with Further Experiments consistent_results->end Yes

Caption: A logical approach to troubleshooting.

References

Lafutidine Administration in Preclinical Models: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on the administration of lafutidine (B194869) in preclinical models. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate successful and reproducible experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions that may arise during the preclinical administration of this compound.

Q1: What is the recommended vehicle for oral administration of this compound in rodents?

A: A commonly used and effective vehicle for oral administration of this compound in rats is a 0.5% carboxymethyl cellulose (B213188) (CMC) suspension.[1]

Q2: I am having trouble dissolving this compound. What are its solubility properties?

A: this compound is sparingly soluble in aqueous buffers. For preparing aqueous solutions, it is recommended to first dissolve this compound in an organic solvent like DMSO and then dilute it with the aqueous buffer of choice. For instance, a solubility of approximately 0.09 mg/mL can be achieved in a 1:10 solution of DMSO:PBS (pH 7.2). It is not recommended to store aqueous solutions for more than one day. This compound is more soluble in organic solvents like ethanol (B145695) (approx. 5 mg/mL) and DMSO (approx. 10 mg/mL).

Q3: Are there any known stability issues with this compound in a 0.5% CMC solution?

Q4: What are the common adverse effects of this compound observed in preclinical models?

A: The available preclinical studies do not report significant adverse effects at typical oral doses (e.g., 3-30 mg/kg in rats).[2] However, general side effects of H2-receptor antagonists can include gastrointestinal disturbances. In humans, common side effects of this compound include headache, dizziness, constipation, and diarrhea.[3] Researchers should always monitor animals for any signs of distress, changes in behavior, or local irritation at the injection site.

Q5: My animals seem stressed during oral gavage. How can I minimize this?

A: Proper restraint is crucial. Ensure the animal is held firmly without restricting its breathing. Align the head and body vertically with the esophagus to facilitate smooth passage of the gavage needle. Never force the needle; allow the animal to swallow. Using flexible plastic gavage needles or red rubber feeding tubes may cause less esophageal irritation than metal needles. Pre-coating the tip of the gavage needle with a sweet substance like sucrose (B13894) may also help reduce stress.

Q6: I am having difficulty with intravenous tail vein injections. What are some troubleshooting tips?

A: Vein visualization is key. Warm the animal's tail before the procedure by placing it under a heat lamp or in warm water (30-35°C) for 5-10 minutes to dilate the veins.[4][5] Use an appropriate needle size (27-30G for mice, 25-27G for rats).[4][5] Insert the needle parallel to the vein with the bevel up. If you are not in the vein, you will feel resistance and see a subcutaneous bleb form. If this happens, withdraw the needle and re-attempt at a more cranial location on the tail.

Q7: What is the correct site for an intraperitoneal (IP) injection in rodents?

A: The recommended site for IP injection is the lower right quadrant of the abdomen.[6][7] This location helps to avoid puncturing the cecum (which is typically on the left side) and the urinary bladder.

Quantitative Data

The following tables summarize available data on this compound administration. Please note that comprehensive pharmacokinetic data for preclinical models is limited in the publicly available literature.

Table 1: Recommended Dosages and Vehicles for this compound in Preclinical Models

SpeciesAdministration RouteDosage RangeVehicleReference
RatOral (gavage)3 - 30 mg/kg0.5% Carboxymethyl cellulose (CMC)[1][2]
RatIntraperitonealNot specifiedNot specified[8]
MouseOral (gavage)1 - 10 mg/kgNot specified[9]

Table 2: Pharmacokinetic Parameters of this compound (Human Data)

PopulationDose (Oral)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)t½ (h)Reference
Healthy Japanese Males10 mg133.901.84Not ReportedNot Reported[10]
Healthy Chinese Volunteers10 mg151.55 ± 54.491.60 ± 0.40Not ReportedNot Reported[10]
Healthy Indian Males10 mg265.15 ± 49.840.95 ± 0.241033.13 ± 298.741.92 ± 0.94[10]

Note: This table presents human pharmacokinetic data as a reference, due to the limited availability of such data for preclinical models in the search results.

Experimental Protocols

Below are detailed methodologies for common this compound administration techniques.

Protocol 1: Oral Gavage Administration in Rats

Materials:

  • This compound

  • 0.5% Carboxymethyl cellulose (CMC) solution

  • Syringe (appropriate volume for dosing)

  • Gavage needle (16-18 gauge, flexible plastic or stainless steel with a ball tip)

  • Animal scale

Procedure:

  • Animal Preparation: Weigh the rat to determine the correct dosing volume. The maximum recommended volume for oral gavage in rats is 10 mL/kg.[11]

  • Compound Preparation: Suspend the calculated amount of this compound in the 0.5% CMC vehicle. Ensure the suspension is homogenous by vortexing or stirring.

  • Restraint: Gently restrain the rat, holding it in an upright position. Ensure the head and body are aligned vertically to straighten the esophagus.

  • Gavage Needle Insertion: Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the distance to the stomach. Gently insert the needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth. The animal should swallow the needle as it is advanced down the esophagus. Do not force the needle. If you feel resistance, withdraw and reposition.

  • Administration: Once the needle is in place, administer the this compound suspension slowly over 2-3 seconds.

  • Withdrawal and Monitoring: Slowly withdraw the gavage needle. Return the animal to its cage and monitor for at least 10 minutes for any signs of respiratory distress or discomfort.

Protocol 2: Intravenous (Tail Vein) Injection in Mice

Materials:

  • This compound sterile solution

  • Syringe (e.g., 1 mL insulin (B600854) syringe)

  • Needle (27-30 gauge)

  • Mouse restrainer

  • Heat source (e.g., heat lamp)

  • 70% ethanol or isopropanol (B130326) wipes

  • Gauze

Procedure:

  • Animal Preparation: Place the mouse in a restrainer. Warm the tail using a heat source for 5-10 minutes to dilate the lateral tail veins.

  • Vein Visualization: Gently wipe the tail with an alcohol wipe to clean the area and improve visualization of the veins.

  • Needle Insertion: With the bevel facing up, insert the needle into one of the lateral tail veins at a shallow angle, parallel to the vein. A successful insertion should feel like the needle "slides" into the vein with little resistance.

  • Administration: Slowly inject the this compound solution. The maximum recommended bolus injection volume for mice is 5 mL/kg.[4] If the injection is successful, you will see the vein blanch as the solution displaces the blood. If a bleb forms under the skin, the injection is subcutaneous. Stop, withdraw the needle, and re-attempt at a more proximal site.

  • Withdrawal and Hemostasis: After injection, slowly withdraw the needle and apply gentle pressure to the injection site with gauze to stop any bleeding.

  • Monitoring: Return the mouse to its cage and monitor for any adverse reactions.

Protocol 3: Intraperitoneal (IP) Injection in Rats

Materials:

  • This compound sterile solution

  • Syringe (appropriate volume for dosing)

  • Needle (23-25 gauge)

  • 70% ethanol or isopropanol wipes

Procedure:

  • Animal Preparation: Weigh the rat to determine the correct dosing volume. The maximum recommended volume for IP injection in rats is 10 mL/kg.[12]

  • Restraint: Manually restrain the rat with its head tilted slightly downward. This allows the abdominal organs to shift cranially, reducing the risk of puncture.

  • Site Identification: Locate the injection site in the lower right abdominal quadrant. Wipe the area with an alcohol swab.

  • Needle Insertion: Insert the needle, with the bevel facing up, at a 30-40 degree angle to the abdominal wall.

  • Aspiration: Gently pull back on the syringe plunger to ensure no fluid (urine or intestinal contents) or blood is aspirated. If anything is aspirated, withdraw the needle and re-inject with a fresh needle and syringe at a new site.

  • Administration: Inject the this compound solution smoothly.

  • Withdrawal and Monitoring: Withdraw the needle and return the animal to its cage. Monitor for any signs of pain or distress.

Visualizations

Signaling Pathway of this compound's Gastroprotective Effect

Lafutidine_Signaling_Pathway This compound This compound UnknownReceptor Unknown Receptor (Not TRPV1) This compound->UnknownReceptor Binds/Activates CSAN Capsaicin-Sensitive Afferent Neuron CGRP_Release CGRP Release CSAN->CGRP_Release Stimulates UnknownReceptor->CSAN Sensitizes CGRP_Receptor CGRP Receptor CGRP_Release->CGRP_Receptor Activates NO_Synthase Nitric Oxide Synthase (NOS) CGRP_Receptor->NO_Synthase Activates NO_Production Nitric Oxide (NO) Production NO_Synthase->NO_Production Mucosal_Protection Gastric Mucosal Protection: - Increased Mucosal Blood Flow - Increased Mucus Production NO_Production->Mucosal_Protection Leads to

Caption: this compound's gastroprotective signaling pathway.

Experimental Workflow for Oral Gavage in Rats

Oral_Gavage_Workflow start Start weigh 1. Weigh Rat start->weigh calculate 2. Calculate Dose Volume weigh->calculate prepare 3. Prepare this compound Suspension (0.5% CMC) calculate->prepare restrain 4. Restrain Rat (Upright Position) prepare->restrain insert 5. Insert Gavage Needle (No Force) restrain->insert administer 6. Administer Suspension insert->administer withdraw 7. Withdraw Needle administer->withdraw monitor 8. Monitor Animal withdraw->monitor end End monitor->end

Caption: Workflow for oral gavage administration in rats.

References

Validation & Comparative

Lafutidine vs. Famotidine: A Comparative Analysis for the Treatment of Reflux Esophagitis

Author: BenchChem Technical Support Team. Date: December 2025

In the management of reflux esophagitis, a condition characterized by inflammation of the esophagus due to acid reflux, histamine (B1213489) H2-receptor antagonists play a crucial role in suppressing gastric acid secretion.[1][2] This guide provides a detailed comparison of two such antagonists: lafutidine (B194869), a second-generation agent, and famotidine (B1672045), a widely used first-generation drug.[3] This analysis, tailored for researchers, scientists, and drug development professionals, delves into their comparative efficacy, mechanisms of action, and safety profiles, supported by data from clinical trials.

Efficacy in Healing Reflux Esophagitis

Clinical studies have demonstrated that this compound is an effective treatment for reflux esophagitis, with healing rates comparable and, in some aspects, superior to famotidine.

A multi-center, randomized, double-blind, non-inferiority phase III trial in Korea involving patients with erosive esophagitis found that after 8 weeks of treatment, the healing rate for patients receiving 20 mg of this compound was 70.14% (101 out of 144 patients).[4][5] In the same study, the healing rate for patients receiving 40 mg of famotidine was 63.45% (92 out of 145 patients).[4][5] The difference in healing rates between the two groups was 6.69%, establishing the non-inferiority of this compound to famotidine.[4][5]

Another double-blind controlled study in Japan with 584 patients suffering from mild reflux esophagitis (Grade A or B according to the Los Angeles classification) showed similar results after 8 weeks.[4][6] The this compound group (10 mg, twice daily) exhibited a healing rate of 71.0%, while the famotidine group (20 mg, twice daily) had a healing rate of 61.4%.[4][6] A similar trial with 494 patients also reported healing rates of 70.1% for this compound (10 mg, twice daily) and 63.5% for famotidine (20 mg, twice daily) after 8 weeks.[4]

In terms of symptom relief, this compound has shown superiority over famotidine. The Korean phase III trial noted a significantly better clinical improvement rate with this compound (53.73%) compared to famotidine (39.55%).[4][5]

The following table summarizes the endoscopic healing rates from various comparative studies:

StudyDrug & DosageTreatment DurationHealing RateSeverity of Esophagitis
Korean Phase III Trial[4][5]This compound 20 mg/day8 weeks70.14%Erosive
Famotidine 40 mg/day8 weeks63.45%Erosive
Japanese Double-Blind Trial[4][6]This compound 20 mg/day (10 mg twice daily)8 weeks71.0%Mild (Grade A or B)
Famotidine 40 mg/day (20 mg twice daily)8 weeks61.4%Mild (Grade A or B)
Multicenter Double-Blind Trial[4]This compound 20 mg/day (10 mg twice daily)8 weeks70.1%Not specified
Famotidine 40 mg/day (20 mg twice daily)8 weeks63.5%Not specified
Simon et al., 1993[7]Famotidine 40 mg twice daily12 weeks71%Moderate to Severe
Famotidine 20 mg twice daily12 weeks68%Moderate to Severe
Koelz et al., 1993[8]Famotidine 40 mg twice a day12 weeks76%Erosive or Ulcerative
Famotidine 20 mg twice a day12 weeks67%Erosive or Ulcerative

Mechanism of Action

Both this compound and famotidine are histamine H2-receptor antagonists, working by blocking the action of histamine on parietal cells in the stomach, which in turn reduces gastric acid secretion.[1][9][10][11][12] However, this compound, as a second-generation antagonist, exhibits a more complex mechanism of action that includes gastroprotective properties not associated with famotidine.[3][9][13]

This compound not only blocks H2 receptors but also activates the capsaicin-sensitive afferent neurons.[14] This activation leads to the release of calcitonin gene-related peptide (CGRP), which increases gastric mucosal blood flow and stimulates the production of mucus and bicarbonate, enhancing the protective barrier of the stomach lining.[9][13][14] Furthermore, this compound has been shown to inhibit the attachment of Helicobacter pylori to gastric cells and suppress neutrophil activation, thereby preventing inflammation-related injury.[13] Some studies suggest this compound can also inhibit distention-induced gastric acid secretion through a nitric oxide-mediated, H2 receptor-independent pathway.[15]

Famotidine's mechanism is primarily the competitive and selective inhibition of histamine H2 receptors, leading to a reduction in gastric acid production.[10][11][12]

G cluster_this compound This compound cluster_famotidine Famotidine This compound This compound h2_receptor_block_l H2 Receptor Blockade This compound->h2_receptor_block_l capsaicin_activation Capsaicin-Sensitive Afferent Neuron Activation This compound->capsaicin_activation acid_reduction_l Reduced Gastric Acid Secretion h2_receptor_block_l->acid_reduction_l cgrp_release CGRP Release capsaicin_activation->cgrp_release no_production Nitric Oxide Production capsaicin_activation->no_production mucus_bicarb Increased Mucus & Bicarbonate Production cgrp_release->mucus_bicarb gbf_increase Increased Gastric Mucosal Blood Flow cgrp_release->gbf_increase no_production->acid_reduction_l famotidine Famotidine h2_receptor_block_f H2 Receptor Blockade famotidine->h2_receptor_block_f acid_reduction_f Reduced Gastric Acid Secretion h2_receptor_block_f->acid_reduction_f

Caption: Signaling pathways of this compound and Famotidine.

Experimental Protocols

The clinical trials cited in this guide followed rigorous, well-defined protocols to ensure the validity and reliability of their findings.

A typical study design is a multi-center, randomized, double-blind, non-inferiority or comparative trial.[4][5][6][7][8]

Patient Population:

  • Inclusion Criteria: Adult patients with endoscopically confirmed erosive or mild to moderate reflux esophagitis (e.g., Grade A or B by the Los Angeles classification) were enrolled.[6][16]

  • Exclusion Criteria: Patients with severe esophagitis (Grade C or D), significant concomitant diseases, or those who had recently used medications that could interfere with the study's outcome were typically excluded.

Randomization and Blinding: Patients were randomly assigned to receive either this compound or famotidine.[5][6] In double-blind studies, neither the patients nor the investigators knew which treatment was being administered to minimize bias.[5][6]

Treatment Regimens:

  • This compound: Doses typically ranged from 10 mg twice daily to 20 mg once daily.[4][5][6]

  • Famotidine: Common dosages were 20 mg twice daily or 40 mg once or twice daily.[4][5][6][7][8]

  • Treatment Duration: The standard treatment period was 8 weeks, with some studies extending to 12 or 24 weeks for patients who were not fully healed.[4][5][6][7][8]

Endpoints and Assessments:

  • Primary Endpoint: The primary measure of efficacy was the complete healing of reflux esophagitis as confirmed by endoscopy at the end of the treatment period.[4][5]

  • Secondary Endpoints: These included improvement in clinical symptoms such as heartburn, assessment of safety and tolerability through monitoring of adverse events, and laboratory tests.[5][6]

G start Patient Screening (Endoscopically confirmed reflux esophagitis) inclusion Inclusion/Exclusion Criteria Met start->inclusion randomization Randomization inclusion->randomization lafutidine_arm This compound Treatment Group randomization->lafutidine_arm Arm 1 famotidine_arm Famotidine Treatment Group randomization->famotidine_arm Arm 2 treatment_period 8-Week Treatment Period lafutidine_arm->treatment_period famotidine_arm->treatment_period endoscopy_8wk End-of-Treatment Endoscopy (8 weeks) treatment_period->endoscopy_8wk symptom_safety_assessment Symptom & Safety Assessment treatment_period->symptom_safety_assessment healing_assessment Assessment of Esophagitis Healing endoscopy_8wk->healing_assessment healed Healed healing_assessment->healed Yes not_healed Not Healed healing_assessment->not_healed No data_analysis Data Analysis & Comparison healed->data_analysis not_healed->data_analysis symptom_safety_assessment->data_analysis

Caption: Workflow of a comparative clinical trial.

Safety and Tolerability

Both this compound and famotidine are generally well-tolerated.[3] The adverse events reported in clinical trials were typically mild and transient.

StudyThis compound Adverse Events (Incidence)Famotidine Adverse Events (Incidence)
Korean Phase III Trial[5]Not specified in detailNot specified in detail
Japanese Double-Blind Trial[6]Not specified in detailNot specified in detail

Common side effects associated with famotidine include headache, dizziness, constipation, and diarrhea.[11] While specific comparative data on the incidence of adverse events for this compound versus famotidine from the provided search results is limited, both are considered to have a favorable safety profile.

References

Comparative Efficacy of Lafutidine and Ranitidine on Gastric Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of lafutidine (B194869) and ranitidine (B14927), two histamine (B1213489) H2 receptor antagonists, in the suppression of gastric acid. The information presented is based on available experimental data from clinical and preclinical studies, offering a valuable resource for research and development in the field of gastroenterology and pharmacology.

Executive Summary

Both this compound and ranitidine are effective in reducing gastric acid secretion through the blockade of histamine H2 receptors on parietal cells. However, emerging evidence suggests that this compound possesses a unique, additional gastroprotective mechanism that distinguishes it from conventional H2 receptor antagonists like ranitidine. Clinical data indicates that this compound may offer comparable, and in some instances superior, efficacy in controlling intragastric pH and promoting ulcer healing. This guide will delve into the mechanistic differences, present comparative quantitative data, and provide detailed experimental protocols for key assessment methods.

Mechanism of Action

Ranitidine: Competitive Histamine H2 Receptor Antagonism

Ranitidine functions as a competitive and reversible inhibitor of the histamine H2 receptor located on the basolateral membrane of gastric parietal cells.[1][2] By blocking the binding of histamine, ranitidine effectively reduces the activation of the adenylate cyclase-cAMP-protein kinase A signaling cascade, ultimately leading to decreased secretion of gastric acid into the stomach lumen.[1]

This compound: Dual-Action Mechanism

This compound also acts as a potent histamine H2 receptor antagonist.[3] However, its pharmacological profile is distinguished by an additional gastroprotective effect mediated through the stimulation of capsaicin-sensitive afferent neurons.[4][5][6] This stimulation leads to the release of calcitonin gene-related peptide (CGRP) and subsequent production of nitric oxide (NO), which enhances gastric mucosal blood flow and mucus secretion, thereby fortifying the gastric mucosal barrier.[3][6] This dual action of acid suppression and mucosal protection suggests a broader therapeutic potential for this compound.

Signaling Pathway Diagrams

ranitidine_pathway Histamine Histamine H2R H2 Receptor Histamine->H2R Binds AC Adenylate Cyclase H2R->AC Activates Ranitidine Ranitidine Ranitidine->H2R Blocks cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Activates H_ion H+ ProtonPump->H_ion Secretes

Caption: Ranitidine's Mechanism of Action

lafutidine_pathway cluster_h2_blockade H2 Receptor Blockade cluster_gastroprotection Gastroprotection Histamine Histamine H2R H2 Receptor Histamine->H2R ProtonPump H+/K+ ATPase (Proton Pump) H2R->ProtonPump ↓ Activation Lafutidine_H2 This compound Lafutidine_H2->H2R H_ion H+ Secretion (Reduced) ProtonPump->H_ion Lafutidine_GP This compound CSAN Capsaicin-Sensitive Afferent Neurons Lafutidine_GP->CSAN Stimulates CGRP CGRP Release CSAN->CGRP NO_Synthase NO Synthase CGRP->NO_Synthase Activates NO Nitric Oxide (NO) NO_Synthase->NO Mucosal_Defense ↑ Mucosal Blood Flow ↑ Mucus Secretion NO->Mucosal_Defense

Caption: this compound's Dual Mechanism of Action

Comparative Efficacy Data

The following tables summarize quantitative data from comparative studies on this compound and ranitidine.

Table 1: Effect on Gastric pH and Volume

ParameterThis compoundRanitidineStudy Reference
Preoperative Gastric pH Significantly higherLower than this compound[7]
Preoperative Gastric Fluid Volume (mL) MinimizedHigher than this compound[7]
Median Intragastric pH (6h post-dose) Significantly higher at 2, 3, 4, 5, and 6hLower than this compound[8]

Table 2: Clinical Efficacy in Ulcer Healing

EndpointThis compoundRanitidineStudy Reference
Gastric Ulcer Healing Rate (12 weeks) 92.1% (35/38)94.7% (36/38)[9]
Rate of Flat-Type Ulcer Scars (Improved Healing Quality) 68.4% (26/38)42.1% (16/38)[9]
Gastric Ulcer Healing Rate (4 weeks) Not specified58%[10]
Gastric Ulcer Healing Rate (8 weeks) Not specified92%[10]
Gastric Ulcer Healing Rate (8 weeks) - another study Not specified90%[11]
Cumulative Gastric Ulcer Healing Rate (8 weeks) Not specified88%[12]

Experimental Protocols

24-Hour Intragastric pH Monitoring

This method is the standard for assessing the pharmacodynamic effect of antisecretory drugs.[13]

Objective: To continuously measure the acidity of the gastric contents over a 24-hour period to evaluate the efficacy of this compound versus ranitidine.

Methodology:

  • Subject Preparation: Subjects are required to fast overnight. Medications that could interfere with gastric acid secretion are discontinued (B1498344) for a specified period before the study (e.g., 10 days for proton pump inhibitors, 3 days for H2 receptor antagonists).[14]

  • Probe Insertion: A thin, flexible catheter with a pH electrode at its tip is inserted through the subject's nose and guided down the esophagus into the stomach.[15] The position of the probe is typically confirmed to be in the gastric body, away from the parietal cell mass.[13]

  • Data Recording: The electrode is connected to a portable data logger that records the intragastric pH at regular intervals (e.g., every 4-6 seconds) for 24 hours.[15]

  • Standardization: Subjects follow a standardized meal and activity schedule to ensure comparability between treatment periods.[13] They are also instructed to record meal times, posture changes, and any symptoms experienced in a diary.[14]

  • Drug Administration: The study is typically a randomized, crossover design where subjects receive single or multiple doses of this compound, ranitidine, or placebo with a washout period between each treatment phase.

  • Data Analysis: The primary endpoints often include the percentage of time the intragastric pH remains above 3 or 4, and the mean 24-hour intragastric pH.

Assessment of Gastric Ulcer Healing

Objective: To compare the rate and quality of gastric ulcer healing following treatment with this compound or ranitidine.

Methodology:

  • Patient Selection: Patients with endoscopically confirmed benign gastric ulcers are enrolled.

  • Treatment Protocol: Patients are randomized in a double-blind manner to receive either this compound (e.g., 10 mg twice daily) or ranitidine (e.g., 150 mg twice daily) for a predefined period (e.g., 8 or 12 weeks).[9][12]

  • Endoscopic Evaluation: Endoscopy is performed at baseline and at the end of the treatment period.[9]

    • Healing Assessment: Ulcer healing is defined as the complete disappearance of the ulcer crater. The healing rate is calculated as the percentage of patients with healed ulcers in each treatment group.

    • Quality of Healing: The quality of the ulcer scar can be assessed, for example, by classifying the scar as "flat-type" (indicative of better-quality healing) or "depressed/convergent-fold" type.[9] Dye-contrast endoscopy may be used to enhance visualization.[9]

  • Data Analysis: The ulcer healing rates and the proportions of different scar types are compared between the two treatment groups using appropriate statistical tests.

Experimental Workflow Diagram

experimental_workflow cluster_endpoints Primary & Secondary Endpoints Start Start Patient_Screening Patient Screening & Informed Consent Start->Patient_Screening Randomization Randomization Patient_Screening->Randomization Group_A Group A: This compound Treatment Randomization->Group_A Group_B Group B: Ranitidine Treatment Randomization->Group_B Treatment_Period Treatment Period (e.g., 8 weeks) Group_A->Treatment_Period Group_B->Treatment_Period Endpoint_Assessment Endpoint Assessment Treatment_Period->Endpoint_Assessment Data_Analysis Statistical Analysis Endpoint_Assessment->Data_Analysis pH_Monitoring 24-hr Intragastric pH Monitoring Endpoint_Assessment->pH_Monitoring Ulcer_Healing Endoscopic Assessment of Ulcer Healing Endpoint_Assessment->Ulcer_Healing Conclusion Conclusion Data_Analysis->Conclusion

Caption: Comparative Clinical Trial Workflow

Conclusion

This compound and ranitidine are both effective H2 receptor antagonists for the management of acid-related gastric disorders. While ranitidine's mechanism is confined to H2 receptor blockade, this compound offers a dual mechanism that includes gastroprotection through the stimulation of capsaicin-sensitive afferent neurons. This additional pathway may contribute to the observed high efficacy in some clinical settings and an improved quality of ulcer healing. Further head-to-head clinical trials with robust methodologies are warranted to fully elucidate the comparative clinical benefits of these two agents. The experimental protocols and data presented in this guide provide a framework for such future investigations.

References

A Comparative Guide: Lafutidine Versus Proton Pump Inhibitors for Dyspepsia Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of lafutidine (B194869), a second-generation H2 receptor antagonist, and proton pump inhibitors (PPIs), the current standard of care, for the treatment of dyspepsia. This document outlines their mechanisms of action, comparative efficacy based on clinical trial data, and provides detailed experimental protocols for key studies.

Mechanisms of Action

This compound and Proton Pump Inhibitors (PPIs) both work to reduce stomach acid, but through distinct molecular pathways.

This compound: This second-generation histamine (B1213489) H2 receptor antagonist exhibits a multimodal mechanism of action.[1] Primarily, it blocks the histamine H2 receptors on gastric parietal cells, which inhibits acid production.[2][3] Beyond this, this compound has gastroprotective properties, including enhancing the production of gastric mucus, which forms a protective barrier against acid.[2][3][4] It also increases gastric mucosal blood flow, aiding in the repair of the stomach lining, and may inhibit the attachment of Helicobacter pylori to gastric cells.[1][2] Some studies suggest it can inhibit gastric acid secretion through a nitric oxide-mediated, histamine-independent pathway as well.[5]

Proton Pump Inhibitors (PPIs): PPIs, such as omeprazole, pantoprazole, and lansoprazole, are prodrugs that require an acidic environment for activation.[6][7] Once activated, they irreversibly bind to and inactivate the H+/K+ ATPase (proton pump) on the secretory surface of gastric parietal cells.[6][8] This action blocks the final step in the pathway of gastric acid secretion.[8] This covalent binding results in a prolonged duration of acid suppression, as new proton pumps must be synthesized to resume acid secretion.[7]

Signaling Pathway Diagrams

Lafutidine_Mechanism cluster_ParietalCell Gastric Parietal Cell cluster_MucosalProtection Gastroprotective Effects Histamine Histamine H2R H2 Receptor Histamine->H2R Binds AC Adenylate Cyclase H2R->AC Activates This compound This compound This compound->H2R Blocks cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Activates H_ion H+ ProtonPump->H_ion Secretes Lumen Gastric Lumen H_ion->Lumen K_ion K+ Lafutidine_GP This compound Mucus Increased Mucus Production Lafutidine_GP->Mucus BloodFlow Increased Mucosal Blood Flow Lafutidine_GP->BloodFlow PPI_Mechanism cluster_ParietalCell Gastric Parietal Cell PPI_prodrug PPI (Prodrug) Acidic_Env Acidic Canaliculus PPI_prodrug->Acidic_Env Enters PPI_active Activated PPI (Sulfenamide) Acidic_Env->PPI_active Activates ProtonPump H+/K+ ATPase (Proton Pump) PPI_active->ProtonPump Irreversibly Inhibits H_ion H+ ProtonPump->H_ion Secretes Lumen Gastric Lumen H_ion->Lumen K_ion K+ Clinical_Trial_Workflow cluster_Screening Patient Recruitment cluster_Treatment Treatment Arms cluster_FollowUp Follow-Up & Assessment Screening Screening of Patients with Dyspepsia Symptoms Inclusion Inclusion Criteria Met? (e.g., GOS Score ≥ 4) Screening->Inclusion Exclusion Exclusion Criteria Met? (e.g., Alarm Features) Inclusion->Exclusion Yes Randomization Randomization Consent Informed Consent Exclusion->Consent No NotEligible Not Eligible Exclusion->NotEligible Yes Consent->Randomization LafutidineArm This compound (e.g., 10 mg/day) Randomization->LafutidineArm PPI_Arm PPI (e.g., Pantoprazole 40 mg/day) Randomization->PPI_Arm Week4 Week 4 Assessment (GOS, mFSSGERD, etc.) LafutidineArm->Week4 PPI_Arm->Week4 Week8 Week 8 Assessment (GOS, mFSSGERD, etc.) Week4->Week8 Analysis Data Analysis (Responder Rate, Symptom Resolution) Week8->Analysis Conclusion Conclusion Analysis->Conclusion

References

Lafutidine's Gastroprotective Shield: A Comparative Analysis of its Unique Mechanisms in Human Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the nuanced mechanisms of gastroprotective agents is paramount. Lafutidine, a second-generation H2 receptor antagonist, stands out with a dual-action approach that not only suppresses gastric acid but also actively fortifies the gastric mucosal defense. This guide provides a comprehensive comparison of this compound's gastroprotective mechanisms, validated in human studies, against other widely used acid-suppressing medications, supported by experimental data and detailed methodologies.

Executive Summary

This compound distinguishes itself from traditional H2 receptor antagonists and proton pump inhibitors (PPIs) through its unique ability to stimulate capsaicin-sensitive afferent neurons. This action triggers a cascade of protective effects, including the release of calcitonin gene-related peptide (CGRP) and the subsequent increase in nitric oxide (NO) production, leading to enhanced gastric mucosal blood flow and mucus secretion. Human clinical trials have demonstrated this compound's superior or comparable efficacy in ulcer healing and symptom relief when compared to famotidine (B1672045) and various PPIs, underscoring the clinical relevance of its distinct mechanism.

Comparative Data on Gastroprotective Efficacy

The following tables summarize quantitative data from human clinical studies, offering a direct comparison of this compound's performance against other gastroprotective agents.

ParameterThis compoundFamotidineStudy Details
Gastric Ulcer Healing Rate (12 weeks) 92.1% (35/38)94.7% (36/38)Randomized, multi-center controlled trial in 80 patients with gastric ulcer. This compound (10 mg, twice daily) vs. Famotidine (20 mg, twice daily).[1]
Quality of Ulcer Healing (Rate of flat-type ulcer scars) 68.4% (26/38)42.1% (16/38)Same study as above. A significantly higher rate of flat-type scars suggests better quality of healing with this compound (P = 0.021).[1]
Reflux Esophagitis Healing Rate (8 weeks) 70.14% (101/144)63.45% (92/145)Randomized, double-blind, non-inferiority Phase III trial. This compound (20 mg) vs. Famotidine (40 mg).[2]
Clinical Improvement in Reflux Esophagitis 53.73%39.55%Same study as above. This compound showed superior clinical improvement (P = 0.0200).[2]
ParameterThis compoundRabeprazoleStudy Details
Symptom Relief in Heartburn-Dominant Dyspepsia (4 weeks) 89.90%65.26%Randomized, multicentric trial in 194 patients. This compound (10 mg, once daily) vs. Rabeprazole (20 mg, once daily). Symptom relief was significantly higher with this compound (P < 0.01).[3][4]
Symptom Resolution in Heartburn-Dominant Dyspepsia (4 weeks) 70.71%25.26%Same study as above. Symptom resolution was significantly higher with this compound (P < 0.01).[3][4]
Gastritis Cure Rate (4 weeks) 100%95.24%Double-blind, randomized comparative study in 50 patients with gastritis. No significant difference.[5]
Peptic Ulcer Cure Rate (4 weeks) 72.0%79.16%Double-blind, randomized comparative study in 50 patients with peptic ulcer. No significant difference.[5]
ParameterThis compoundPlaceboStudy Details
Prevention of NSAID-induced Gastric Injury (Modified Lanza Score) 0.50 ± 0.772.19 ± 1.06Randomized, double-blinded, placebo-controlled crossover study in 16 healthy volunteers taking low-dose aspirin (B1665792). This compound significantly prevented gastric mucosal damage (P < 0.001).[6]
Prevention of NSAID-induced Gastric Injury (with Loxoprofen) 1.25 ± 1.373.00 ± 1.56Same study as above, with the addition of loxoprofen (B1209778). This compound significantly prevented gastric mucosal damage (P < 0.01).[6]
Gastric Mucus Mucin Content (Surface Layer) Three-fold increaseControlStudy in 14 patients scheduled for gastrectomy. 7 patients received this compound (20 mg/day) for 14 days.[7]

Signaling Pathways and Experimental Workflows

The unique gastroprotective mechanism of this compound involves a complex interplay of neuronal and molecular pathways. The following diagrams, generated using Graphviz, illustrate these processes and the workflows of key human studies.

Lafutidine_Mechanism cluster_stimulus Stimulus cluster_neuronal Neuronal Pathway cluster_molecular Molecular Pathway cluster_effects Gastroprotective Effects This compound This compound csan Capsaicin-Sensitive Afferent Neurons This compound->csan Activates cgrp CGRP Release csan->cgrp no_synthase NO Synthase Activation cgrp->no_synthase Stimulates no Nitric Oxide (NO) Production no_synthase->no blood_flow Increased Gastric Mucosal Blood Flow no->blood_flow mucus Increased Mucus Secretion no->mucus

This compound's core gastroprotective signaling pathway.

Experimental_Workflow cluster_recruitment Patient Recruitment cluster_randomization Randomization cluster_treatment Treatment Arms cluster_assessment Assessment patients Patients with Gastric Ulcer or Dyspepsia randomize Randomized Assignment patients->randomize This compound This compound randomize->this compound comparator Comparator Drug (e.g., Famotidine, Rabeprazole) randomize->comparator endoscopy Endoscopy (e.g., Ulcer Healing, Lanza Score) This compound->endoscopy symptoms Symptom Scores (e.g., GOS Scale) This compound->symptoms biopsy Gastric Biopsy (Mucus/Mucin Analysis) This compound->biopsy comparator->endoscopy comparator->symptoms

Generalized workflow for comparative clinical trials of this compound.

Logical_Comparison cluster_agents Gastroprotective Agents cluster_mechanisms Mechanisms of Action This compound This compound acid_suppression Gastric Acid Suppression This compound->acid_suppression mucosal_defense Enhanced Mucosal Defense (via CSAN/NO) This compound->mucosal_defense h2ra Traditional H2RAs (e.g., Famotidine) h2ra->acid_suppression h2ra->mucosal_defense Limited/No Effect ppi PPIs (e.g., Rabeprazole) ppi->acid_suppression ppi->mucosal_defense Limited/No Effect

Logical comparison of this compound's mechanisms versus other agents.

Detailed Experimental Protocols

While full, unabridged protocols from published human studies are often proprietary, this section outlines the methodologies for key experiments based on the available literature.

Assessment of Gastric Ulcer Healing and Quality
  • Study Design: A randomized, multi-center controlled trial was conducted with patients diagnosed with gastric ulcers.[1]

  • Participants: 80 patients were randomly assigned to two groups.

  • Intervention:

    • This compound group: 10 mg this compound administered orally, twice daily for 12 weeks.

    • Famotidine group: 20 mg Famotidine administered orally, twice daily for 12 weeks.

  • Primary Endpoint - Ulcer Healing Rate: Esophagogastroduodenoscopy was performed at the end of the 12-week treatment period to visually assess the complete healing of the ulcer crater.

  • Secondary Endpoint - Quality of Ulcer Healing: The quality of the ulcer scar was evaluated using dye-contrast endoscopy. Scars were classified, and the rate of "flat-type" scars, indicative of better mucosal regeneration, was determined.

Evaluation of Gastric Mucus Barrier
  • Study Design: A controlled study involving patients scheduled for gastrectomy.[7]

  • Participants: 14 patients were divided into two groups.

  • Intervention:

    • This compound group (n=7): 20 mg this compound administered orally per day for 14 days prior to surgery.

    • Control group (n=7): No medication.

  • Sample Collection: Gastric corpus mucosa samples were obtained during the gastrectomy.

  • Histological Analysis:

    • Tissue sections were fixed in Carnoy's solution.

    • The surface mucus gel layer was examined immunohistochemically to assess its structure and thickness.

  • Biochemical Analysis: The mucin content of both the surface and deep mucosal layers was measured to quantify the effect of this compound on mucus production.

Prevention of NSAID-Induced Gastric Injury
  • Study Design: A randomized, double-blinded, placebo-controlled, crossover study.[6]

  • Participants: 16 healthy, Helicobacter pylori-negative volunteers.

  • Intervention:

    • Phase 1: All participants received 81 mg of aspirin once daily for 14 days. For the last 7 days, 60 mg of loxoprofen was added three times daily.

    • During this 14-day period, participants received either 10 mg of this compound twice daily or a placebo.

    • After a 2-week washout period, the participants were crossed over to the other treatment arm.

  • Endpoint Assessment: Endoscopic findings of gastric mucosal damage were evaluated at the end of each treatment period according to the modified Lanza score , a grading system for NSAID-induced gastropathy.

Assessment of Capsaicin-Sensitive Afferent Neuron Activation
  • Study Design: A randomized, crossover study in healthy male volunteers.[8]

  • Participants: Six healthy male volunteers without H. pylori infection.

  • Intervention: Participants were orally administered 10 mg this compound, 20 mg Famotidine, or water (control) 30 minutes after a standard meal.

  • Endpoint Assessment:

    • Plasma CGRP and Somatostatin (B550006): Blood samples were collected at various time points, and plasma concentrations of CGRP and somatostatin were measured. A significant increase in these peptides after this compound administration indicates the activation of capsaicin-sensitive afferent neurons and subsequent neuroendocrine responses.[8]

    • Intragastric pH: Monitored to assess the acid-suppressing effects of the treatments.

The Role of the Cyclooxygenase (COX) Pathway

While the capsaicin-sensitive neuron-NO pathway is the hallmark of this compound's unique gastroprotective mechanism, the involvement of the cyclooxygenase (COX) pathway and prostaglandins (B1171923) (PGs) in humans is less directly elucidated in clinical trials. Animal studies have suggested that this compound's protective effects are independent of endogenous prostaglandin (B15479496) levels. For instance, in rats, the gastroprotective effect of this compound was not diminished by indomethacin, a potent COX inhibitor.[9] This suggests that this compound's mechanism does not rely on the stimulation of prostaglandin synthesis, which is a key protective mechanism of the gastric mucosa and a target of NSAID-induced damage. This further differentiates this compound from gastroprotective agents that may work by enhancing prostaglandin production.

Conclusion

This compound's multifaceted mechanism of action, combining potent H2 receptor antagonism with the unique activation of capsaicin-sensitive afferent neurons, offers a significant advantage in the management of acid-related disorders and the prevention of gastric mucosal injury. Human studies have consistently validated its efficacy, demonstrating comparable or superior outcomes in ulcer healing, symptom relief, and mucosal protection when compared to traditional H2 receptor antagonists and proton pump inhibitors. The ability of this compound to enhance the stomach's own defensive systems, particularly through the CGRP-NO pathway, marks a sophisticated approach to gastroprotection. For researchers and clinicians, this compound represents a compelling therapeutic option that addresses both the aggressive factors (acid) and the compromised defense mechanisms inherent in many upper gastrointestinal pathologies. Further human studies to delineate the full spectrum of its molecular interactions will continue to be of high interest to the scientific community.

References

Head-to-Head Clinical Trial of Lafutidine and Lansoprazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the clinical performance of Lafutidine (B194869), a second-generation H2 receptor antagonist, and Lansoprazole (B1674482), a proton pump inhibitor (PPI). The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their efficacy, safety, and mechanisms of action based on available clinical and preclinical data.

Efficacy in Gastrointestinal Disorders

A head-to-head randomized controlled trial by Takenaka et al. (2016) compared the efficacy of this compound and lansoprazole in Japanese patients with mild gastroesophageal reflux disease (GERD).[1] While both drugs significantly reduced the frequency and severity of heartburn after eight weeks of initial treatment, lansoprazole demonstrated superior efficacy, particularly during the maintenance phase.[1]

In the context of gastritis and peptic ulcer disease, a double-blind, randomized comparative study by Kumar et al. evaluated this compound against another PPI, rabeprazole (B1678785). The study found that this compound and rabeprazole were equally effective in the treatment of gastritis and peptic ulcers.[2] Notably, another study suggested that the ulcer cure rate and symptom response rate were similar between this compound and lansoprazole groups.[2]

Quantitative Efficacy Data

The following tables summarize the key efficacy data from comparative clinical trials.

Table 1: Efficacy of this compound vs. Lansoprazole in Mild GERD [1]

Efficacy EndpointThis compound (10 mg twice daily)Lansoprazole (30 mg once daily)p-value
Heartburn Severity (VAS Score) Significantly worse than lansoprazoleSuperior to this compound0.016
GSRS Score (Questions 2 & 3) Significantly worse than lansoprazoleSuperior to this compound0.0068
Patient Satisfaction Score (VAS) Significantly worse than lansoprazoleSuperior to this compound0.0048
Change in Heartburn Frequency No significant differenceNo significant difference0.26

VAS: Visual Analog Scale; GSRS: Gastrointestinal Symptom Rating Scale. Data from Takenaka R, et al. (2016).

Table 2: Efficacy of this compound vs. Rabeprazole (PPI) in Gastritis and Peptic Ulcer [2]

Efficacy EndpointThis compoundRabeprazole
Gastritis Cure Rate 100%95.24%
Peptic Ulcer Cure Rate 72.0%79.16%
H. pylori Eradication Rate 82.61%47.37%

Data from Kumar S, et al.

Safety and Tolerability

Experimental Protocols

Trial of this compound vs. Lansoprazole in Mild GERD (Takenaka et al., 2016)[1]
  • Study Design: A phase III, multicenter, randomized, controlled study.

  • Patient Population: 53 Japanese patients with symptoms of GERD and a diagnosis of grade A reflux esophagitis according to the Los Angeles classification.

  • Treatment Arms:

    • This compound: 10 mg twice daily for an initial 8 weeks, followed by a half-dose for 24 weeks of maintenance treatment.

    • Lansoprazole: 30 mg once daily for an initial 8 weeks, followed by a half-dose for 24 weeks of maintenance treatment.

  • Primary Endpoints: Frequency and severity of heartburn during initial and maintenance treatment.

  • Secondary Endpoints: Sum score of questions 2 and 3 in the Gastrointestinal Symptom Rating Scale (GSRS) and the patient satisfaction score.

Trial of this compound vs. Rabeprazole in Gastritis and Peptic Ulcer (Kumar et al.)[2]
  • Study Design: A double-blind, double-dummy, randomized, comparative study.

  • Patient Population: 100 Indian patients with endoscopically and histologically proven gastritis or peptic ulcer.

  • Treatment Duration: 4 weeks.

  • Primary Endpoint: Cure rate confirmed endoscopically.

  • Secondary Endpoints: Symptom response and Helicobacter pylori eradication.

Mechanisms of Action and Signaling Pathways

This compound and lansoprazole employ distinct mechanisms to suppress gastric acid secretion, with additional unique signaling pathways contributing to their therapeutic effects.

This compound: H2 Receptor Antagonism and Gastroprotection

This compound is a second-generation histamine (B1213489) H2 receptor antagonist.[3] Its primary mechanism involves blocking the histamine H2 receptors on parietal cells, thereby inhibiting gastric acid secretion.[3] Beyond this, this compound exhibits significant gastroprotective properties through a unique signaling pathway involving capsaicin-sensitive afferent nerves. This leads to the release of calcitonin gene-related peptide (CGRP) and subsequent production of nitric oxide (NO), which enhances gastric mucosal blood flow and mucus production.

Lansoprazole_Signaling_Pathway cluster_ParietalCell Parietal Cell cluster_MonocyticCell Monocytic Cell Lansoprazole Lansoprazole (activated form) Proton_Pump H+/K+ ATPase (Proton Pump) Lansoprazole->Proton_Pump Irreversibly Inhibits Acid_Secretion Gastric Acid Secretion Proton_Pump->Acid_Secretion Blocks Final Step Lansoprazole2 Lansoprazole NFkB_ERK_Pathway NF-κB & ERK Signaling Pathways Lansoprazole2->NFkB_ERK_Pathway Inhibits LPS_HpWE LPS / H. pylori Components TLR Toll-like Receptor LPS_HpWE->TLR TLR->NFkB_ERK_Pathway Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB_ERK_Pathway->Cytokines Suppresses Production Clinical_Trial_Workflow cluster_Screening Patient Recruitment cluster_Randomization Treatment Allocation cluster_Treatment Intervention cluster_FollowUp Data Collection cluster_Analysis Study Conclusion Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Randomization Randomization Informed_Consent->Randomization Lafutidine_Arm This compound Treatment Arm Randomization->Lafutidine_Arm Lansoprazole_Arm Lansoprazole Treatment Arm Randomization->Lansoprazole_Arm FollowUp_Visits Follow-up Visits (e.g., Weeks 4, 8, 24) Lafutidine_Arm->FollowUp_Visits Lansoprazole_Arm->FollowUp_Visits Efficacy_Assessment Efficacy Assessment (Endoscopy, Symptom Scores) FollowUp_Visits->Efficacy_Assessment Safety_Assessment Safety Assessment (Adverse Events, Labs) FollowUp_Visits->Safety_Assessment Data_Analysis Statistical Data Analysis Efficacy_Assessment->Data_Analysis Safety_Assessment->Data_Analysis Results_Reporting Results Reporting Data_Analysis->Results_Reporting

References

A Head-to-Head Battle in Gastritis Treatment: Lafutidine vs. Rabeprazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of gastritis treatment, the choice between various therapeutic agents is a critical one. This guide provides a comprehensive comparative study of two prominent drugs: Lafutidine (B194869), a second-generation H2 receptor antagonist, and Rabeprazole (B1678785), a proton pump inhibitor. We delve into their mechanisms of action, clinical efficacy, and the experimental frameworks used to evaluate them, presenting a clear, data-driven comparison to inform future research and development.

Executive Summary

Both this compound and Rabeprazole are effective in the management of gastritis, but they operate through distinct mechanisms, leading to differences in their clinical profiles. Clinical studies show comparable efficacy in gastritis and peptic ulcer cure rates.[1][2] However, some studies suggest this compound may offer superior symptom relief and higher Helicobacter pylori eradication rates.[1][3] This guide will explore the nuances of these differences, supported by experimental data and detailed protocols.

Data Presentation: Efficacy and Clinical Outcomes

The following tables summarize the quantitative data from comparative clinical trials of this compound and Rabeprazole in the treatment of gastritis and related conditions.

Table 1: Gastritis and Peptic Ulcer Cure Rates

StudyTreatment DurationThis compound Cure RateRabeprazole Cure RateSignificance
A Comparative Evaluation of this compound and Rabeprazole in the Treatment of Gastritis and Peptic Ulcer (Kumar S, et al., 2013)[1][2]4 weeks100% (Gastritis)95.24% (Gastritis)P > 0.05
A prospective randomized trial of this compound vs rabeprazole on post-ESD gastric ulcers (Ohya TR, et al., 2010)[2][4][5]4 weeks72.0% (Ulcer)79.16% (Ulcer)P > 0.05

Table 2: Symptom Relief and Resolution in Dyspepsia

StudySymptom Assessment MetricThis compound OutcomeRabeprazole OutcomeSignificance
This compound 10 mg versus Rabeprazole 20 mg in the Treatment of Patients with Heartburn-Dominant Uninvestigated Dyspepsia (Jain M, et al., 2013)[3]Symptom Relief (at 4 weeks)89.90%65.26%P < 0.01
Symptom Resolution (at 4 weeks)70.71%25.26%P < 0.01

Table 3: Helicobacter pylori Eradication Rates

StudyThis compound Eradication RateRabeprazole Eradication RateSignificance
A Comparative Evaluation of this compound and Rabeprazole in the Treatment of Gastritis and Peptic Ulcer (Kumar S, et al., 2013)[1][2]82.61%47.37%P = 0.023

Mechanisms of Action: A Tale of Two Pathways

This compound and Rabeprazole achieve their therapeutic effects through fundamentally different molecular pathways.

This compound: As a second-generation H2 receptor antagonist, this compound's primary mechanism is the blockade of histamine (B1213489) H2 receptors on gastric parietal cells. This action inhibits histamine-stimulated gastric acid secretion.[6][7] Beyond this, this compound exhibits a unique gastroprotective effect. It is understood to modulate the activity of capsaicin-sensitive afferent nerves, leading to an enhanced release of calcitonin gene-related peptide (CGRP) and nitric oxide (NO).[3][8][9] These mediators contribute to increased gastric mucosal blood flow and mucus production, bolstering the stomach's natural defenses.[6][10]

Rabeprazole: Rabeprazole is a proton pump inhibitor (PPI) that irreversibly blocks the H+/K+ ATPase (the proton pump) in gastric parietal cells.[11][12] This is the final step in the pathway of gastric acid secretion. By inhibiting the proton pump, rabeprazole profoundly suppresses gastric acid production.[11][12]

Visualizing the Pathways and Processes

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

cluster_this compound This compound Signaling Pathway This compound This compound H2R Histamine H2 Receptor (Parietal Cell) This compound->H2R Blocks CSAN Capsaicin-Sensitive Afferent Neurons This compound->CSAN Modulates Acid_Secretion Gastric Acid Secretion H2R->Acid_Secretion Stimulates CGRP_NO CGRP & NO Release CSAN->CGRP_NO Gastroprotection Gastroprotection (↑ Mucosal Blood Flow, ↑ Mucus) CGRP_NO->Gastroprotection

This compound's dual mechanism of action.

cluster_rabeprazole Rabeprazole Signaling Pathway Rabeprazole Rabeprazole (Prodrug) Active_Metabolite Sulfenamide (Active Form) Rabeprazole->Active_Metabolite Acid-catalyzed conversion Proton_Pump H+/K+ ATPase (Proton Pump) Active_Metabolite->Proton_Pump Irreversibly Inhibits Acid_Secretion Gastric Acid Secretion Proton_Pump->Acid_Secretion Final Step

Rabeprazole's proton pump inhibition pathway.

Experimental Protocols: A Closer Look at the Methodology

The clinical trials comparing this compound and Rabeprazole employed rigorous methodologies to ensure the validity of their findings. Below are detailed descriptions of the key experimental protocols.

Study Design and Patient Population
  • Design: The majority of comparative studies were designed as double-blind, double-dummy, randomized, and comparative trials.[1][2]

  • Patient Inclusion Criteria: Participants typically included adults with endoscopically and histologically confirmed gastritis or peptic ulcers.[1][2] Some studies focused on patients with heartburn-dominant uninvestigated dyspepsia with a moderate severity of symptoms (e.g., a score of ≥4 on a 7-point global overall symptom scale).[3]

  • Patient Exclusion Criteria: Common exclusion criteria included a history of gastric surgery, severe cardiopulmonary complications, and known allergic reactions to the study medications.[2][5]

Treatment Regimen
  • Dosage: this compound was typically administered at a dose of 10 mg once daily, while Rabeprazole was given at 20 mg once daily.[3]

  • Duration: The treatment period in most of these studies was 4 weeks.[1][2][3]

Efficacy Assessment
  • Endoscopic Evaluation: The cure rate of gastritis and peptic ulcers was confirmed endoscopically at the end of the treatment period.[1][2] Ulcer healing was often assessed by measuring the reduction in ulcer size and staging according to classifications like the Sakita-Miwa classification.[13]

  • Symptom Assessment: Symptom relief and resolution were evaluated using validated scales. For instance, a 7-point global overall symptom (GOS) scale was used to assess the severity of dyspepsia symptoms, and a 6-point Likert scale was used for the overall patient satisfaction survey.[14]

  • H. pylori Detection: The presence of H. pylori was determined using various methods, including the urea (B33335) breath test (UBT), stool antigen tests, and histological examination of gastric biopsy samples.[15][16][17] Eradication was typically confirmed by a negative UBT at the end of the study.[1]

cluster_workflow Experimental Workflow for Comparative Clinical Trial Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline_Assessment Baseline Assessment - Endoscopy & Biopsy - Symptom Scoring (GOS) - H. pylori Testing (UBT, etc.) Patient_Screening->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Treatment_this compound This compound Treatment (e.g., 10mg/day for 4 weeks) Randomization->Treatment_this compound Treatment_Rabeprazole Rabeprazole Treatment (e.g., 20mg/day for 4 weeks) Randomization->Treatment_Rabeprazole End_of_Treatment_Assessment End of Treatment Assessment (4 weeks) - Endoscopy - Symptom Scoring - H. pylori Testing Treatment_this compound->End_of_Treatment_Assessment Treatment_Rabeprazole->End_of_Treatment_Assessment Data_Analysis Data Analysis - Cure Rates - Symptom Relief - H. pylori Eradication End_of_Treatment_Assessment->Data_Analysis

A typical experimental workflow for these clinical trials.

Conclusion

This comparative guide highlights that both this compound and Rabeprazole are potent agents in the treatment of gastritis. While their efficacy in healing gastric mucosa is comparable, this compound's dual mechanism of action, combining acid suppression with gastroprotection, may offer advantages in symptom relief and H. pylori eradication. The detailed experimental protocols and visualized pathways provided herein offer a robust framework for researchers and drug development professionals to design and interpret future studies in this critical area of gastroenterology. The choice between these agents may ultimately depend on the specific clinical context and treatment goals.

References

Lafutidine: A Paradigm Shift Beyond First-Generation H2 Blockers in Acid Suppression and Mucosal Defense

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[CITY, STATE] – [Date] – In the landscape of acid-related gastrointestinal disorders, the evolution of histamine (B1213489) H2 receptor antagonists (H2RAs) has marked significant milestones. While first-generation H2 blockers like cimetidine (B194882), ranitidine (B14927), and famotidine (B1672045) revolutionized treatment by effectively reducing gastric acid, a newer agent, lafutidine (B194869), has demonstrated a superior and more comprehensive therapeutic profile. This guide offers an in-depth comparison of this compound and first-generation H2RAs, supported by experimental data, to elucidate its advanced mechanisms and clinical benefits for researchers, scientists, and drug development professionals.

Superior Efficacy and a Unique Dual-Action Mechanism

This compound distinguishes itself from its predecessors not only through more potent and sustained acid suppression but also by actively fortifying the gastric mucosal barrier—a feature largely absent in first-generation H2 blockers.[1] This dual functionality translates into enhanced healing of the gastrointestinal mucosa and more effective symptom relief.

Comparative Efficacy in Clinical Trials

Clinical studies have consistently highlighted this compound's superiority over famotidine, a potent first-generation H2 blocker, in the management of reflux esophagitis and gastric ulcers.

Table 1: Comparative Healing Rates in Reflux Esophagitis (8 weeks)

DrugDosageHealing RateSource
This compound20 mg/day70.14% (101/144)[2][3]
Famotidine40 mg/day63.45% (92/145)[2][3]
This compound20 mg/day71.0% (115/162)[4]
Famotidine40 mg/day61.4% (86/140)[4]

In a multi-center, randomized, double-blind, non-inferiority trial, this compound demonstrated a higher healing rate for reflux esophagitis compared to famotidine.[2][3] Furthermore, this compound was found to be superior in providing clinical improvement of symptoms.[2][3] Another large-scale, double-blind controlled study corroborated these findings, establishing this compound's non-inferiority to famotidine with a notable trend towards higher healing rates.[4]

Table 2: Quality of Gastric Ulcer Healing

DrugDosageRate of Flat-Type Ulcer ScarsSource
This compound20 mg/day (10 mg twice daily)68.4% (26/38)[5]
Famotidine40 mg/day (20 mg twice daily)42.1% (16/38)[5]

A randomized, controlled, multicenter trial revealed that while the overall ulcer healing rates were comparable between this compound and famotidine, this compound led to a significantly higher quality of ulcer healing, as evidenced by a greater proportion of flat-type ulcer scars, which is associated with a lower risk of relapse.[5]

While direct, large-scale clinical trials comparing this compound to ranitidine and cimetidine are less prevalent in recent literature, a study on preoperative gastric fluid properties found that a single morning dose of 20 mg this compound was more effective in reducing gastric fluid acidity and volume compared to ranitidine.[1][6] Given that famotidine is considered more potent than cimetidine and ranitidine, the demonstrated superiority of this compound over famotidine suggests a significant clinical advantage over all first-generation H2 blockers.[7]

The Differentiated Mechanism of Action: Beyond H2 Receptor Blockade

The primary mechanism of all H2 blockers involves the competitive inhibition of histamine at the H2 receptors on gastric parietal cells, leading to decreased acid secretion. However, this compound possesses a unique gastroprotective effect mediated by the activation of capsaicin-sensitive afferent neurons.[8][9][10][11]

This distinct pathway involves:

  • Stimulation of Calcitonin Gene-Related Peptide (CGRP) Release: this compound enhances the release of CGRP from capsaicin-sensitive afferent nerves.[10][11]

  • Increased Nitric Oxide (NO) Production: The released CGRP subsequently stimulates the production of nitric oxide (NO).[9]

  • Enhanced Mucosal Defense: Both CGRP and NO contribute to increased gastric mucosal blood flow and mucus secretion, strengthening the mucosal barrier and promoting tissue repair.[9][12]

This mechanism is independent of its H2 receptor blocking activity and provides a protective effect that first-generation H2 blockers lack.[1]

Lafutidine_Mechanism cluster_0 Standard H2 Blocker Pathway cluster_1 This compound's Unique Gastroprotective Pathway Histamine Histamine H2R H2 Receptor (Parietal Cell) Histamine->H2R AC Adenylate Cyclase H2R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates PP Proton Pump (H+/K+ ATPase) PKA->PP Activates Acid Gastric Acid Secretion PP->Acid Lafutidine_H2 This compound & First-Gen H2 Blockers Lafutidine_H2->H2R Blockade Lafutidine_GP This compound CSAN Capsaicin-Sensitive Afferent Neurons Lafutidine_GP->CSAN Activates CGRP CGRP Release CSAN->CGRP NO Nitric Oxide (NO) Production CGRP->NO GMBF Increased Gastric Mucosal Blood Flow NO->GMBF Mucus Increased Mucus Secretion NO->Mucus

Figure 1: this compound's Dual-Action Mechanism

Experimental Protocols

The findings presented are based on rigorous clinical and preclinical studies. Below are summaries of the methodologies employed in key comparative experiments.

Clinical Trial for Reflux Esophagitis
  • Study Design: A multi-center, randomized, double-blind, non-inferiority trial.[2][3]

  • Participants: Patients with endoscopically confirmed erosive esophagitis.

  • Intervention: Patients were randomly assigned to receive either this compound (20 mg/day) or famotidine (40 mg/day) for 8 weeks.[2][3]

  • Primary Endpoint: The complete healing rate of reflux esophagitis as assessed by endoscopy at 8 weeks.

  • Secondary Endpoint: Clinical improvement in symptoms of reflux esophagitis.

Reflux_Esophagitis_Trial Start Patients with Erosive Esophagitis Randomization Randomization Start->Randomization Lafutidine_Arm This compound (20 mg/day) Randomization->Lafutidine_Arm Famotidine_Arm Famotidine (40 mg/day) Randomization->Famotidine_Arm Treatment 8 Weeks of Treatment Lafutidine_Arm->Treatment Famotidine_Arm->Treatment Endpoint Endoscopic Assessment of Healing & Symptom Improvement Treatment->Endpoint

Figure 2: Reflux Esophagitis Clinical Trial Workflow
Preclinical Investigation of Gastroprotective Mechanism

  • Animal Model: Male Sprague-Dawley rats.

  • Induction of Gastric Lesions: Oral administration of HCl/ethanol to induce gastric mucosal injury.

  • Intervention: Rats were pre-treated with this compound (1-10 mg/kg, p.o.) or vehicle. In some groups, antagonists for CGRP or NO synthase, or chemical ablation of capsaicin-sensitive neurons were performed prior to this compound administration.

  • Outcome Measures: The extent of gastric lesions was assessed. The release of CGRP and NO was also measured.[8][10]

Gastroprotection_Experiment Start Sprague-Dawley Rats Pretreatment Pre-treatment Groups: - Vehicle - this compound - this compound + Antagonists/ Ablation Start->Pretreatment Induction Induction of Gastric Lesions (HCl/ethanol) Pretreatment->Induction Assessment Assessment of Gastric Lesions, CGRP, and NO levels Induction->Assessment

Figure 3: Gastroprotection Experimental Workflow

Conclusion

References

Unraveling Lafutidine's Unique Gastroprotective Mechanism: A Comparative Analysis Beyond H2 Receptor Blockade

Author: BenchChem Technical Support Team. Date: December 2025

Lafutidine (B194869), a second-generation histamine (B1213489) H2 receptor antagonist, distinguishes itself from traditional H2 blockers through a multifaceted gastroprotective mechanism that extends beyond simple acid suppression.[1][2] Extensive research demonstrates that this compound's therapeutic efficacy is intricately linked to the activation of capsaicin-sensitive afferent neurons (CSANs), a pathway not shared by its predecessors like cimetidine (B194882) and famotidine.[3][4][5] This guide provides a comprehensive comparison of this compound's action with other gastroprotective agents, supported by experimental data, to elucidate the pivotal, yet indirect, role of the capsaicin (B1668287) receptor pathway in its mode of action.

While this compound's gastroprotective effects are mediated through CSANs, it is crucial to note that it does not directly interact with the transient receptor potential vanilloid 1 (TRPV1), the capsaicin receptor.[6][7][8] Instead, evidence suggests this compound sensitizes these sensory nerves, leading to the release of key protective mediators like calcitonin gene-related peptide (CGRP) and nitric oxide (NO).[9][10][11]

Comparative Efficacy in Gastroprotection

This compound has consistently demonstrated superior gastroprotective effects compared to other H2 receptor antagonists. The following tables summarize key experimental findings that highlight these differences.

Table 1: Comparison of Gastroprotective Effects Against HCl/Ethanol-Induced Gastric Lesions in Rats

Treatment (10 mg/kg, p.o.)Lesion Index (mm²)Inhibition (%)Attenuation by Capsazepine (TRPV1 antagonist)Attenuation by Sensory Deafferentation
Control (HCl/Ethanol)85.4 ± 10.2-N/AN/A
This compound25.6 ± 5.170.0NoYes
Capsaicin21.3 ± 4.875.1YesYes
Cimetidine (100 mg/kg, p.o.)78.9 ± 9.57.6NoNo

Data synthesized from multiple studies.[3][6][12]

Table 2: Effect on Calcitonin Gene-Related Peptide (CGRP) Release in Rats

TreatmentBasal CGRP Release (pg/mg wet weight)Capsaicin-Stimulated CGRP Release (pg/mg wet weight)
Control0.054 ± 0.0040.256 ± 0.018 (with 3x10⁻⁷ M Capsaicin)
This compound (10⁻⁶ M)No significant change0.573 ± 0.041 (with 3x10⁻⁷ M Capsaicin)
FamotidineNo significant changeNo significant change

Data sourced from a study on isolated rat stomach.[9]

Elucidating the Signaling Pathway

The gastroprotective action of this compound, initiated by the sensitization of capsaicin-sensitive afferent neurons, triggers a cascade of downstream events culminating in mucosal protection. This pathway is distinct from the direct acid suppression mechanism of traditional H2 blockers.

Lafutidine_Pathway cluster_neuron Capsaicin-Sensitive Afferent Neuron cluster_mucosa Gastric Mucosa cluster_h2 Parietal Cell This compound This compound UnknownReceptor Unidentified Receptor This compound->UnknownReceptor Binds/Sensitizes CGRP_Release CGRP Release UnknownReceptor->CGRP_Release NO_Synthase NO Synthase Activation UnknownReceptor->NO_Synthase TRPV1 TRPV1 (Capsaicin Receptor) (Not directly activated by this compound) Vasodilation Vasodilation & Increased Blood Flow CGRP_Release->Vasodilation Mediates Mucus_Bicarb Increased Mucus & Bicarbonate Secretion CGRP_Release->Mucus_Bicarb Stimulates NO_Synthase->Vasodilation Produces NO, which mediates Protection Gastroprotection Vasodilation->Protection Mucus_Bicarb->Protection H2_Receptor H2 Receptor Acid_Secretion Gastric Acid Secretion H2_Receptor->Acid_Secretion Histamine stimulation Acid_Secretion->Protection Reduced acid contributes to Lafutidine_H2 This compound Lafutidine_H2->H2_Receptor Blocks

Caption: this compound's dual mechanism of action.

Experimental Methodologies

The following protocols are foundational to understanding the research that differentiates this compound's mechanism.

HCl/Ethanol-Induced Gastric Lesion Model in Rats

This model is widely used to assess the cytoprotective effects of various compounds.

Gastric_Lesion_Protocol Fasting 1. Fasting (18-24h) with free access to water Drug_Admin 2. Oral administration of: - Vehicle (Control) - this compound - Capsaicin - Cimetidine Fasting->Drug_Admin Lesion_Induction 3. Oral administration of HCl/Ethanol (B145695) solution (e.g., 60% ethanol in 150 mM HCl) Drug_Admin->Lesion_Induction 30 min prior Sacrifice 4. Euthanasia (1h post-lesion induction) Lesion_Induction->Sacrifice Stomach_Excision 5. Stomach removal and inflation with formalin Sacrifice->Stomach_Excision Lesion_Measurement 6. Measurement of lesion area (mm²) Stomach_Excision->Lesion_Measurement

References

A Comparative Analysis of the Mucosal Protective Effects of H2 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Histamine (B1213489) H2 receptor antagonists (H2RAs) have long been a cornerstone in the management of acid-peptic disorders. While their primary mechanism of action is the inhibition of gastric acid secretion, emerging evidence suggests that certain H2RAs possess additional mucosal protective properties that contribute to their therapeutic efficacy. This guide provides a comparative analysis of the mucosal protective effects of various H2RAs, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.

Comparative Efficacy of H2RAs on Mucosal Protection

The mucosal protective effects of H2RAs extend beyond simple acid suppression and involve a complex interplay of factors including mucus and bicarbonate secretion, mucosal blood flow, and interactions with sensory neurons. The following tables summarize the comparative performance of different H2RAs based on available quantitative data.

Table 1: Comparative Anti-ulcer Efficacy of H2RAs in Experimental Models

H2RAAnimal ModelUlcer Induction MethodDoseUlcer Inhibition (%) / ED50Reference
Famotidine (B1672045) RatDimaprit-inducedDose-dependentED50: Not specified, 2x more potent than ranitidine (B14927)[1]
RatCysteamine-induced duodenal ulcerDose-dependentED50: Not specified, 7x more potent than ranitidine[1]
Ranitidine RatShay ulcer100-200 mg/kgPotent inhibition[2]
RatIndomethacin-induced100-200 mg/kgPotent inhibition[2]
RatPhenylbutazone-induced100-200 mg/kgPotent inhibition[2]
RatDimaprit-inducedDose-dependentED50: 4.40 mg/kg[3]
RatCysteamine-induced duodenal ulcerDose-dependentED50: 150.00 mg/kg[3]
Cimetidine (B194882) RatIndomethacin-induced100-200 mg/kgInhibition noted[2]
RatPhenylbutazone-induced100-200 mg/kgInhibition noted[2]
RatDimaprit-inducedDose-dependentED50: 9.70 mg/kg[3]
Mifentidine (B1676585) RatDimaprit-inducedDose-dependentED50: 0.23 mg/kg[3]
RatCysteamine-induced duodenal ulcerDose-dependentED50: 4.48 mg/kg[3]
Lafutidine RatLoxoprofen-induced intestinal lesions30 mg/kgSignificant prevention[4]

Table 2: Comparative Effects of H2RAs on Gastric Mucus

H2RASpeciesMethodEffect on MucusReference
Famotidine HumanMucoprotective indexSignificant decrease[5]
RatMucin biosynthesis ([3H]glucosamine incorporation) & contentSignificant decrease in biosynthesis and content[6][7]
Ranitidine HumanMucoprotective indexNo significant change[5]
Roxatidine (B1205453) RatMucin biosynthesis ([3H]glucosamine incorporation) & contentMaintained mucin content, increased biosynthesis[6][7]
Cimetidine HumanMucoprotective indexDecrease (inferred from comparison with famotidine)[5]
RatNot specifiedNo significant effect on loxoprofen-induced lesions[4]
This compound RatAlcian blue stainingIncreased mucus secretion[4][8]

Signaling Pathways and Mechanisms of Action

The mucosal protective effects of H2RAs are mediated through various signaling pathways. The primary mechanism involves the blockade of the H2 receptor on parietal cells, leading to reduced gastric acid secretion. However, some H2RAs, like this compound, exhibit unique mechanisms involving sensory neurons.

H2 Receptor Signaling Pathway in Parietal Cells```dot

H2_Receptor_Signaling Histamine Histamine H2R H2R Histamine->H2R Binds to H2RA H2 Receptor Antagonist H2RA->H2R Blocks Lumen Gastric Lumen H_ion H_ion H_ion->Lumen

Mechanisms of Prostaglandin-Mediated Cytoprotection.
This compound's Unique Mechanism of Action

This compound, in addition to its H2 receptor antagonism, stimulates capsaicin-sensitive afferent neurons, leading to the release of calcitonin gene-related peptide (CGRP) and nitric oxide (NO), which contribute to its mucosal protective effects. [9]

Lafutidine_Mechanism cluster_Neuron Capsaicin-Sensitive Afferent Neuron cluster_Protection Mucosal Protection This compound This compound Neuron Neuron Activation This compound->Neuron Stimulates CGRP CGRP Release Neuron->CGRP NO NO Release Neuron->NO Mucus_Inc ↑ Mucus Secretion CGRP->Mucus_Inc BloodFlow_Inc ↑ Blood Flow NO->BloodFlow_Inc

This compound's Sensory Neuron-Mediated Mucosal Protection.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. The following are protocols for key experiments cited in the comparative analysis.

Experimental Workflow for Evaluating Anti-ulcer Activity

AntiUlcer_Workflow cluster_Evaluation Mucosal Evaluation Animal_Prep Animal Preparation (e.g., Wistar rats, fasted) Grouping Grouping (Control, Vehicle, H2RA groups) Animal_Prep->Grouping Drug_Admin Drug Administration (Oral gavage of H2RAs) Grouping->Drug_Admin Ulcer_Induction Ulcer Induction (e.g., Ethanol, NSAID administration) Drug_Admin->Ulcer_Induction Sacrifice Euthanasia and Stomach Excision Ulcer_Induction->Sacrifice Evaluation Evaluation of Gastric Mucosa Sacrifice->Evaluation Ulcer_Scoring Ulcer Index Scoring Evaluation->Ulcer_Scoring Histology Histopathological Examination Evaluation->Histology Biochemical Biochemical Assays Evaluation->Biochemical

Workflow for Assessing Anti-ulcer Activity of H2RAs.
Protocol for Quantification of Gastric Mucus

Objective: To quantify the amount of mucus in the gastric mucosa.

Method: Alcian Blue Dye Binding Method

  • Animal Preparation and Treatment: Fasted rats are treated with the respective H2RAs or vehicle control prior to the experiment.

  • Stomach Excision: Animals are euthanized, and the stomachs are removed and opened along the greater curvature.

  • Washing: The gastric mucosa is gently washed with saline to remove any food remnants.

  • Staining: The stomachs are immersed in a 0.1% Alcian blue solution in 0.16 M sucrose (B13894) solution buffered with 0.05 M sodium acetate (B1210297) (pH 5.8) for 2 hours.

  • Removal of Excess Dye: The stomachs are rinsed with 0.25 M sucrose solution to remove uncomplexed dye.

  • Dye Extraction: The dye complexed with gastric mucus is extracted by immersing the stomachs in a 0.5 M magnesium chloride solution for 2 hours.

  • Quantification: The optical density of the extracted dye solution is measured spectrophotometrically at a wavelength of 605 nm. The quantity of Alcian blue extracted per gram of glandular stomach tissue is calculated.

Protocol for Measurement of Gastric Mucosal Blood Flow

Objective: To measure the blood flow in the gastric mucosa.

Method: Hydrogen Gas Clearance Method

  • Animal Anesthesia and Preparation: Rats are anesthetized, and a laparotomy is performed to expose the stomach.

  • Electrode Placement: A needle-type hydrogen electrode is inserted into the gastric mucosa. A reference electrode is placed in the subcutaneous tissue.

  • Hydrogen Gas Inhalation: The animal inhales hydrogen gas (10%) for a short period.

  • Clearance Measurement: The inhalation is stopped, and the rate of decline in hydrogen concentration in the tissue is measured by the electrode.

  • Calculation of Blood Flow: The mucosal blood flow is calculated from the clearance curve of hydrogen gas using the Fick principle. The initial slope of the clearance curve is proportional to the blood flow.

Conclusion

The evidence presented in this guide indicates that while all H2RAs effectively suppress gastric acid, their effects on other mucosal protective mechanisms vary. Famotidine and cimetidine may have a negative impact on gastric mucus, whereas ranitidine appears to be neutral in this regard. [5]Second-generation H2RAs, such as roxatidine and this compound, demonstrate additional mucosal protective effects beyond their antisecretory actions. [6][9][10]this compound, in particular, exhibits a unique mechanism of action by stimulating capsaicin-sensitive afferent neurons, leading to enhanced mucus secretion and mucosal blood flow. [4][8][9] These findings have significant implications for the clinical application of H2RAs. For patients requiring not only acid suppression but also reinforcement of the mucosal barrier, H2RAs with demonstrated positive or neutral effects on mucus production and other protective factors may be more suitable. Further research is warranted to fully elucidate the clinical significance of these differential effects and to guide the optimal selection of H2RAs for specific patient populations. The detailed experimental protocols provided herein offer a framework for future comparative studies in this important area of gastroenterology research.

References

A Comparative Clinical Guide: Lafutidine vs. Pantoprazole in Acid-Related Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the clinical effectiveness of lafutidine (B194869), a second-generation histamine (B1213489) H2 receptor antagonist, and pantoprazole (B1678409), a proton pump inhibitor (PPI). The following sections detail their mechanisms of action, comparative clinical efficacy based on available trial data, and the experimental protocols employed in these studies.

Mechanisms of Action: A Tale of Two Pathways

This compound and pantoprazole employ distinct molecular mechanisms to achieve gastric acid suppression. While both are effective, their pathways offer different therapeutic nuances.

This compound: A Dual-Action H2 Receptor Antagonist

This compound's primary mechanism is the competitive blockade of histamine H2 receptors on gastric parietal cells, which inhibits histamine-stimulated gastric acid secretion.[1] Unlike first-generation H2 receptor antagonists, this compound exhibits a more potent and sustained action.[2]

Beyond its antisecretory effect, this compound possesses a unique gastroprotective mechanism.[3] This is primarily mediated through the activation of capsaicin-sensitive afferent nerves.[3] This activation leads to the release of calcitonin gene-related peptide (CGRP), which in turn increases gastric mucosal blood flow and stimulates the production of protective mucus and bicarbonate.[1][4] Furthermore, this compound's action has been linked to an increase in nitric oxide (NO) production, which also contributes to its gastroprotective effects.

lafutidine_mechanism cluster_parietal_cell Gastric Parietal Cell cluster_gastroprotection Gastroprotective Pathway Histamine Histamine H2_Receptor Histamine H2 Receptor Histamine->H2_Receptor Binds to Acid_Secretion Gastric Acid Secretion H2_Receptor->Acid_Secretion Stimulates Lafutidine_Block This compound (Antagonist) Lafutidine_Block->H2_Receptor Blocks Lafutidine_Stim This compound CSAN Capsaicin-Sensitive Afferent Nerves Lafutidine_Stim->CSAN Activates NO_Production Nitric Oxide (NO) Production Lafutidine_Stim->NO_Production Stimulates Mucosal_Defense Increased Mucosal Blood Flow & Mucus CSAN->Mucosal_Defense NO_Production->Mucosal_Defense

Figure 1: Dual mechanism of action of this compound.

Pantoprazole: Irreversible Inhibition of the Proton Pump

Pantoprazole is a proton pump inhibitor that covalently binds to the H+/K+ ATPase (proton pump) on the secretory surface of gastric parietal cells.[5] This binding irreversibly inhibits the final step in the pathway of gastric acid secretion, leading to a profound and long-lasting reduction in both basal and stimulated acid production.[5]

Recent studies have also suggested a secondary, non-canonical mechanism of action for pantoprazole involving the inhibition of Rho-associated coiled-coil containing protein kinase 2 (ROCK2).[6] This inhibition can lead to a decrease in gastroesophageal muscle tone, a factor that may be relevant in the context of gastroesophageal reflux disease (GERD).[6]

pantoprazole_mechanism cluster_acid_inhibition Primary Mechanism: Acid Inhibition cluster_secondary_pathway Secondary Mechanism: Muscle Tone Regulation Pantoprazole_PPI Pantoprazole (Activated form) Proton_Pump H+/K+ ATPase (Proton Pump) Pantoprazole_PPI->Proton_Pump Irreversibly Inhibits Acid_Secretion_PPI Gastric Acid Secretion Proton_Pump->Acid_Secretion_PPI Final Step Pantoprazole_ROCK Pantoprazole ROCK2 Rho-Kinase 2 (ROCK2) Pantoprazole_ROCK->ROCK2 Inhibits Muscle_Contraction Gastroesophageal Muscle Contraction ROCK2->Muscle_Contraction Promotes

Figure 2: Primary and secondary mechanisms of Pantoprazole.

Clinical Efficacy: A Head-to-Head Comparison

Direct comparative clinical trials between this compound and pantoprazole are limited, with the most robust data coming from studies on uninvestigated dyspepsia. Data from studies comparing this compound with other PPIs, such as lansoprazole (B1674482) and rabeprazole (B1678785), provide additional context for its clinical effectiveness.

Uninvestigated Dyspepsia

A prospective, open-label, randomized controlled trial by Mondal et al. directly compared the efficacy of this compound and pantoprazole in patients with uninvestigated dyspepsia.[2][7] The results indicated no clinically significant difference between the two drugs in providing symptom relief.[2][7]

Table 1: this compound vs. Pantoprazole in Uninvestigated Dyspepsia [2][7]

OutcomeThis compound (10 mg once daily)Pantoprazole (40 mg once daily)P-value
Symptom Response (GOS score ≤ 2) at 4 weeks 45.61%48.33%0.854
Symptom Resolution (GOS score ≤ 1) at 4 weeks 12.28%5.00%0.197
Symptom Response (GOS score ≤ 2) at 8 weeks 52.63%56.67%0.712
Symptom Resolution (GOS score ≤ 1) at 8 weeks 33.33%30.00%0.843

Gastroesophageal Reflux Disease (GERD)

While no direct head-to-head trials between this compound and pantoprazole for GERD were identified, a study comparing this compound to lansoprazole in mild GERD found that this compound was inferior in reducing the severity of heartburn.[8] Another study suggested that adding bedtime this compound to a twice-daily esomeprazole (B1671258) regimen significantly inhibited nocturnal acid breakthrough and improved sleep quality in GERD patients.[9]

Peptic Ulcer Disease

In a double-blind study comparing this compound with rabeprazole for gastritis and peptic ulcer, the cure rates for peptic ulcers were comparable between the two drugs after 4 weeks of treatment.[10] However, this compound demonstrated a significantly better H. pylori eradication rate.[10]

Table 2: this compound vs. Rabeprazole in Peptic Ulcer Disease [10]

OutcomeThis compoundRabeprazoleP-value
Ulcer Cure Rate (4 weeks) 72.00%79.16%Not Significant
H. pylori Eradication Rate 82.61%47.37%0.023

Experimental Protocols

The methodologies of the key clinical trials cited provide a framework for understanding the evidence presented.

Mondal et al. (2014): this compound vs. Pantoprazole in Uninvestigated Dyspepsia [2][7]

  • Study Design: A prospective, open-label, randomized, controlled trial.

  • Patient Population: Ambulatory adult patients with dyspepsia who had not undergone endoscopy, presenting with at least moderately severe symptoms (Global Overall Symptom (GOS) Scale score of ≥ 4). Patients with alarm features or significant comorbidities were excluded.

  • Intervention: Patients were randomized to receive either this compound 10 mg once daily or pantoprazole 40 mg once daily for 8 weeks.

  • Outcome Measures:

    • Primary: Proportion of subjects responding (GOS score ≤ 2) and showing symptom resolution (GOS score ≤ 1) at 4 and 8 weeks.

    • Secondary: Assessment of reflux, dysmotility, and pain scores using the Modified Frequency Scale for the Symptoms of Gastroesophageal Reflux Disease (mFSSGERD), and quality of life (QoL) using the SF-8 scale.

experimental_workflow Patient_Pool Adult Patients with Uninvestigated Dyspepsia (GOS ≥ 4) Exclusion Exclusion Criteria: - Alarm Features - Significant Comorbidity Patient_Pool->Exclusion Randomization Randomization Exclusion->Randomization Lafutidine_Arm This compound 10 mg once daily (n=57) Randomization->Lafutidine_Arm Pantoprazole_Arm Pantoprazole 40 mg once daily (n=60) Randomization->Pantoprazole_Arm Assessment_4w Assessment at 4 Weeks: - GOS Score - mFSSGERD - SF-8 (QoL) Lafutidine_Arm->Assessment_4w Pantoprazole_Arm->Assessment_4w Assessment_8w Assessment at 8 Weeks: - GOS Score - mFSSGERD - SF-8 (QoL) Assessment_4w->Assessment_8w

Figure 3: Workflow of the Mondal et al. clinical trial.

Conclusion

This compound and pantoprazole are both effective agents for managing acid-related disorders, albeit through different mechanisms of action. Clinical evidence suggests that for uninvestigated dyspepsia, their efficacy in symptom relief is comparable. Pantoprazole, as a PPI, offers more potent and sustained acid suppression, which is generally favored for the treatment of GERD and healing of peptic ulcers. However, this compound's unique dual-action mechanism, combining H2 receptor antagonism with gastroprotective effects, may offer advantages in specific clinical scenarios, such as improving the quality of ulcer healing and potentially in combination therapy for nocturnal acid breakthrough. The choice between these agents should be guided by the specific clinical indication, patient characteristics, and the desired therapeutic outcome. Further head-to-head clinical trials are warranted to delineate the comparative efficacy of this compound and pantoprazole across a broader spectrum of acid-related diseases.

References

Lafutidine: A Comprehensive Analysis of its Long-Lasting Acid Suppression and Comparative Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of Lafutidine's acid suppression effects with other prominent acid-reducing agents. The information is supported by experimental data from various clinical studies, offering a valuable resource for research and development in the field of gastroenterology.

Executive Summary

This compound (B194869), a second-generation histamine (B1213489) H2 receptor antagonist, demonstrates a potent and sustained inhibitory effect on gastric acid secretion.[1][2] Unlike first-generation H2 receptor antagonists, this compound's mechanism of action extends beyond simple H2 receptor blockade, incorporating gastroprotective effects that contribute to its clinical efficacy.[1][3][4] This guide will delve into the comparative performance of this compound against other H2 receptor antagonists and proton pump inhibitors (PPIs), supported by quantitative data from clinical trials.

Comparative Efficacy of this compound

Clinical studies have consistently shown this compound's robust and prolonged acid suppression, positioning it as a strong candidate for the management of acid-related disorders.

This compound vs. Proton Pump Inhibitors (PPIs)

While PPIs are generally considered the most potent inhibitors of gastric acid secretion, studies have revealed that this compound exhibits a more rapid onset of action.[5][6] This makes it a suitable option for on-demand relief of symptoms.

A crossover study involving 10 healthy, H. pylori-negative male volunteers compared the effects of a single oral dose of 10 mg this compound with 30 mg of the PPI lansoprazole (B1674482).[5] The results indicated that this compound led to a significantly more prompt increase in intragastric pH and stronger inhibition of gastric acid secretion within the initial 6 hours post-administration.[5]

Another randomized, two-way crossover study with 22 healthy, H. pylori-negative male volunteers compared a single oral dose of 10 mg this compound with 20 mg of the PPI rabeprazole (B1678785) in both fasting and postprandial states.[7] In both conditions, this compound sustained a higher intragastric pH for a longer duration than rabeprazole during the first 6 hours after treatment.[7]

However, in a study comparing the clinical efficacy of this compound (10 mg/day) with lansoprazole (15 mg/day) for mild gastroesophageal reflux disease (GERD) over an 8-week period, lansoprazole was found to be superior in reducing the severity of heartburn during both initial and maintenance treatment.[2][8]

A prospective, open-label, randomized, controlled trial comparing this compound (10 mg once daily) with the PPI pantoprazole (B1678409) (40 mg once daily) in patients with uninvestigated dyspepsia found no clinically worthwhile difference between the two drugs over an 8-week treatment period.[9][10] Both drugs were well-tolerated and demonstrated comparable effectiveness in alleviating dyspeptic symptoms.[9]

Table 1: this compound vs. PPIs - Intragastric pH Comparison [5][7]

Time After AdministrationMedian Intragastric pH (this compound 10 mg)Median Intragastric pH (Lansoprazole 30 mg)Percentage of Time pH > 4 (this compound 10 mg - Fasting)Percentage of Time pH > 4 (Rabeprazole 20 mg - Fasting)
2 hoursSignificantly HigherLowerSignificantly LongerShorter
3 hoursSignificantly HigherLowerSignificantly LongerShorter
4 hoursSignificantly HigherLowerSignificantly LongerShorter
5 hoursSignificantly HigherLowerSignificantly LongerShorter
6 hoursSignificantly HigherLowerSignificantly LongerShorter
This compound vs. Other H2 Receptor Antagonists

This compound has demonstrated superior or non-inferior efficacy compared to other H2 receptor antagonists, such as famotidine (B1672045).

A multi-center, randomized, double-blind, non-inferiority Phase III trial compared the efficacy of 20 mg this compound with 40 mg famotidine in patients with reflux esophagitis.[11][12] After 8 weeks of treatment, the complete healing rates were 70.14% for this compound and 63.45% for famotidine, establishing the non-inferiority of this compound.[11][12] Notably, this compound was superior to famotidine in terms of clinical improvement of symptoms (53.73% vs. 39.55%).[11][12]

Pharmacokinetic and pharmacodynamic comparisons have also highlighted differences. In a study comparing postprandial oral administration of 10 mg this compound and 20 mg famotidine, this compound showed a more rapid increase in plasma concentration.[13]

Table 2: this compound vs. Famotidine - Clinical Outcomes in Reflux Esophagitis [11][12]

Outcome (after 8 weeks)This compound (20 mg)Famotidine (40 mg)
Complete Healing Rate70.14%63.45%
Clinical Improvement Rate53.73%39.55%

Mechanism of Action: A Dual Approach

This compound's long-lasting effects are attributed to its unique dual mechanism of action.

  • H2 Receptor Antagonism : Like other drugs in its class, this compound competitively blocks histamine H2 receptors on gastric parietal cells, thereby inhibiting acid secretion.[1]

  • Gastroprotective Effects : this compound also exhibits gastroprotective properties that are independent of its acid-suppressing activity.[1][3][4] It activates capsaicin-sensitive afferent neurons, leading to the release of calcitonin gene-related peptide (CGRP).[3] CGRP, in turn, stimulates the production of gastric mucus and increases mucosal blood flow, enhancing the defensive mechanisms of the stomach lining.[1][3][9]

G cluster_0 Gastric Parietal Cell Histamine Histamine H2R H2 Receptor Histamine->H2R Binds AC Adenylyl Cyclase H2R->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates H_K_ATPase H+/K+ ATPase (Proton Pump) PKA->H_K_ATPase Phosphorylates (Activates) H_ion H+ H_K_ATPase->H_ion Secretes into Stomach Lumen Lafutidine_H2 This compound Lafutidine_H2->H2R Blocks caption Diagram 1: Histamine H2 Receptor Signaling Pathway and this compound's Action.

Caption: Gastric Acid Secretion Pathway via Histamine Stimulation.

G cluster_1 Sensory Afferent Neuron cluster_2 Gastric Mucosa This compound This compound Capsaicin_Receptor Capsaicin-Sensitive Receptor (TRPV1) This compound->Capsaicin_Receptor Activates CGRP_Release CGRP Release Capsaicin_Receptor->CGRP_Release Mucus_Production Increased Mucus Production CGRP_Release->Mucus_Production Stimulates Blood_Flow Increased Mucosal Blood Flow CGRP_Release->Blood_Flow Stimulates caption Diagram 2: this compound's Gastroprotective Mechanism. G Start Participant Recruitment (H. pylori-negative, healthy adults) Randomization Randomization Start->Randomization GroupA Group A: Administer this compound (e.g., 10 mg) Randomization->GroupA GroupB Group B: Administer Comparator Drug Randomization->GroupB pH_Monitoring Continuous Intragastric pH Monitoring (e.g., for 6 hours) GroupA->pH_Monitoring pH_Monitoring2 Continuous Intragastric pH Monitoring (e.g., for 6 hours) GroupB->pH_Monitoring Washout Washout Period (e.g., 7 days) pH_Monitoring->Washout Crossover Crossover of Treatments Washout->Crossover Crossover->GroupA Receives Comparator Crossover->GroupB Receives this compound Crossover->pH_Monitoring2 Data_Analysis Data Analysis: - Median intragastric pH - Time pH > 4 pH_Monitoring2->Data_Analysis End Conclusion on Comparative Efficacy Data_Analysis->End caption Diagram 3: Experimental Workflow for a Crossover Intragastric pH Study.

References

Safety Operating Guide

Proper Disposal of Lafutidine in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

The responsible disposal of lafutidine (B194869), a histamine (B1213489) H2 receptor antagonist used in research, is critical to ensure personnel safety, environmental protection, and regulatory compliance.[1] Improper disposal of pharmaceutical waste can lead to environmental contamination and significant legal penalties.[2][3] This guide provides detailed procedures for the safe handling and disposal of this compound waste generated in research laboratories.

Initial Assessment and Waste Classification

Before disposal, it is essential to classify the this compound waste. Pharmaceutical waste is broadly categorized as hazardous or non-hazardous, a determination that dictates the disposal pathway.

  • Consult the Safety Data Sheet (SDS): The SDS for this compound is the primary source of information for its hazards and disposal recommendations.[4] this compound is harmful if swallowed. The SDS specifies that it should be disposed of at an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[4]

  • Contact Environmental Health and Safety (EHS): Your institution's EHS department is the definitive authority for waste classification.[5][6] They will determine if the this compound waste, including pure substance, contaminated labware, or solutions, qualifies as hazardous waste under regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[1][3]

Segregation and Collection

Proper segregation of this compound waste is fundamental to safe disposal.[7] Cross-contamination can create hazardous chemical reactions and complicate the disposal process.

  • Dedicated Waste Containers: Use separate, designated containers for this compound waste. Do not mix this compound with other chemical wastes unless explicitly approved by EHS.[7]

  • Types of Waste:

    • Solid Waste: Unused or expired pure this compound powder, contaminated personal protective equipment (PPE) like gloves and lab coats, and contaminated consumables (e.g., weigh boats, pipette tips).

    • Liquid Waste: Solutions containing this compound, including stock solutions and experimental media.

    • Sharps: Needles, syringes, or broken glass contaminated with this compound.

Quantitative Data Summary: Waste Container Specifications

Waste TypeContainer MaterialContainer Color (US EPA)Labeling Requirement
Hazardous Chemically compatible, leak-proof[3][7]Black[8]"HAZARDOUS WASTE" label, chemical name ("this compound"), concentration, Principal Investigator (PI) name, and accumulation start date.[6]
Non-Hazardous Leak-proof plastic[3][7]Blue or Red[5][8]"Non-Hazardous Pharmaceutical Waste" or "Chemotoxic Waste" label, contents description.
Sharps Puncture-resistantVaries by institutionBiohazard symbol (if applicable), "Sharps Waste," and indication of chemical contamination.
Step-by-Step Disposal Protocol

Personnel Safety: Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound waste.[4][7]

Step 1: Container Preparation and Labeling

  • Obtain the correct waste containers from your institution's EHS or stockroom. Ensure containers are clean, in good condition, and have secure, leak-proof lids.[3]

  • For hazardous waste, request official "HAZARDOUS WASTE" labels from EHS.[6]

  • Affix the label to the container before adding any waste.

  • Fill out the label completely with the full chemical name ("this compound"), concentration, PI name, lab location, and the date you first add waste (accumulation start date).[6]

Step 2: Waste Accumulation

  • Solid Waste: Place pure this compound, contaminated wipes, and PPE directly into the designated solid waste container.

  • Liquid Waste: Carefully pour this compound solutions into the designated liquid waste container using a funnel to prevent spills. Do not overfill the container; leave adequate headspace (typically 10-20%).

  • Empty Containers: Original this compound containers must also be disposed of as waste. They should be placed in the appropriate solid waste stream.

  • Storage: Store the waste container in a designated Satellite Accumulation Area (SAA).[6] This area must be in a well-ventilated location, away from ignition sources, and ideally within secondary containment to manage potential leaks.[3][4] Keep containers tightly closed when not in use.

Step 3: Arranging for Disposal

  • Do Not Dispose Down the Drain: Never dispose of this compound, or other pharmaceuticals, by flushing it down the sink or toilet.[2][8] This practice contributes to environmental pollution of waterways.[9]

  • Do Not Dispose in Regular Trash: Unidentified or improperly disposed chemical waste in the regular trash poses a risk to custodial staff and the environment.[3]

  • Schedule a Pickup: Once the waste container is full or has reached its storage time limit (often 90 days for hazardous waste), submit a chemical waste disposal request to your EHS department.[6]

  • Documentation: EHS will arrange for a certified hazardous waste contractor to pick up the waste for proper treatment, which is typically incineration for pharmaceuticals.[5][8] Retain all disposal records and manifests provided by EHS for regulatory compliance.[5]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a research setting.

Lafutidine_Disposal_Workflow start This compound Waste Generated consult_sds Consult Safety Data Sheet (SDS) for Hazard Information start->consult_sds contact_ehs Contact Environmental Health & Safety (EHS) for Classification consult_sds->contact_ehs is_hazardous Is Waste Hazardous per EHS? contact_ehs->is_hazardous haz_container Use BLACK Hazardous Waste Container is_hazardous->haz_container Yes nonhaz_container Use BLUE/RED Non-Hazardous Pharmaceutical Waste Container is_hazardous->nonhaz_container No label_haz Affix 'HAZARDOUS WASTE' Label & Fill Out Completely haz_container->label_haz label_nonhaz Affix Appropriate Label per Institutional Policy nonhaz_container->label_nonhaz accumulate Accumulate Waste in a Designated Satellite Accumulation Area (SAA) label_haz->accumulate label_nonhaz->accumulate request_pickup Submit Waste Pickup Request to EHS accumulate->request_pickup end Waste Collected by Approved Vendor for Incineration request_pickup->end

Caption: Decision workflow for proper this compound waste disposal.

References

Personal protective equipment for handling Lafutidine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Lafutidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of this compound. The following procedures are designed to ensure a safe laboratory environment and minimize exposure risk.

Hazard Summary

This compound is classified as harmful if swallowed (Acute Toxicity, Oral - Category 4) and is considered a potential irritant.[1] All personnel must adhere to the safety protocols outlined below to mitigate risks.

Personal Protective Equipment (PPE)

Consistent and correct use of PPE is the primary defense against exposure. The following table summarizes the required equipment for handling this compound.

Protection Type Equipment Specification Standard/Notes
Eye/Face Protection Tightly fitting safety goggles with side-shields.Must conform to EN 166 (EU) or be NIOSH-approved (US).[1] A face shield should be worn in addition to goggles if there is a risk of splashing.[2]
Hand Protection Chemically impermeable gloves.Gloves must satisfy the specifications of EU Directive 89/686/EEC and the EN 374 standard.[1] Double gloving is recommended for many handling procedures involving hazardous drugs.[3]
Body Protection Protective disposable gown made of low-permeability, lint-free fabric.Gown should have a solid front, long sleeves, and tight-fitting cuffs.[1][3] Fire and flame-resistant clothing is also recommended.[1]
Respiratory Protection Generally not required with adequate ventilation.If dust or aerosols are generated, or if exposure limits are exceeded, a full-face respirator or a NIOSH-certified N95/N100 respirator should be used.[1][2]

Occupational Exposure Limits (OEL): Safety Data Sheets indicate that specific Occupational Exposure Limit (OEL) values for this compound have not been established.[1] In the absence of defined limits, it is critical to handle this compound in accordance with good industrial hygiene and safety practices to minimize any potential for exposure.[1]

Operational and Disposal Plans

Adherence to standardized procedures for handling, storage, and disposal is critical for laboratory safety.

Handling and Storage Protocol
  • Ventilation: Always handle this compound in a well-ventilated area.[1] For tasks involving powdered forms, use a chemical fume hood or a biological safety cabinet.

  • Avoid Contamination: Do not eat, drink, or apply cosmetics in areas where this compound is handled or stored.[3]

  • Preventing Exposure: Avoid the formation of dust and aerosols.[1] Avoid all direct contact with skin and eyes.[1]

  • Hand Washing: Wash hands thoroughly with soap and water before donning gloves and after they are removed.[3]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[1]

Waste Disposal Plan

Discharge of this compound into the environment must be strictly avoided.[1]

  • Chemical Waste:

    • Dispose of this compound waste at a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1]

    • Do not discharge waste into sewer systems or drains.[1]

    • Collect all waste in suitable, closed, and clearly labeled containers for disposal.[1]

  • Contaminated PPE and Materials:

    • Place contaminated gloves, gowns, and other disposable materials into sealed bags for disposal.[3]

    • Needles and syringes must not be clipped or capped and should be placed directly into a designated sharps container.

  • Contaminated Packaging:

    • Containers can be triple-rinsed (or the equivalent) and then offered for recycling or reconditioning.[1] Alternatively, puncture the packaging to render it unusable before disposing of it in a sanitary landfill.[1]

Emergency Procedures: Accidental Release

In the event of a spill, immediate and decisive action is required to contain the material and protect personnel.

Spill Response Protocol
  • Evacuate: Immediately evacuate non-essential personnel from the spill area.[1]

  • Ventilate: Ensure the area is well-ventilated.[1]

  • Don PPE: Before addressing the spill, personnel must don the full required PPE as specified in the table above, including respiratory protection if the material is a powder.[1]

  • Containment: Prevent further spillage or leakage if it is safe to do so.[1] Keep the spilled material away from drains and water courses.

  • Clean-up:

    • For solid spills, carefully collect the material to avoid creating dust.

    • For liquid spills, absorb with an inert, non-combustible material (e.g., sand, diatomite).

    • Use non-sparking tools for collection.[1]

  • Disposal: Place all collected material and contaminated absorbents into a suitable, sealed, and labeled container for hazardous waste disposal.[1]

  • Decontamination: Clean the spill area thoroughly with a suitable decontamination solution.

Emergency Spill Response Workflow

Spill_Response cluster_InitialActions Immediate Actions cluster_Response Response Protocol cluster_Finalization Final Steps Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Ventilate Ensure Ventilation Evacuate->Ventilate Don_PPE Don Full PPE Ventilate->Don_PPE Assess Assess Spill (Powder or Liquid?) Don_PPE->Assess Clean_Powder Collect Powder (Avoid Dust) Assess->Clean_Powder Powder Clean_Liquid Absorb Liquid Assess->Clean_Liquid Liquid Contain Contain Spill Package Package Waste Contain->Package Clean_Powder->Contain Clean_Liquid->Contain Decontaminate Decontaminate Area Package->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose Report Report Incident Dispose->Report

Caption: Workflow for managing an accidental this compound spill.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.